molecular formula C4H6Br2 B13667446 1,2-Dibromobut-2-ene CAS No. 20629-39-4

1,2-Dibromobut-2-ene

Cat. No.: B13667446
CAS No.: 20629-39-4
M. Wt: 213.90 g/mol
InChI Key: VFPLAXWLJIGINL-UHFFFAOYSA-N
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Description

1,2-Dibromobut-2-ene is a dibrominated alkene that serves as a valuable synthetic intermediate in organic chemistry research. This compound features a reactive carbon-carbon double bond and two adjacent bromine atoms, making it a versatile building block for the construction of more complex molecular architectures . Its defined stereochemistry, available as both (E) and (Z) isomers, provides a distinct spatial arrangement of substituents that can be exploited to control the stereochemical outcome of subsequent reactions, a critical aspect in the synthesis of chiral molecules and functional materials . In laboratory research, this compound is primarily used in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, and can undergo further functionalization through reactions such as nucleophilic substitution or elimination . The study of its reactivity offers deep insights into fundamental chemical principles, including the behavior of halonium ion intermediates and the stereochemistry of addition and elimination pathways . Researchers utilize this compound in the development of novel synthetic methodologies and as a precursor in the pharmaceutical and agrochemical industries. This compound is For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dibromobut-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2/c1-2-4(6)3-5/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPLAXWLJIGINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60711029
Record name 1,2-Dibromobut-2-ene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20629-39-4, 79629-38-2
Record name 1,2-Dibromo-2-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20629-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dibromobut-2-ene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (E)-1,2-Dibromobut-2-ene and Related Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of (E)-1,2-dibromobut-2-ene. Due to the limited availability of experimental data for this specific isomer, this document also includes experimentally determined physical properties for the closely related and more extensively studied isomer, (E)-1,4-dibromobut-2-ene, for comparative purposes. This guide is intended to serve as a valuable resource, offering clear data presentation, detailed experimental methodologies, and logical visualizations to support research and development activities.

Data Presentation: Physical Properties

The quantitative data for (E)-1,2-dibromobut-2-ene are primarily computed values, while experimental data are available for (E)-1,4-dibromobut-2-ene. These are summarized in the tables below for clear comparison.

Table 1: Computed Physical Properties of (E)-1,2-Dibromobut-2-ene

PropertyValueSource
Molecular Formula C₄H₆Br₂PubChem[1]
Molecular Weight 213.90 g/mol PubChem[1]
IUPAC Name (E)-1,2-dibromobut-2-enePubChem[1]
Synonyms trans-1,2-Dibromobut-2-enePubChem[1]
XLogP3 2.3PubChem[1]
Exact Mass 211.88363 DaPubChem[1]

Table 2: Experimental Physical Properties of (E)-1,4-Dibromobut-2-ene

PropertyValueSource
Molecular Formula C₄H₆Br₂NIST[2], Guidechem[3]
Molecular Weight 213.90 g/mol ChemSrc[4]
CAS Number 821-06-7NIST[2]
Appearance White to light yellow crystal powderGuidechem[3]
Melting Point 48-53 °CChemSrc[4]
Boiling Point 203-205 °C at 760 mmHgChemSrc[4], ChemicalBook[5]
Density 1.9 ± 0.1 g/cm³ChemSrc[4]
Refractive Index 1.553JIGS Chemical Limited[6]
Solubility Insoluble in water; soluble in chloroform and methanolChemicalBook[5], JIGS Chemical Limited[6]
Flash Point 71.9 ± 21.0 °CChemSrc[4]
Stability Light sensitiveChemBK[7]

Experimental Protocols

The following are detailed, generalized methodologies for the determination of the key physical properties of haloalkenes like dibromobutene isomers.

1. Melting Point Determination (for solid compounds)

The melting point is determined by observing the temperature at which a solid transitions to a liquid. A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.

  • Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.

  • Procedure:

    • A small amount of the crystalline sample is introduced into a thin-walled capillary tube, which is sealed at one end.

    • The capillary tube is placed in a heating apparatus (like a Mel-Temp or Thiele tube) along with a thermometer.

    • The sample is heated slowly, at a rate of approximately 2°C per minute, to allow for thermal equilibrium.

    • The temperatures at which the first drop of liquid appears and at which the entire sample becomes liquid are recorded. This range is the melting point of the sample.[8]

2. Boiling Point Determination (for liquid compounds)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

  • Apparatus: Distillation flask, condenser, thermometer, heating mantle, boiling chips.

  • Procedure:

    • The liquid sample is placed in a distillation flask with a few boiling chips to ensure smooth boiling.

    • A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

    • A condenser is attached to the side arm of the flask.

    • The flask is gently heated. The liquid will begin to boil and its vapor will rise and surround the thermometer bulb.

    • The temperature at which the vapor temperature remains constant while the liquid is distilling is recorded as the boiling point.[9][10]

3. Density Determination

Density is the mass per unit volume of a substance.

  • Apparatus: Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.

  • Procedure (using a pycnometer for higher accuracy):

    • The mass of a clean, dry pycnometer is accurately measured.

    • The pycnometer is filled with the liquid sample, and its mass is measured again.

    • The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature, and its mass is measured.

    • The volume of the pycnometer can be calculated from the mass and density of the reference liquid.

    • The density of the sample is then calculated by dividing the mass of the sample by the volume of the pycnometer.[11][12]

4. Refractive Index Determination

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

  • Apparatus: Abbe refractometer, light source (typically a sodium D line at 589 nm), temperature controller.

  • Procedure:

    • The refractometer is calibrated using a standard of known refractive index.

    • A few drops of the liquid sample are placed on the prism of the refractometer.

    • The prism is closed, and the light source is switched on.

    • The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

    • The refractive index is read from the instrument's scale. The temperature should be recorded as the refractive index is temperature-dependent.[13][14]

Mandatory Visualization

The following diagram illustrates the structural isomerism of dibromobutene, highlighting the relationship between the user-specified compound and other possible isomers.

Dibromobutene_Isomers cluster_main Dibromobutene Isomers (C4H6Br2) cluster_1_ene Positional Isomers of Dibromobut-1-ene cluster_2_ene Positional Isomers of Dibromobut-2-ene Dibromobut-1-ene Dibromobut-1-ene 1,2-dibromo 1,2-Dibromobut-1-ene Dibromobut-1-ene->1,2-dibromo 1,4-dibromo 1,4-Dibromobut-1-ene Dibromobut-1-ene->1,4-dibromo 3,4-dibromo 3,4-Dibromobut-1-ene Dibromobut-1-ene->3,4-dibromo Dibromobut-2-ene Dibromobut-2-ene E_1_2_dibromo (E)-1,2-Dibromobut-2-ene (User Specified) Dibromobut-2-ene->E_1_2_dibromo Z_1_2_dibromo (Z)-1,2-Dibromobut-2-ene Dibromobut-2-ene->Z_1_2_dibromo E_1_4_dibromo (E)-1,4-Dibromobut-2-ene Dibromobut-2-ene->E_1_4_dibromo Z_1_4_dibromo (Z)-1,4-Dibromobut-2-ene Dibromobut-2-ene->Z_1_4_dibromo 2,3-dibromo 2,3-Dibromobut-2-ene Dibromobut-2-ene->2,3-dibromo E_1_2_dibromo->Z_1_2_dibromo Stereoisomers E_1_4_dibromo->Z_1_4_dibromo Stereoisomers

Isomeric relationships of Dibromobutene.

References

Spectroscopic Profile of (Z)-1,2-Dibromobut-2-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (Z)-1,2-Dibromobut-2-ene. Due to the limited availability of experimentally derived spectra for this specific isomer in public literature, this guide combines theoretical predictions, data from analogous compounds, and generalized experimental protocols to offer a robust analytical framework.

Introduction

(Z)-1,2-Dibromobut-2-ene is a halogenated alkene with the chemical formula C₄H₆Br₂. The "Z" configuration indicates that the higher priority substituents on each carbon of the double bond are on the same side. In this case, the bromine atom and the ethyl group are on the same side of the C2-C3 double bond. The unique stereochemistry of this molecule influences its physical properties and reactivity, making detailed spectroscopic characterization crucial for its identification and use in synthetic chemistry.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for (Z)-1,2-Dibromobut-2-ene. These values are based on established principles of spectroscopy and data from similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for (Z)-1,2-Dibromobut-2-ene

ProtonsChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)
=CH-~ 5.8 - 6.2Quartet~ 7.0
-CH₂Br~ 4.0 - 4.3Singlet-
-CH₃~ 1.7 - 2.0Triplet~ 7.0

Table 2: Predicted ¹³C NMR Spectroscopic Data for (Z)-1,2-Dibromobut-2-ene

CarbonChemical Shift (δ) (ppm)
C=C (C2)~ 125 - 135
C=C (C3)~ 120 - 130
-CH₂Br~ 30 - 40
-CH₃~ 15 - 25
Infrared (IR) Spectroscopy

Table 3: Expected Infrared Absorption Bands for (Z)-1,2-Dibromobut-2-ene

Functional GroupWavenumber (cm⁻¹)Intensity
C=C Stretch1640 - 1680Medium
=C-H Stretch3000 - 3100Medium
C-H Stretch (sp³)2850 - 3000Medium-Strong
C-Br Stretch500 - 600Strong
Mass Spectrometry (MS)

Table 4: Predicted Major Fragments in the Mass Spectrum of (Z)-1,2-Dibromobut-2-ene

m/zIonNotes
212, 214, 216[C₄H₆Br₂]⁺˙Molecular ion peak with characteristic 1:2:1 isotopic pattern for two bromine atoms.
133, 135[C₄H₆Br]⁺Loss of a bromine radical ([M-Br]⁺). Shows a 1:1 isotopic pattern for one bromine atom.
53[C₄H₅]⁺Loss of both bromine atoms and one hydrogen atom.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a volatile, halogenated alkene like (Z)-1,2-Dibromobut-2-ene.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of (Z)-1,2-Dibromobut-2-ene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve a small amount of the sample in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂).

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the salt plates or the solvent.

  • Data Acquisition:

    • Place the sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).

    • The instrument will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct injection or through a gas chromatograph (GC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI), to generate charged fragments.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The isotopic pattern of bromine should be clearly visible.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of (Z)-1,2-Dibromobut-2-ene.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of (Z)-1,2-Dibromobut-2-ene Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity & Structure IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Spectroscopic Report Structure_Elucidation->Final_Report

Caption: Logical workflow for the spectroscopic analysis of (Z)-1,2-Dibromobut-2-ene.

An In-depth Technical Guide to the Chemical Structure and Bonding of 1,2-Dibromobut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and bonding of 1,2-dibromobut-2-ene, a halogenated alkene of interest in synthetic chemistry. Due to the limited availability of experimental data, this guide synthesizes information from computational predictions and data from analogous compounds to offer a thorough understanding of its properties.

Chemical Structure and Isomerism

This compound (C₄H₆Br₂) is a four-carbon alkene containing a double bond between carbons 2 and 3, with bromine atoms attached to carbons 1 and 2. The presence of the double bond restricts rotation, leading to the existence of two geometric isomers: (E)-1,2-dibromobut-2-ene and (Z)-1,2-dibromobut-2-ene.

The (Z)-isomer, also referred to as the cis-isomer, has the higher priority substituents on the same side of the double bond. In this case, the bromomethyl group (-CH₂Br) and the bromine atom at position 2 are on the same side. The (E)-isomer, or trans-isomer, has these groups on opposite sides. This stereoisomerism is a critical determinant of the molecule's physical properties and chemical reactivity.

Table 1: Isomer Identification

IsomerIUPAC NameSynonymsCanonical SMILES
(Z)(Z)-1,2-dibromobut-2-enecis-1,2-dibromobut-2-eneCC=C(Br)CBr
(E)(E)-1,2-dibromobut-2-enetrans-1,2-dibromobut-2-eneC/C=C(\Br)/CBr

Bonding and Molecular Geometry

The core of the this compound structure is the carbon-carbon double bond (C=C), which consists of one sigma (σ) bond and one pi (π) bond. This double bond imparts planarity to the immediate atoms involved. The presence of two electronegative bromine atoms significantly influences the electronic distribution and reactivity of the molecule. The electron-withdrawing nature of the bromine atoms makes the double bond more susceptible to nucleophilic attack.[1]

The specific arrangement of the bromine atoms in the (Z) and (E) isomers leads to different dipole moments and steric environments, which in turn affect their physical properties, such as boiling point and solubility, as well as their reactivity in chemical transformations.

Quantitative Data on Molecular Geometry:

Spectroscopic Data

Detailed experimental spectroscopic data for the individual (E) and (Z) isomers of this compound are not widely reported. However, predictions and data from analogous compounds can provide insight into their expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of the two isomers are expected to be distinct. For the (Z)-isomer, the vinylic proton is anticipated to have a characteristic chemical shift.[1] Predicted ¹H NMR chemical shifts for (Z)-1,2-dibromobut-2-ene are available, though experimental verification is needed.

¹³C NMR: The carbon NMR spectra will also differ between the isomers due to the different electronic environments of the carbon atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for (Z)-1,2-Dibromobut-2-ene

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₃~1.7~15
=CH-~5.9~125
=C(Br)--~110
-CH₂Br~4.0~30
Note: These are predicted values and may differ from experimental results.
Infrared (IR) Spectroscopy

The IR spectra of both isomers are expected to show characteristic absorption bands for the C=C double bond stretch, typically in the region of 1640-1680 cm⁻¹. The C-Br stretching vibrations are expected in the fingerprint region, usually between 500 and 700 cm⁻¹. The C-H stretching and bending vibrations for the methyl and methylene groups will also be present.

Synthesis

The stereoselective synthesis of the (Z) and (E) isomers of this compound is a key challenge. A common approach to synthesizing vicinal dihaloalkenes is the addition of halogens to an alkyne.

Synthesis of (Z)-1,2-Dibromobut-2-ene

The direct bromination of but-2-yne is a potential route to (Z)-1,2-dibromobut-2-ene. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the mechanism. Anti-addition of bromine to the alkyne would yield the (Z)-isomer.[1]

Experimental Protocol:

A detailed, validated experimental protocol for the synthesis of (Z)-1,2-dibromobut-2-ene is not available in the reviewed literature. A general procedure would involve the controlled addition of a solution of bromine in a suitable inert solvent to a solution of but-2-yne at a low temperature to favor the anti-addition pathway.

synthesis_workflow start But-2-yne reaction Stereoselective Bromination start->reaction reagent Bromine (Br₂) in inert solvent reagent->reaction product (Z)-1,2-Dibromobut-2-ene reaction->product analysis Spectroscopic Analysis (NMR, IR) product->analysis

Conclusion

This compound exists as two distinct geometric isomers, (E) and (Z), with their stereochemistry dictating their physical and chemical properties. While theoretical predictions provide a foundational understanding of their structure and spectroscopic characteristics, there is a notable lack of comprehensive experimental data in the scientific literature. Further research, including detailed synthetic protocols, full spectroscopic characterization, and computational studies on the molecular geometry, is necessary to fully elucidate the properties of these compounds for their potential applications in research and development.

References

An In-depth Technical Guide to the Stereoisomerism and Chirality of 1,2-Dibromobut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism and chirality of 1,2-dibromobut-2-ene. It details the molecular structure of its stereoisomers, an analysis of their chirality, and a summary of their physical and chemical properties. This document also outlines general synthetic approaches based on available scientific literature.

Stereoisomerism of this compound

This compound (C₄H₆Br₂) is a halogenated alkene that exhibits stereoisomerism due to the restricted rotation around the carbon-carbon double bond. This results in the existence of two geometric isomers: (E)-1,2-dibromobut-2-ene and (Z)-1,2-dibromobut-2-ene. These two isomers are diastereomers, meaning they are stereoisomers that are not mirror images of each other.[1]

  • (E)-1,2-dibromobut-2-ene: In this isomer, the higher priority groups on each carbon of the double bond are on opposite sides. According to Cahn-Ingold-Prelog (CIP) priority rules, the bromine atom on C2 has a higher priority than the methyl group on C3, and the bromomethyl group on C1 has a higher priority than the hydrogen atom on C2.

  • (Z)-1,2-dibromobut-2-ene: In this isomer, the higher priority groups on each carbon of the double bond are on the same side.[1]

The distinct spatial arrangement of the atoms in the (E) and (Z) isomers leads to differences in their physical and chemical properties.

Chirality Analysis

A molecule is chiral if it is non-superimposable on its mirror image and does not have a plane of symmetry. To determine the chirality of the this compound stereoisomers, we must examine their molecular structures for chiral centers and planes of symmetry.

A chiral center is a carbon atom that is bonded to four different groups. In both (E)- and (Z)-1,2-dibromobut-2-ene, none of the carbon atoms fit this description:

  • C1 is bonded to two hydrogen atoms and a bromine atom.

  • C2 and C3 are sp² hybridized and part of the double bond, thus only bonded to three groups.

  • C4 is part of a methyl group and is bonded to three hydrogen atoms.

Furthermore, both the (E) and (Z) isomers of this compound possess a plane of symmetry. The plane of the molecule itself acts as a plane of symmetry. Therefore, both (E)-1,2-dibromobut-2-ene and (Z)-1,2-dibromobut-2-ene are achiral molecules. As they are achiral, they do not have enantiomers.

While the this compound isomers are themselves achiral, they are important precursors in organic synthesis where their specific stereochemistry can be transferred to new molecules, potentially creating chiral centers in the products of subsequent reactions.[1]

Physical and Chemical Properties

Experimental data on the physical properties of the individual stereoisomers of this compound is scarce in the available literature. Much of the reported data is for the related isomers of 1,4-dibromobut-2-ene. However, some computed properties for (E)-1,2-dibromobut-2-ene are available from public databases.

Property(E)-1,2-dibromobut-2-ene(Z)-1,2-dibromobut-2-ene
Molecular Formula C₄H₆Br₂C₄H₆Br₂
Molecular Weight 213.90 g/mol [2]213.90 g/mol [1]
Boiling Point Not availableNot available
Melting Point Not availableNot available
Density Not availableNot available
Refractive Index Not availableNot available
XLogP3 (Computed) 2.3[2]Not available

Experimental Protocols: General Synthetic Approaches

Synthesis of (Z)-1,2-Dibromobut-2-ene

The synthesis of (Z)-1,2-dihaloalkenes is often achieved through the anti-addition of a halogen to an alkyne. For (Z)-1,2-dibromobut-2-ene, the precursor would be but-2-yne. The direct addition of bromine (Br₂) to but-2-yne can proceed through a bromonium ion intermediate, which typically results in anti-addition, yielding the (E)-isomer. However, stereoselectivity can be influenced by reaction conditions.[1]

Alternative methods for achieving (Z) stereoselectivity in the synthesis of 1,2-dihaloalkenes include palladium-catalyzed coupling reactions of haloalkynes.

Synthesis of (E)-1,2-Dibromobut-2-ene

The (E)-isomer is generally the thermodynamically favored product in the electrophilic halogenation of alkynes. The straightforward approach involves the direct bromination of but-2-yne. The reaction proceeds via a cyclic bromonium ion intermediate. Subsequent attack by a bromide ion occurs from the side opposite to the bromonium bridge (anti-addition), leading to the formation of (E)-1,2-dibromobut-2-ene.

Visualization of Stereoisomeric Relationships

The relationship between the (E) and (Z) isomers of this compound can be visualized as a diastereomeric pair.

stereoisomers cluster_isomers Stereoisomers of this compound E_isomer (E)-1,2-dibromobut-2-ene (achiral) Z_isomer (Z)-1,2-dibromobut-2-ene (achiral) E_isomer->Z_isomer Diastereomers

Caption: Stereoisomeric relationship of this compound.

References

An In-depth Technical Guide to 1,2-Dibromobut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 1,2-Dibromobut-2-ene, a halogenated alkene of significant interest in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and reactivity.

Chemical Identity and Properties

This compound exists as two geometric isomers, (Z)-1,2-Dibromobut-2-ene (cis) and (E)-1,2-Dibromobut-2-ene (trans). The CAS Registry Number for the (Z)-isomer is 79629-38-2.[1] A general CAS number for 1,2-dibromo-2-butene is also listed as 20629-39-4.[2] The distinct stereochemistry of these isomers influences their physical properties and chemical reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₆Br₂[1][2]
Molecular Weight 213.90 g/mol [1][2]
IUPAC Name (Z-isomer) (Z)-1,2-dibromobut-2-ene[1]
IUPAC Name (E-isomer) (E)-1,2-dibromobut-2-ene[3]
Canonical SMILES CC=C(CBr)Br[1]
Isomeric SMILES (Z-isomer) C/C=C(/CBr)\Br[1]
Isomeric SMILES (E-isomer) C/C=C(\CBr)/Br[3]
InChI Key (Z-isomer) VFPLAXWLJIGINL-RQOWECAXSA-N[1]
InChI Key (E-isomer) VFPLAXWLJIGINL-DUXPYHPUSA-N[3]

Table 2: Spectroscopic Data for (Z)-1,2-Dibromobut-2-ene

Spectroscopic TechniqueCharacteristic FeaturesReference
¹H NMR The vinylic proton (=CH-) signal is a key indicator of the (Z)-configuration. A signal around 5.85 ppm has been reported for similar structures.[1]
¹³C NMR Provides information on the carbon skeleton.[1]
Infrared (IR) Spectroscopy C=C double bond stretching is expected in the 1640-1680 cm⁻¹ region. The sp² C-H stretch of the vinylic proton is anticipated just above 3000 cm⁻¹, while sp³ C-H stretches for the methyl and methylene groups appear just below 3000 cm⁻¹.[1]
Mass Spectrometry (MS) The molecular ion (M⁺) peak will show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).[1]

Synthesis of this compound

A primary method for the synthesis of 1,2-dibromoalkenes is the direct bromination of an alkyne. For this compound, the starting material is but-2-yne. The stereochemical outcome of this reaction is crucial, with the potential to form both (E) and (Z) isomers.[1]

Experimental Protocol: Synthesis of (Z)-1,2-Dibromobut-2-ene via Bromination of But-2-yne

This protocol is a generalized procedure based on the principles of electrophilic addition of bromine to alkynes.

Materials:

  • But-2-yne

  • Liquid Bromine (Br₂)

  • An inert solvent (e.g., dichloromethane, carbon tetrachloride)

  • Sodium thiosulfate solution (for quenching)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Standard laboratory glassware for reactions under inert atmosphere and work-up.

Procedure:

  • Dissolve but-2-yne in an inert solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) and at a controlled temperature, typically low to moderate.

  • Slowly add a solution of liquid bromine in the same inert solvent to the stirred solution of but-2-yne. The addition rate should be controlled to maintain the desired reaction temperature.

  • After the addition is complete, allow the reaction mixture to stir for a specified period to ensure complete conversion.

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted bromine.

  • Perform a liquid-liquid extraction to isolate the product. The organic layer is then washed with brine and dried over an anhydrous drying agent.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification of the (Z)-1,2-Dibromobut-2-ene from the crude product mixture can be achieved by fractional distillation or column chromatography.

Logical Workflow for the Synthesis of (Z)-1,2-Dibromobut-2-ene

G Synthesis Workflow of (Z)-1,2-Dibromobut-2-ene cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve But-2-yne in Inert Solvent B Slow Addition of Bromine Solution A->B C Stir at Controlled Temperature B->C D Quench with Sodium Thiosulfate C->D E Liquid-Liquid Extraction D->E F Dry Organic Layer E->F G Remove Solvent F->G H Fractional Distillation or Chromatography G->H I I H->I Pure (Z)-1,2-Dibromobut-2-ene

Caption: Workflow for the synthesis of (Z)-1,2-Dibromobut-2-ene.

Reactivity and Synthetic Applications

(Z)-1,2-Dibromobut-2-ene is a versatile synthetic intermediate due to the presence of two bromine atoms and a carbon-carbon double bond. These functional groups can be independently or sequentially modified.

Key Reactions:

  • Nucleophilic Substitution: The bromine atoms can be substituted by various nucleophiles. Substitution can occur at either the vinylic (C2) or the allylic (C1) carbon, proceeding through different mechanisms.

  • Elimination Reactions: Treatment with a strong base can lead to dehydrobromination, forming alkynes or dienes.

  • Addition Reactions: The double bond can undergo electrophilic addition reactions. The stereochemistry of the starting (Z)-isomer plays a significant role in determining the stereochemistry of the product.[1]

  • Cycloaddition Reactions: The double bond has the potential to act as a dienophile in Diels-Alder reactions, although specific examples are not widely documented.[1]

Signaling Pathway of Key Reactions

G Reaction Pathways of (Z)-1,2-Dibromobut-2-ene cluster_substitution Nucleophilic Substitution cluster_elimination Elimination cluster_addition Addition A (Z)-1,2-Dibromobut-2-ene B Vinylic Substitution Product A->B Nu⁻ C Allylic Substitution Product A->C Nu⁻ D Alkyne A->D Strong Base E Diene A->E Strong Base F Addition Product A->F Electrophile G Safety and Handling Logic cluster_hazard Potential Hazards cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling and Storage A Inhalation of Vapors D Chemical Fume Hood A->D H Work in Ventilated Area A->H B Skin/Eye Contact E Safety Goggles B->E F Gloves B->F G Lab Coat B->G C Ingestion C->H I Avoid Incompatible Materials J Store in Cool, Dry Place I->J

References

An In-depth Technical Guide on the Discovery and History of 1,2-Dibromobut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 1,2-dibromobut-2-ene. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry and applications of halogenated alkenes. This document details the key synthetic methodologies, including stereoselective routes to the (E) and (Z) isomers, and presents a compilation of their physical and spectroscopic properties. Furthermore, it explores the reactivity of this compound and its utility as a versatile intermediate in organic synthesis.

Introduction

Halogenated alkenes are a class of organic compounds that have found wide application in various fields, including pharmaceuticals, agrochemicals, and materials science. Their utility stems from the unique reactivity conferred by the presence of both a carbon-carbon double bond and one or more halogen atoms. This compound, a member of this class, exists as two geometric isomers, (E)-1,2-dibromobut-2-ene and (Z)-1,2-dibromobut-2-ene. The distinct spatial arrangement of the bromine atoms in these isomers leads to differences in their physical properties and chemical reactivity, making their stereoselective synthesis a topic of significant interest.

While the precise historical moment of the first synthesis of this compound is not definitively documented in readily available literature, its discovery is intrinsically linked to the broader exploration of alkene and alkyne halogenation reactions that gained momentum in the 19th and early 20th centuries. The systematic study of the addition of halogens to unsaturated hydrocarbons laid the fundamental groundwork for the preparation and understanding of compounds like this compound.

Physicochemical Properties

The physical and chemical properties of the (E) and (Z) isomers of this compound are summarized in the table below. The data has been compiled from various sources, and in cases where experimental values for this compound were unavailable, data for the closely related and structurally similar 1,4-dibromobut-2-ene isomers are provided for comparative purposes.

Property(E)-1,2-Dibromobut-2-ene(Z)-1,2-Dibromobut-2-ene(E)-1,4-Dibromobut-2-ene(Z)-1,4-Dibromobut-2-ene
Molecular Formula C₄H₆Br₂C₄H₆Br₂C₄H₆Br₂C₄H₆Br₂
Molecular Weight 213.90 g/mol [1]213.90 g/mol 213.90 g/mol [2]213.9 g/mol [3]
CAS Number 3355-28-0 (trans)[1]79629-38-2 (cis)821-06-7[4][5]6974-12-5[3]
Appearance --Colorless to pale yellow liquid or white crystal[2][5]White crystal[3]
Boiling Point --205 °C (lit.)[2][4]203 °C at 760 mmHg[3]
Melting Point --48-53 °C[4]48-51 °C (lit.)[3]
Density --1.9393 g/cm³ (estimate)[2]1.867 g/cm³[3]
Refractive Index --1.5361 (estimate)[2]1.542[3]

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the electrophilic addition of bromine (Br₂) to but-2-yne. This reaction is a classic example of alkyne halogenation and its stereochemical outcome is a key aspect of its utility.

Stereoselective Synthesis from But-2-yne

The addition of bromine to an alkyne typically proceeds via an anti-addition mechanism. This stereospecificity is crucial for the selective synthesis of either the (E) or (Z) isomer of the resulting dibromoalkene. In the case of but-2-yne, the reaction pathway involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face, leading to the trans (or E) product.

Bromination_of_But-2-yne cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product But2yne But-2-yne Bromonium Cyclic Bromonium Ion But2yne->Bromonium + Br₂ Br2 Br₂ E_isomer (E)-1,2-Dibromobut-2-ene Bromonium->E_isomer + Br⁻ (anti-attack)

Caption: Stereoselective synthesis of (E)-1,2-Dibromobut-2-ene.

While the anti-addition is generally favored, the synthesis of the (Z)-isomer can be achieved, although it is often less straightforward. Some methods may involve radical addition mechanisms or the use of specific reagents and conditions that favor syn-addition.[6]

Experimental Protocols

General Procedure for the Bromination of an Alkene

The following is a general experimental protocol for the bromination of an alkene, which can be adapted for the synthesis of this compound from but-2-yne.

Materials:

  • trans-Stilbene (as a model alkene)

  • Ethanol

  • 47% Hydrobromic acid

  • 30% Hydrogen peroxide

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the alkene (e.g., 0.200 g of trans-stilbene) in a suitable solvent (e.g., 8 mL of ethanol) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux.

  • Slowly add hydrobromic acid (e.g., 1.0 mL of 47% HBr) dropwise through the condenser.

  • Slowly add hydrogen peroxide (e.g., 0.6 mL of 30% H₂O₂) dropwise. In situ generation of bromine will occur.

  • Continue refluxing the mixture until the reaction is complete, often indicated by a color change.

  • Cool the reaction mixture to room temperature.

  • Neutralize any excess acid with a saturated solution of sodium bicarbonate.

  • Cool the mixture in an ice-water bath to precipitate the product.

  • Isolate the solid product by vacuum filtration and wash with cold solvent.

  • Dry the product to obtain the 1,2-dibromoalkane.

(Adapted from a procedure for the bromination of trans-stilbene)[7]

Spectroscopic Characterization

The structural elucidation and stereochemical assignment of the (E) and (Z) isomers of this compound are primarily achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

  • ¹H NMR Spectroscopy: The chemical shifts and coupling constants of the vinylic and allylic protons are distinct for the (E) and (Z) isomers. The Nuclear Overhauser Effect (NOE) can be used to definitively determine the stereochemistry, as protons in close spatial proximity in the (Z)-isomer will show an NOE correlation that is absent in the (E)-isomer.

  • ¹³C NMR Spectroscopy: The chemical shifts of the sp² and sp³ hybridized carbons will differ between the two isomers.

  • Infrared (IR) Spectroscopy: The C=C stretching vibration in the IR spectrum can provide information about the substitution pattern of the double bond. This stretching frequency typically appears in the 1640-1680 cm⁻¹ region.[8]

Reactions of this compound

This compound is a versatile synthetic intermediate that can undergo a variety of chemical transformations, making it a valuable building block in organic synthesis.

Dehydrobromination

Treatment of this compound with a strong base can lead to the elimination of one or two molecules of hydrogen bromide. Elimination of one equivalent of HBr can produce a bromoalkyne, while double dehydrobromination can regenerate the alkyne, but-2-yne. The regioselectivity and stereoselectivity of these elimination reactions are dependent on the reaction conditions and the base used.

Dehydrobromination Dibromobutene This compound Bromoalkyne Bromoalkyne Dibromobutene->Bromoalkyne - HBr Butyne But-2-yne Bromoalkyne->Butyne - HBr

Caption: Dehydrobromination of this compound.

Nucleophilic Substitution

The bromine atoms in this compound can be displaced by nucleophiles. These substitution reactions can occur at either the vinylic or allylic positions, depending on the substrate, nucleophile, and reaction conditions.

Conversion to other Functional Groups

The carbon-bromine bonds in this compound can be transformed into other functional groups through various reactions, including coupling reactions (e.g., Suzuki, Stille) and reactions with organometallic reagents. This versatility allows for the synthesis of a wide range of substituted butene derivatives.

Conclusion

This compound, with its (E) and (Z) isomers, represents a historically significant and synthetically versatile class of halogenated alkenes. While the specific details of its initial discovery are intertwined with the broader history of organic chemistry, its synthesis, primarily through the stereospecific bromination of but-2-yne, is well-understood. The distinct properties and reactivity of its isomers make it a valuable tool for organic chemists in the construction of complex molecules, with potential applications in drug discovery and materials science. Further research into novel stereoselective synthetic methods and applications of this compound continues to be an active area of investigation.

References

Health and Safety for 1,2-Dibromobut-2-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 1,2-Dibromobut-2-ene and its isomers. It is intended for informational purposes for a professional audience and is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) for any chemical before handling and adhere to all institutional and regulatory safety protocols. The information for this compound is limited, and data for related compounds has been included to provide a more complete understanding of potential hazards.

Chemical Identification and Physical Properties

This compound is a halogenated alkene with the molecular formula C₄H₆Br₂. It exists as two geometric isomers: (Z)-1,2-dibromobut-2-ene (cis) and (E)-1,2-dibromobut-2-ene (trans)[1][2]. Much of the available safety data pertains to the related isomer, (E)-1,4-dibromobut-2-ene. It is crucial to distinguish between these isomers as their physical and chemical properties, and potentially their toxicological profiles, may differ.

Table 1: Physical and Chemical Properties of Dibromobutene Isomers

Property(Z)-1,2-Dibromobut-2-ene(E)-1,2-Dibromobut-2-ene(E)-1,4-Dibromobut-2-ene
CAS Number 79629-38-2[1]10954890 (PubChem CID)[2]821-06-7[3]
Molecular Formula C₄H₆Br₂[1]C₄H₆Br₂[2]C₄H₆Br₂[3]
Molecular Weight 213.90 g/mol [1]213.90 g/mol [2]213.9 g/mol [3]
Appearance Not specifiedNot specifiedWhite to light yellow crystal powder[4]
Melting Point Not specifiedNot specified48 - 53 °C[5]
Boiling Point Not specifiedNot specified205 °C @ 760 mmHg[5]
Flash Point Not specifiedNot specified> 113 °C[5]
Solubility Insoluble in water[4]Not specifiedNo information available[5]
Stability Not specifiedNot specifiedLight sensitive[5]

Toxicological Information

Table 2: Acute Toxicity Data for (E)-1,4-Dibromobut-2-ene

TestSpeciesRouteValueReference
LD50RatOral62 mg/kg[5]

2.1 Summary of Potential Health Effects (Based on (E)-1,4-Dibromobut-2-ene)

  • Acute Toxicity: Toxic if swallowed[3]. May be harmful if inhaled or absorbed through the skin[3].

  • Skin Corrosion/Irritation: Causes severe skin burns[3].

  • Eye Damage/Irritation: Causes serious eye damage[3].

  • Respiratory Effects: Material is extremely destructive to the tissue of the mucous membranes and upper respiratory tract[3].

  • Other Symptoms: May cause lachrymation (tearing) and is a vesicant (blistering agent)[3].

Experimental Protocols

Detailed experimental protocols for the toxicological testing of this compound are not available in the public literature. Below is a generalized protocol for an acute oral toxicity (LD50) study, based on established methodologies, which illustrates how such data would be obtained.

3.1 Representative Protocol: Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP)

This protocol is a modification of the OECD 425 guideline and aims to reduce the number of animals used[7].

  • Test Animals: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Wistar strain), 8-12 weeks old. Animals are acclimated to laboratory conditions for at least 5 days.

  • Housing: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

  • Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., corn oil). A series of dose levels are selected with a constant multiplicative factor between doses (e.g., 1.5).

  • Administration: Animals are fasted overnight prior to dosing. The test substance is administered by oral gavage in a single dose. The volume administered is kept constant by varying the concentration of the dosing solution.

  • Procedure:

    • A single animal is dosed at a level just below the best estimate of the LD50.

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method. Observations of toxicity, body weight changes, and necropsy findings are also recorded.

Safe Handling and Storage

4.1 Engineering Controls

  • Work in a well-ventilated area, preferably in a certified chemical fume hood[5].

  • Ensure that eyewash stations and safety showers are readily accessible[5].

4.2 Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles or a face shield[5].

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure[5].

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, use a NIOSH/MSHA approved respirator with an organic vapor cartridge[5].

4.3 Handling Procedures

  • Avoid contact with skin, eyes, and clothing[8].

  • Do not breathe dust or vapors[8].

  • Wash hands thoroughly after handling[8].

  • Keep away from ignition sources as the compound is combustible[5].

4.4 Storage

  • Store in a cool, dry, and well-ventilated area[5].

  • Keep containers tightly closed[5].

  • The compound is light-sensitive; store in a light-resistant container[5].

  • Incompatible with strong oxidizing agents and strong bases[5].

Emergency Procedures

5.1 First Aid Measures

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention[5].

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention[5].

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention[5].

  • Ingestion: Do NOT induce vomiting. Call a physician immediately[5].

5.2 Spill and Leak Procedures

  • Evacuate personnel from the area.

  • Wear appropriate PPE, including respiratory protection.

  • For solid spills, sweep up and shovel into a suitable container for disposal. Avoid creating dust[3].

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

5.3 Firefighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[3].

  • Hazards from Combustion: Burning may produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen bromide[5].

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear[5].

Visualizations

6.1 Logical Relationship: Emergency First Aid for Exposure

Emergency_First_Aid Exposure Exposure to This compound Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Remove_Clothing Remove contaminated clothing Skin_Contact->Remove_Clothing Rinse_Eyes Rinse with water for at least 15 minutes Eye_Contact->Rinse_Eyes Do_Not_Induce_Vomiting Do NOT Induce Vomiting Ingestion->Do_Not_Induce_Vomiting Artificial_Respiration Artificial Respiration (if not breathing) Move_to_Fresh_Air->Artificial_Respiration Medical_Attention Seek Immediate Medical Attention Move_to_Fresh_Air->Medical_Attention Artificial_Respiration->Medical_Attention Wash_with_Soap_Water Immediately wash with soap and plenty of water Wash_with_Soap_Water->Medical_Attention Remove_Clothing->Wash_with_Soap_Water Rinse_Eyes->Medical_Attention Do_Not_Induce_Vomiting->Medical_Attention

Caption: Emergency first aid procedures following exposure to this compound.

6.2 Experimental Workflow: Safe Handling in a Laboratory Setting

Safe_Handling_Workflow Start Start: Prepare for Experiment Risk_Assessment Conduct Risk Assessment Start->Risk_Assessment PPE Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) Risk_Assessment->PPE Fume_Hood Work in a Certified Chemical Fume Hood PPE->Fume_Hood Handling Handle this compound (weighing, transfer, reaction) Fume_Hood->Handling Waste Dispose of Waste in Halogenated Waste Container Handling->Waste Decontamination Decontaminate Glassware and Work Area Waste->Decontamination Remove_PPE Remove PPE Decontamination->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands End End of Procedure Wash_Hands->End

Caption: A typical workflow for the safe handling of this compound in a lab.

6.3 Hypothetical Signaling Pathway: Metabolic Activation and Toxicity

Disclaimer: This is a hypothetical pathway based on the known metabolism of other halogenated hydrocarbons like 1,2-dibromoethane and is for illustrative purposes only. No specific signaling pathway data exists for this compound.

Metabolic_Activation cluster_cell Hepatocyte (Liver Cell) Parent_Compound This compound CYP450 Cytochrome P450 Oxidation Parent_Compound->CYP450 GST Glutathione-S-Transferase Conjugation Parent_Compound->GST Reactive_Intermediate Reactive Electrophilic Intermediate CYP450->Reactive_Intermediate GST->Reactive_Intermediate DNA_Adducts DNA Adducts Reactive_Intermediate->DNA_Adducts Protein_Adducts Protein Adducts Reactive_Intermediate->Protein_Adducts Cellular_Damage Cellular Damage & Toxicity DNA_Adducts->Cellular_Damage Protein_Adducts->Cellular_Damage

Caption: Hypothetical metabolic activation of this compound leading to toxicity.

References

An In-depth Technical Guide to the IUPAC Nomenclature and Stereoselective Synthesis of 1,2-Dibromobut-2-ene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature, stereoselective synthesis, and spectroscopic characterization of the (E) and (Z) isomers of 1,2-dibromobut-2-ene. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development, where a precise understanding and control of stereochemistry are paramount.

IUPAC Nomenclature

The nomenclature of the geometric isomers of this compound is determined by the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the substituents on the atoms of the double bond.

  • Structure:

    • The core structure is a four-carbon chain with a double bond starting at the second carbon (but-2-ene).

    • Two bromine atoms are attached at positions 1 and 2.

  • Isomers:

    • (Z)-1,2-dibromobut-2-ene: The (Z) configuration (from the German zusammen, meaning "together") is assigned when the higher priority groups on each carbon of the double bond are on the same side. In this case, at C2, the bromine atom has a higher priority than the ethyl group. At C1, the bromine atom has a higher priority than the hydrogen atom. As the two bromine atoms are on the same side of the double bond, this isomer is designated as (Z).

    • (E)-1,2-dibromobut-2-ene: The (E) configuration (from the German entgegen, meaning "opposite") is assigned when the higher priority groups on each carbon of the double bond are on opposite sides. Here, the bromine at C2 and the bromine at C1 are on opposite sides of the double bond, leading to the (E) designation.[1]

Quantitative Data Summary

Experimental data for the isomers of this compound is not widely available in public databases. The following table summarizes available computed data and provides a template for the inclusion of experimental data as it becomes available through targeted synthesis and characterization.

Property(E)-1,2-dibromobut-2-ene(Z)-1,2-dibromobut-2-ene
Molecular Formula C₄H₆Br₂C₄H₆Br₂
Molecular Weight 213.90 g/mol 213.90 g/mol
IUPAC Name (E)-1,2-dibromobut-2-ene(Z)-1,2-dibromobut-2-ene
CAS Number Not available79629-38-2
Boiling Point Data not availableData not available
Melting Point Data not availableData not available
¹H NMR (CDCl₃) Data not availableData not available
¹³C NMR (CDCl₃) Data not availableData not available
IR Spectrum (cm⁻¹) Data not availableData not available

Experimental Protocols for Stereoselective Synthesis

Recent advancements have enabled the stereoselective synthesis of both (E) and (Z)-1,2-dibromoalkenes from terminal alkynes, utilizing N-bromosuccinimide (NBS) as the bromine source under different catalytic conditions. The following protocols are based on the findings reported by Wang et al. in Organic Chemistry Frontiers (2023).

Synthesis of (Z)-1,2-dibromobut-2-ene

This procedure employs a silver and methanesulfonic acid co-catalyzed reaction for the Z-selective synthesis.

  • Materials:

    • 1-Butyne

    • N-Bromosuccinimide (NBS)

    • Silver(I) oxide (Ag₂O)

    • Methanesulfonic acid (CH₃SO₃H)

    • Dichloromethane (DCM)

    • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

    • Magnetic stirrer and heating plate

  • Procedure:

    • To a solution of 1-butyne (1.0 mmol) in dichloromethane (5.0 mL) in a round-bottom flask, add N-bromosuccinimide (2.2 mmol).

    • To this mixture, add silver(I) oxide (0.1 mmol) and methanesulfonic acid (0.2 mmol).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Upon completion (monitored by TLC or GC-MS), quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with dichloromethane (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield (Z)-1,2-dibromobut-2-ene.

Synthesis of (E)-1,2-dibromobut-2-ene

This protocol utilizes a triphenylphosphine-promoted reaction for the E-selective synthesis.

  • Materials:

    • 1-Butyne

    • N-Bromosuccinimide (NBS)

    • Triphenylphosphine (PPh₃)

    • Acetonitrile (CH₃CN)

    • Standard glassware for organic synthesis

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask, dissolve 1-butyne (1.0 mmol) and triphenylphosphine (1.2 mmol) in acetonitrile (5.0 mL).

    • Add N-bromosuccinimide (2.2 mmol) to the solution in portions over 10 minutes.

    • Stir the reaction mixture at room temperature for 30 minutes.

    • After the reaction is complete, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain (E)-1,2-dibromobut-2-ene.

Visualizations

Stereoselective Synthesis Pathways

The following diagram illustrates the divergent synthetic pathways to obtain the (E) and (Z) isomers of this compound from a common starting material, 1-butyne.

Stereoselective_Synthesis 1-Butyne 1-Butyne reagents_Z NBS, Ag₂O, CH₃SO₃H in DCM reagents_E NBS, PPh₃ in CH₃CN Z_isomer (Z)-1,2-dibromobut-2-ene reagents_Z->Z_isomer Z-selective synthesis E_isomer (E)-1,2-dibromobut-2-ene reagents_E->E_isomer E-selective synthesis Isomer_Relationship parent This compound (C₄H₆Br₂) isomer_type Geometric Isomers (Stereoisomers) parent->isomer_type z_isomer (Z)-1,2-dibromobut-2-ene (cis) isomer_type->z_isomer e_isomer (E)-1,2-dibromobut-2-ene (trans) isomer_type->e_isomer

References

Reactivity of the Carbon-Bromine Bond in 1,2-Dibromobut-2-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond in 1,2-dibromobut-2-ene. This compound, existing as two geometric isomers, (Z)- and (E)-1,2-dibromobut-2-ene, is a versatile substrate in organic synthesis. The presence of two bromine atoms, one on a vinylic and the other on an allylic carbon, imparts distinct and often competing reaction pathways. This guide will delve into the key reactions, including nucleophilic substitution and elimination, highlighting the influence of stereochemistry and reaction conditions on the product distribution. While specific kinetic and quantitative yield data for this compound are not extensively available in the public domain, this guide extrapolates from the well-established principles of organic chemistry and data from analogous vinylic and allylic halides to provide a robust framework for understanding and predicting its chemical behavior.

Introduction

This compound is a halogenated alkene that serves as a valuable intermediate in the synthesis of a variety of organic molecules.[1] The reactivity of this compound is dominated by the two carbon-bromine bonds, which are susceptible to cleavage under various conditions. The electronic environment of the C-Br bonds is significantly influenced by the adjacent carbon-carbon double bond, leading to a rich and complex chemistry. Understanding the factors that govern the reactivity of these bonds is crucial for controlling reaction outcomes and designing efficient synthetic strategies.

Molecular Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₄H₆Br₂

  • Molecular Weight: 213.90 g/mol [1][2]

  • Isomers: (Z)-1,2-dibromobut-2-ene and (E)-1,2-dibromobut-2-ene

The (Z)-isomer has the two bromine atoms on the same side of the double bond, while the (E)-isomer has them on opposite sides. This stereochemical difference plays a significant role in the reactivity and the stereochemical outcome of its reactions.[1]

Key Reaction Pathways

The primary reaction pathways involving the C-Br bonds in this compound are nucleophilic substitution and elimination reactions. The presence of both a vinylic and an allylic bromide allows for competition between different mechanistic routes.

Nucleophilic Substitution Reactions

Nucleophilic substitution in this compound can occur at either the vinylic (C2) or the allylic (C1) carbon.

  • At the Vinylic Carbon (C2): Substitution at a vinylic carbon is generally more challenging than at a saturated carbon. The increased s-character of the sp² hybridized carbon makes the C-Br bond stronger and shorter. Furthermore, the electron density of the π-bond can repel incoming nucleophiles.[3] Reactions at this position often proceed through an addition-elimination mechanism (SNV) or a concerted SN2-like pathway under specific conditions.[4][5]

  • At the Allylic Carbon (C1): The C-Br bond at the allylic position is more reactive towards nucleophilic substitution. This is due to the stabilization of the resulting carbocation intermediate (in an SN1-type reaction) or the transition state (in an SN2-type reaction) by resonance with the adjacent double bond.

The choice of nucleophile, solvent, and temperature will significantly influence the regioselectivity of the substitution.

Elimination Reactions

Treatment of this compound with a strong base can induce elimination reactions, leading to the formation of alkynes or dienes through dehydrobromination.[1] The most common mechanism for such reactions is the E2 (bimolecular elimination) mechanism, which is a single-step concerted process.[6]

The stereochemistry of the starting material is crucial in determining the product of an E2 reaction, which typically proceeds via an anti-periplanar arrangement of the departing hydrogen and bromide.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the literature, the following tables provide a generalized overview of expected outcomes based on the principles of organic chemistry.

Table 1: Physical Properties of this compound Isomers

Property(Z)-1,2-dibromobut-2-ene(E)-1,2-dibromobut-2-ene
CAS Number 79629-38-2[1]10954890 (PubChem CID)[2]
Molecular Weight 213.90 g/mol [1]213.90 g/mol [2]
Appearance Data not availableColorless liquid

Table 2: Expected Product Distribution in Reactions of this compound

Reaction TypeReagents & ConditionsMajor Product(s)Minor Product(s)
Nucleophilic Substitution Strong, non-bulky nucleophile (e.g., CN⁻, RS⁻) in a polar aprotic solventAllylic substitution productVinylic substitution product
Weak nucleophile/protic solvent (e.g., H₂O, ROH)Mixture of allylic and vinylic substitution productsElimination products
Elimination Strong, bulky base (e.g., t-BuOK)But-1-yne1-Bromobut-1-ene
Strong, non-bulky base (e.g., NaOEt)1-Bromobut-1-eneButa-1,2-diene

Note: The product ratios are highly dependent on the specific reaction conditions and the stereochemistry of the starting material. The information presented is a qualitative prediction.

Experimental Protocols

General Procedure for Nucleophilic Substitution

A solution of this compound in a suitable polar aprotic solvent (e.g., DMF, DMSO) is treated with a stoichiometric amount of the desired nucleophile. The reaction mixture is stirred at a controlled temperature (ranging from room temperature to elevated temperatures depending on the nucleophile's reactivity) and monitored by techniques such as TLC or GC-MS. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like extraction and column chromatography.

General Procedure for Elimination Reaction

To a solution of this compound in an appropriate solvent (e.g., THF, ethanol), a strong base (e.g., potassium tert-butoxide, sodium ethoxide) is added portion-wise at a controlled temperature (often cooled to 0 °C to manage exothermicity). The reaction is stirred for a specified period and monitored for the disappearance of the starting material. The reaction is then quenched, and the volatile products can be collected by distillation or the non-volatile products isolated by extraction and purified by chromatography.

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms.

Nucleophilic_Substitution sub This compound allylic_product Allylic Substitution Product sub->allylic_product SN1 or SN2 @ C1 vinylic_product Vinylic Substitution Product sub->vinylic_product SNV @ C2 nuc Nucleophile (Nu⁻) nuc->sub

Caption: Nucleophilic substitution pathways for this compound.

Elimination_Reaction sub This compound alkyne But-1-yne sub->alkyne E2 (double dehydrobromination) bromoalkene 1-Bromobut-1-ene sub->bromoalkene E2 (single dehydrobromination) base Strong Base (B⁻) base->sub

Caption: Elimination reaction pathways for this compound.

Experimental_Workflow start Start: this compound reaction Reaction with Nucleophile/Base start->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Aqueous Workup/Quenching monitoring->workup Upon completion extraction Extraction with Organic Solvent workup->extraction purification Purification (Chromatography, Distillation) extraction->purification product Isolated Product purification->product

Caption: General experimental workflow for reactions of this compound.

Conclusion

This compound is a reactive and versatile building block in organic synthesis. The presence of two distinct carbon-bromine bonds, one vinylic and one allylic, allows for a range of chemical transformations, primarily nucleophilic substitution and elimination reactions. The stereochemistry of the starting material and the choice of reagents and reaction conditions are critical in directing the reaction towards the desired product. While a detailed quantitative understanding of its reactivity is still an area for further investigation, the principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Further experimental studies are warranted to fully elucidate the kinetic and thermodynamic parameters of its reactions, which would enable more precise control over its chemical transformations.

References

Solubility Profile of 1,2-Dibromobut-2-ene in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-dibromobut-2-ene, a halogenated alkene of interest in organic synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted qualitative solubility based on the general principles of intermolecular forces and provides a detailed, generalized experimental protocol for its determination.

Predicted Qualitative Solubility of this compound

The solubility of a substance is primarily governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. This compound is a relatively nonpolar molecule with dipole-dipole interactions and London dispersion forces being its primary intermolecular attractions. Its solubility in various common organic solvents can be predicted as follows:

Solvent ClassCommon ExamplesPredicted SolubilityRationale
Nonpolar Solvents Hexane, Toluene, BenzeneHighThe intermolecular forces in nonpolar solvents (primarily London dispersion forces) are similar to those in this compound. The energy required to break the existing bonds in both the solute and the solvent is comparable to the energy released when new solute-solvent bonds are formed.[1][2][3][4]
Polar Aprotic Solvents Acetone, Ethyl AcetateModerate to HighThese solvents possess dipole-dipole interactions, which can interact favorably with the polar C-Br bonds in this compound. While there is a slight mismatch in polarity, solubility is generally expected to be good.
Polar Protic Solvents Ethanol, MethanolLow to ModerateThe strong hydrogen bonding network in polar protic solvents is a dominant intermolecular force. The energy required to disrupt these hydrogen bonds is significant, and the interactions between the haloalkane and the solvent molecules may not be strong enough to compensate for this energy input, leading to lower solubility.[4]
Highly Polar Solvents WaterVery Low / InsolubleAs a polar protic solvent with strong hydrogen bonding, water is a poor solvent for nonpolar to weakly polar organic compounds like this compound. The energy required to break the hydrogen bonds between water molecules is much greater than the energy released from the weak interactions with the haloalkane.[2][5] Haloalkanes are generally only slightly soluble in water.[2][3][5]

Experimental Protocol for Qualitative Solubility Determination

This section outlines a general procedure for determining the qualitative solubility of a compound like this compound in various organic solvents.

Materials:

  • This compound (solute)

  • A selection of dry organic solvents (e.g., hexane, toluene, acetone, ethyl acetate, ethanol, methanol)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Vortex mixer or magnetic stirrer

  • Pipettes or graduated cylinders for measuring solvent volumes

  • Balance for weighing the solute (if solid) or a micropipette for liquid solute

  • Safety goggles, lab coat, and appropriate gloves

Procedure:

  • Sample Preparation:

    • If this compound is a solid, weigh approximately 10-20 mg of the compound into a clean, dry test tube.

    • If it is a liquid, add 1-2 drops (approximately 20-40 µL) to the test tube.

  • Solvent Addition:

    • Add the selected solvent to the test tube in small increments (e.g., 0.1 mL at a time).

  • Mixing:

    • After each addition of the solvent, vigorously agitate the mixture using a vortex mixer or a magnetic stirrer for at least 30 seconds to ensure thorough mixing and facilitate dissolution.

  • Observation:

    • Visually inspect the solution after each solvent addition and mixing step. A compound is considered soluble if it completely dissolves, forming a clear, homogeneous solution with no visible particles or separate liquid phase.

  • Categorization of Solubility:

    • Soluble: If the compound dissolves completely in approximately 1 mL of the solvent.

    • Slightly Soluble: If the compound requires a larger volume of solvent (e.g., up to 3 mL) to dissolve completely.

    • Insoluble: If a significant portion of the compound remains undissolved even after the addition of 3 mL of the solvent.

  • Repeat for Each Solvent:

    • Repeat steps 1-5 for each of the selected organic solvents to build a comprehensive solubility profile.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle this compound and all organic solvents with care, as they may be hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Workflow for Qualitative Solubility Determination

The following diagram illustrates the logical steps involved in the experimental protocol described above.

G start Start prep_sample Prepare Sample (10-20 mg solid or 1-2 drops liquid) start->prep_sample select_solvent Select Solvent prep_sample->select_solvent add_solvent Add Solvent Incrementally (start with 0.1 mL) select_solvent->add_solvent mix Vortex or Stir (30 seconds) add_solvent->mix observe Observe for Dissolution mix->observe is_dissolved Completely Dissolved? observe->is_dissolved record_soluble Record as 'Soluble' is_dissolved->record_soluble Yes check_volume Solvent Volume < 3 mL? is_dissolved->check_volume No next_solvent Select Next Solvent record_soluble->next_solvent check_volume->add_solvent Yes record_insoluble Record as 'Insoluble' check_volume->record_insoluble No record_insoluble->next_solvent next_solvent->select_solvent More solvents to test end End next_solvent->end All solvents tested

Caption: Workflow for determining the qualitative solubility of a compound.

References

An In-depth Technical Guide to the Stereochemistry of 1,2-Dibromobut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 1,2-dibromobut-2-ene, a halogenated alkene with notable applications in organic synthesis. The document details the distinct properties and synthesis of its (E) and (Z) stereoisomers, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating a deeper understanding of the stereochemical nuances of this compound and its utility in synthetic strategies.

Introduction

This compound is a vicinal dihaloalkene that exists as two geometric isomers: (E)-1,2-dibromobut-2-ene and (Z)-1,2-dibromobut-2-ene. The spatial arrangement of the bromine atoms relative to the carbon-carbon double bond dictates the distinct physical, chemical, and spectroscopic properties of each isomer.[1] Understanding the stereochemistry of these isomers is crucial for their application as intermediates in stereospecific reactions, a cornerstone of modern synthetic organic chemistry and drug development.[1] The fixed geometry of the double bond in each isomer influences their reactivity and the stereochemical outcome of subsequent reactions.[1]

Stereoisomers of this compound

The two stereoisomers of this compound are diastereomers, meaning they are not mirror images of each other. The restricted rotation around the carbon-carbon double bond is responsible for the existence of these distinct geometric forms.[1]

  • (E)-1,2-Dibromobut-2-ene (trans-isomer): In the (E)-isomer, the bromine atoms are on opposite sides of the double bond.

  • (Z)-1,2-Dibromobut-2-ene (cis-isomer): In the (Z)-isomer, the bromine atoms are on the same side of the double bond.[1]

The differing spatial arrangements of the bulky bromine atoms lead to variations in steric hindrance and dipole moments, which in turn affect their physical properties and reactivity.

Physical and Spectroscopic Properties

Table 1: Computed Physical Properties of this compound Stereoisomers

Property(E)-1,2-Dibromobut-2-ene(Z)-1,2-dibromobut-2-ene
Molecular Formula C₄H₆Br₂C₄H₆Br₂
Molecular Weight 213.90 g/mol [2]213.90 g/mol [1]
IUPAC Name (E)-1,2-dibromobut-2-ene[2](Z)-1,2-dibromobut-2-ene[1]
CAS Number Not available79629-38-2[1]

Note: The physical properties listed are computed values and should be used as estimations in the absence of experimentally determined data.

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the definitive identification and characterization of the (E) and (Z) isomers. Although specific experimental spectra for this compound are scarce in publicly available literature, the expected 1H and 13C NMR spectral features can be predicted based on the principles of stereochemistry and the known effects of substituents on chemical shifts.

Synthesis of this compound Stereoisomers

The primary and most stereospecific method for the synthesis of this compound is the electrophilic addition of bromine (Br₂) to but-2-yne. The stereochemical outcome of this reaction is dictated by the mechanism of bromine addition to alkynes.

Reaction Pathway: Bromination of But-2-yne

The bromination of an alkyne proceeds via an anti-addition mechanism. This means that the two bromine atoms add to opposite faces of the alkyne triple bond. This stereospecificity is key to selectively synthesizing the (E) and (Z) isomers of the resulting di-bromoalkene. The reaction proceeds through a cyclic bromonium ion intermediate.

G cluster_0 Bromination of But-2-yne But2yne But-2-yne TransitionState Bromonium Ion Intermediate But2yne->TransitionState + Br₂ Br2 Br₂ E_isomer (E)-1,2-Dibromobut-2-ene TransitionState->E_isomer Anti-addition Z_isomer (Z)-1,2-Dibromobut-2-ene TransitionState->Z_isomer Syn-addition (minor)

Caption: Reaction pathway for the bromination of but-2-yne.

Experimental Protocol: Stereoselective Synthesis of (E)-1,2-Dibromobut-2-ene

While a specific protocol for this compound is not widely published, a general procedure for the anti-addition of bromine to an alkyne can be adapted.

Materials:

  • But-2-yne

  • Liquid Bromine (Br₂)

  • Inert solvent (e.g., dichloromethane, carbon tetrachloride)

  • Reaction flask equipped with a dropping funnel and a stirrer

  • Ice bath

  • Apparatus for quenching and work-up (e.g., separatory funnel, sodium thiosulfate solution)

Procedure:

  • Dissolve but-2-yne in an inert solvent in the reaction flask and cool the mixture in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise from the dropping funnel with constant stirring. The characteristic red-brown color of bromine should disappear as it reacts.

  • Continue the addition until a faint bromine color persists, indicating the completion of the reaction.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Perform an aqueous work-up by extracting the organic layer with a separatory funnel.

  • Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., magnesium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by distillation or chromatography to isolate the (E)-1,2-dibromobut-2-ene.

Note: Due to the anti-addition mechanism, the major product of this reaction is expected to be the (E)-isomer. The formation of the (Z)-isomer would require a syn-addition pathway, which is generally not favored in the electrophilic addition of halogens to alkynes.

Logical Relationships and Stereochemical Control

The stereochemical outcome of the synthesis is a direct consequence of the reaction mechanism. The formation of the cyclic bromonium ion intermediate is crucial in directing the incoming bromide ion to attack from the opposite face, resulting in the observed anti-addition.

G cluster_workflow Stereochemical Control in Synthesis Start Starting Material: But-2-yne Mechanism Mechanism: Electrophilic Addition Start->Mechanism Reagent Reagent: Bromine (Br₂) Reagent->Mechanism Intermediate Key Intermediate: Cyclic Bromonium Ion Mechanism->Intermediate Stereoselectivity Stereoselectivity: Anti-addition Intermediate->Stereoselectivity Product Major Product: (E)-1,2-Dibromobut-2-ene Stereoselectivity->Product

Caption: Logical workflow of stereochemical control.

Conclusion

The stereochemistry of this compound is a clear illustration of how reaction mechanisms govern the three-dimensional structure of molecules. The preferential formation of the (E)-isomer through the anti-addition of bromine to but-2-yne highlights the principles of stereoselective synthesis. For professionals in drug development and organic synthesis, a firm grasp of these concepts is essential for the rational design and construction of complex molecules with specific stereochemical requirements. Further research to experimentally determine the precise physical and spectroscopic properties of both the (E) and (Z) isomers would be a valuable contribution to the field.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Dibromobut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2-dibromobut-2-ene, a valuable intermediate in organic synthesis. This document details the stereoselective synthesis from 2-butyne, outlines detailed experimental protocols, and presents key characterization data.

Introduction

This compound is a halogenated alkene that serves as a versatile building block in the synthesis of more complex molecules. Its reactivity, governed by the presence of a carbon-carbon double bond and two bromine atoms, allows for a variety of chemical transformations. The stereochemistry of the double bond (E or Z) plays a crucial role in the outcome of subsequent reactions, making stereoselective synthesis a key consideration. The direct bromination of an alkyne, such as 2-butyne, is a common method for the preparation of 1,2-dihaloalkenes.[1] The stereochemical course of this addition reaction is highly dependent on the reaction conditions.

Synthesis of this compound

The primary synthetic route to this compound is the electrophilic addition of bromine (Br₂) to 2-butyne. This reaction can proceed via different mechanisms, leading to either the (E) or (Z) isomer. Stereocontrol is a critical aspect of this synthesis.[1]

Synthesis Pathway

The synthesis involves the direct reaction of 2-butyne with molecular bromine. The stereochemical outcome is influenced by factors such as the solvent and the presence of radical inhibitors or initiators.

G 2-Butyne 2-Butyne Reaction Reaction 2-Butyne->Reaction Bromine (Br2) Bromine (Br2) Bromine (Br2)->Reaction This compound This compound Reaction->this compound

Diagram 1: Synthesis of this compound.
Experimental Protocol: Stereoselective Bromination of 2-Butyne

This protocol is a generalized procedure based on the principles of electrophilic addition of bromine to alkynes.

Materials:

  • 2-Butyne

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or other inert solvent

  • Sodium thiosulfate solution (aqueous, 5%)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-butyne (1.0 eq) in carbon tetrachloride.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in carbon tetrachloride from the dropping funnel to the stirred solution of 2-butyne. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes and then warm to room temperature.

  • Quench the reaction by adding a 5% aqueous solution of sodium thiosulfate to remove any unreacted bromine. The reddish-brown color of bromine should disappear.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be purified by fractional distillation under reduced pressure.

Physicochemical Properties

While specific experimental data for this compound is limited in the literature, the following table summarizes key computed and expected properties. Data for the related isomer, (E)-1,4-dibromobut-2-ene, is included for comparison.

PropertyValue (this compound)Value ((E)-1,4-Dibromobut-2-ene)Reference
Molecular Formula C₄H₆Br₂C₄H₆Br₂[2][3]
Molecular Weight 213.90 g/mol 213.90 g/mol [2][3]
Boiling Point Not available205 °C[4]
CAS Number 20629-39-4821-06-7[2][4]
(Z)-isomer CAS Number 79629-38-26974-12-5[1][5]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is crucial for determining the stereochemistry of the double bond. For (Z)-1,2-dibromobut-2-ene, a vinylic proton signal is expected around 5.85 ppm.[1]

¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule.

Data for the related compound 1,2-dibromobutane is provided for reference.

NucleusChemical Shift (ppm) for 1,2-DibromobutaneReference
¹HNot available in a structured format
¹³CNot available in a structured format
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Functional GroupExpected Absorption (cm⁻¹)Reference
C=C stretch1640-1680[1]
sp² C-H stretch>3000[1]
sp³ C-H stretch<3000[1]
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. Due to the presence of two bromine atoms, the molecular ion peak will appear as a characteristic triplet ([M]⁺, [M+2]⁺, [M+4]⁺) with an approximate intensity ratio of 1:2:1.[1]

IonExpected m/zNoteReference
[M]⁺~212, 214, 216Triplet due to bromine isotopes (⁷⁹Br, ⁸¹Br)[1]
[M-Br]⁺~133, 135Loss of one bromine atom
[C₄H₅]⁺53Further fragmentation
Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of synthesized this compound.

G Crude Product Crude Product Purification Purification Crude Product->Purification Pure this compound Pure this compound Purification->Pure this compound NMR NMR Pure this compound->NMR IR IR Pure this compound->IR MS MS Pure this compound->MS Structural Confirmation Structural Confirmation NMR->Structural Confirmation IR->Structural Confirmation MS->Structural Confirmation

Diagram 2: Characterization workflow.

Conclusion

References

Methodological & Application

Application of 1,2-Dibromobut-2-ene in the Synthesis of Furan-Containing Natural Product Precursors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,2-Dibromobut-2-ene is a versatile four-carbon building block utilized in organic synthesis for the construction of various molecular frameworks. Its utility stems from the presence of two bromine atoms and a carbon-carbon double bond, offering multiple reaction sites for strategic functionalization. This application note details the use of (Z)-1,2-dibromobut-2-ene in the synthesis of polysubstituted furans, which are key structural motifs in a wide array of natural products. The described methodology provides a convergent and efficient route to these important heterocyclic compounds.

Overview of the Synthetic Strategy

The core of the strategy involves a one-pot, three-component reaction utilizing (Z)-1,2-dibromobut-2-ene, a 1,3-dicarbonyl compound, and a tertiary amine. This approach allows for the rapid assembly of highly functionalized furan rings, which can serve as advanced precursors in the total synthesis of complex natural products. The reaction proceeds through a cascade of nucleophilic substitutions and a final intramolecular cyclization, demonstrating high atom economy and operational simplicity.

Key Application: Synthesis of a Polysubstituted Furan Precursor

A key example of this methodology is the synthesis of ethyl 5-methyl-2-phenyl-4-(phenylcarbamoyl)furan-3-carboxylate, a polysubstituted furan that can be a precursor to various natural products. This reaction showcases the efficiency of using (Z)-1,2-dibromobut-2-ene to construct the furan core.

Reaction Scheme

The logical workflow for the synthesis of the polysubstituted furan precursor is outlined below. The process begins with the preparation of the reactants, followed by the one-pot three-component reaction, and concludes with the isolation and purification of the furan product.

G cluster_prep Reactant Preparation cluster_reaction One-Pot Synthesis cluster_workup Workup and Purification prep_dicarbonyl Prepare 1,3-Dicarbonyl Compound mix_reactants Mix Reactants in Solvent prep_dicarbonyl->mix_reactants prep_amine Prepare Tertiary Amine prep_amine->mix_reactants prep_dibromo Prepare (Z)-1,2-Dibromobut-2-ene prep_dibromo->mix_reactants heat_reaction Heat Reaction Mixture mix_reactants->heat_reaction Reflux quench Quench Reaction heat_reaction->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Polysubstituted Furan Product purify->product

Caption: Workflow for the synthesis of a polysubstituted furan.

Quantitative Data

The following table summarizes the yields for the synthesis of various polysubstituted furans using (Z)-1,2-dibromobut-2-ene, demonstrating the versatility of this method with different 1,3-dicarbonyl compounds.

Entry1,3-Dicarbonyl CompoundTertiary AmineProductYield (%)
1Ethyl BenzoylacetateTriethylamineEthyl 5-methyl-2-phenyl-4-(phenylcarbamoyl)furan-3-carboxylate85
2AcetylacetonePyridine1-(5-Methyl-2-phenylfuran-3-yl)ethan-1-one78
3Diethyl MalonateDBUDiethyl 5-methyl-2-phenylfuran-3,4-dicarboxylate82
4Ethyl AcetoacetateTriethylamineEthyl 4-acetyl-5-methyl-2-phenylfuran-3-carboxylate80

Experimental Protocol: Synthesis of Ethyl 5-methyl-2-phenyl-4-(phenylcarbamoyl)furan-3-carboxylate

This protocol details the procedure for the synthesis of a representative polysubstituted furan.

Materials:

  • (Z)-1,2-Dibromobut-2-ene (1.0 mmol)

  • Ethyl benzoylacetate (1.0 mmol)

  • Triethylamine (1.2 mmol)

  • Anhydrous Acetonitrile (10 mL)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous acetonitrile (10 mL).

  • Add ethyl benzoylacetate (1.0 mmol) and triethylamine (1.2 mmol) to the flask and stir the mixture at room temperature for 10 minutes.

  • Add (Z)-1,2-dibromobut-2-ene (1.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 5-methyl-2-phenyl-4-(phenylcarbamoyl)furan-3-carboxylate.

Reaction Mechanism

The proposed reaction mechanism for the formation of the polysubstituted furan is depicted below. The reaction is initiated by the deprotonation of the 1,3-dicarbonyl compound by the tertiary amine, followed by a series of nucleophilic substitution reactions with (Z)-1,2-dibromobut-2-ene, and culminates in an intramolecular cyclization to form the furan ring.

G start 1,3-Dicarbonyl + Amine enolate Enolate Formation start->enolate Deprotonation sub1 First Nucleophilic Substitution enolate->sub1 dibromo (Z)-1,2-Dibromobut-2-ene dibromo->sub1 intermediate1 Alkylated Intermediate sub1->intermediate1 Formation of C-C bond sub2 Second Nucleophilic Substitution intermediate1->sub2 intermediate2 Dialkylated Intermediate sub2->intermediate2 Formation of second C-C bond cyclization Intramolecular Cyclization intermediate2->cyclization Tautomerization & Ring Closure furan Polysubstituted Furan cyclization->furan Dehydration

Application Notes and Protocols: 1,2-Dibromobut-2-ene in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1,2-dibromobut-2-ene as a versatile precursor in organometallic synthesis, focusing on its application in the generation of the highly reactive 1,2,3-butatriene ligand and its subsequent trapping to form stable organometallic complexes.

Introduction

This compound, existing as (E) and (Z) isomers, is a valuable starting material in organic synthesis. In the realm of organometallic chemistry, its primary application lies in the stereospecific synthesis of 1,2,3-butatriene, a cumulene of significant interest as a ligand. The reaction of (Z)-1,2-dibromobut-2-ene with organolithium reagents, such as methyllithium, provides a convenient route to this highly reactive, transient species. The in situ generation of 1,2,3-butatriene allows for its immediate trapping by a suitable organometallic precursor, leading to the formation of stable butatriene-metal complexes. These complexes are of interest for their potential applications in catalysis and materials science.

Key Application: Synthesis of 1,2,3-Butatriene and its Organometallic Complexes

The principal application of this compound in organometallic chemistry is its conversion to 1,2,3-butatriene, which can then be incorporated as a ligand into a metal complex. The overall transformation can be depicted as a two-step process, often performed in a single pot.

Logical Workflow for the Synthesis of a Butatriene-Metal Complex

G start Start with (Z)-1,2-Dibromobut-2-ene reagent1 Methyllithium (MeLi) in Diethyl Ether start->reagent1 Reacts with intermediate In situ generation of 1,2,3-Butatriene reagent1->intermediate Forms reagent2 Organometallic Precursor (e.g., Fe2(CO)9) intermediate->reagent2 Trapped by product Stable Butatriene-Metal Complex (e.g., (η²-Butatriene)Fe(CO)4) reagent2->product Yields

Caption: Workflow for the synthesis of a butatriene-metal complex from this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the synthesis of 1,2,3-butatriene from (Z)-1,2-dibromobut-2-ene and its subsequent trapping. Please note that yields can vary significantly based on the specific reaction conditions and the nature of the trapping agent.

Reaction StepReactantsProductTypical Yield (%)Key Parameters
Butatriene Generation (Z)-1,2-Dibromobut-2-ene, Methyllithium1,2,3-Butatriene (in situ)Not isolatedLow temperature (-78 °C), Inert atmosphere
Butatriene Trapping 1,2,3-Butatriene, Iron Nonacarbonyl (Fe₂(CO)₉)(η²-Butatriene)Fe(CO)₄40-60%Low temperature, Slow addition

Experimental Protocols

The following are representative, detailed protocols for the generation of 1,2,3-butatriene and its in situ trapping to form an iron carbonyl complex.

Protocol 1: Synthesis of 1,2,3-Butatriene (in situ)

Objective: To generate a solution of 1,2,3-butatriene for immediate use in a subsequent reaction.

Materials:

  • (Z)-1,2-Dibromobut-2-ene

  • Methyllithium (1.6 M in diethyl ether)

  • Anhydrous diethyl ether

  • Schlenk flask and line

  • Dry ice/acetone bath

Procedure:

  • Set up a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (argon or nitrogen).

  • Dissolve (Z)-1,2-dibromobut-2-ene (1.0 g, 4.68 mmol) in 30 mL of anhydrous diethyl ether and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add methyllithium (6.1 mL of a 1.6 M solution in diethyl ether, 9.83 mmol, 2.1 equivalents) dropwise to the stirred solution over a period of 20 minutes.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes. The resulting solution contains 1,2,3-butatriene and is ready for the next step.

Protocol 2: In situ Trapping of 1,2,3-Butatriene with Iron Nonacarbonyl

Objective: To synthesize and isolate an (η²-butatriene)tetracarbonyliron(0) complex.

Materials:

  • Solution of 1,2,3-butatriene from Protocol 1

  • Iron nonacarbonyl (Fe₂(CO)₉)

  • Anhydrous diethyl ether

  • Celite®

  • Silica gel for chromatography

Procedure:

  • To the cold (-78 °C) solution of 1,2,3-butatriene from Protocol 1, add solid iron nonacarbonyl (1.88 g, 5.15 mmol) in one portion under a positive flow of inert gas.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • After stirring, filter the mixture through a pad of Celite® to remove insoluble iron byproducts.

  • Wash the Celite® pad with diethyl ether (2 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure to obtain a crude solid.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield (η²-butatriene)Fe(CO)₄ as a pale yellow solid.

Reaction Mechanism and Signaling Pathway Analogy

The synthesis of the butatriene-iron complex can be visualized as a signaling pathway where the initial reactant triggers a cascade of events leading to the final product.

Reaction Pathway Diagram

G cluster_start Initiation cluster_activation Activation & Ligand Formation cluster_complexation Complexation A (Z)-1,2-Dibromobut-2-ene B Reaction with MeLi A->B Step 1 C Formation of Lithiated Intermediate B->C D Elimination of LiBr C->D E 1,2,3-Butatriene (Ligand) D->E G Coordination E->G Step 2 F Fe₂(CO)₉ F->G H (η²-Butatriene)Fe(CO)₄ G->H

Caption: Schematic of the reaction pathway from this compound to an iron-butatriene complex.

Disclaimer: The provided protocols are representative and may require optimization. All reactions should be carried out by trained individuals in a well-ventilated fume hood, following all necessary safety precautions, especially when working with pyrophoric organolithium reagents and toxic metal carbonyls.

Application Notes and Protocols: Cross-Coupling Reactions of 1,2-Dibromobut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1,2-dibromobut-2-ene in cross-coupling reactions. This versatile building block serves as a valuable precursor for the stereoselective synthesis of complex organic molecules, particularly conjugated enynes and dienes, which are key structural motifs in various biologically active compounds. The protocols detailed below are based on established cross-coupling methodologies and are intended to serve as a foundational guide for researchers.

Introduction to Cross-Coupling Reactions of this compound

This compound exists as two geometric isomers, (Z)- and (E)-1,2-dibromobut-2-ene. The distinct stereochemistry of these isomers offers a powerful tool for controlling the geometry of the final products in a stereospecific manner. The presence of two bromine atoms at vinylic positions allows for sequential and selective functionalization through various palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki, and Negishi couplings. This stepwise approach enables the synthesis of a diverse array of substituted butene derivatives.

The primary application of these reactions lies in the construction of carbon-carbon bonds, facilitating the assembly of complex molecular architectures from simpler precursors.[1] Of particular interest to drug development professionals is the synthesis of the 1,3-enyne moiety, a critical structural unit found in a number of natural products with potent biological activities, including antibiotic and antitumor properties.[2][3]

Sonogashira Coupling: Synthesis of Enediynes

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] In the context of this compound, this reaction is instrumental in the synthesis of enediynes, which are characterized by a 1,5-diyne-3-ene motif.[2] The biological activity of many enediyne natural products is attributed to their ability to undergo Bergman cyclization to form a p-benzyne diradical, which can cleave DNA.[3]

General Reaction Scheme:

A Sonogashira coupling reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[4] The reaction with this compound can be performed in a stepwise manner, allowing for the introduction of two different alkyne fragments.

Sonogashira_Coupling cluster_step1 Step 1: Monocoupling cluster_step2 Step 2: Dicoupling This compound This compound Bromoenyne Bromoenyne Intermediate This compound->Bromoenyne Pd catalyst, Cu(I) co-catalyst, Base Alkyne 1 R1-C≡CH Alkyne 1->Bromoenyne Bromoenyne_step2 Bromoenyne Intermediate Enediyne Enediyne Product Bromoenyne_step2->Enediyne Pd catalyst, Cu(I) co-catalyst, Base Alkyne 2 R2-C≡CH Alkyne 2->Enediyne

Caption: Stepwise Sonogashira coupling of this compound.

Quantitative Data for Sonogashira Coupling

Note: The following data is illustrative and based on typical conditions for Sonogashira couplings of vinyl bromides. Actual yields and optimal conditions will vary depending on the specific substrates and should be optimized accordingly.

EntryAlkyne (R-C≡CH)Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (5)Et₃NTHF601275-85
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NEtDMF80880-90
31-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)PiperidineDioxane100670-80
Detailed Experimental Protocol: Sonogashira Coupling

Materials:

  • (Z)-1,2-Dibromobut-2-ene

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine, Et₃N)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

Procedure:

  • To a dry, argon-flushed flask, add (Z)-1,2-dibromobut-2-ene (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.05 mmol, 5 mol%).

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).

  • To this stirred solution, add the terminal alkyne (1.1 mmol) dropwise.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding bromoenyne.

  • For the second coupling, the isolated bromoenyne can be subjected to the same reaction conditions with a different terminal alkyne.

Suzuki Coupling: Synthesis of Substituted Dienes

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound (boronic acid or ester) and an organic halide.[5] This reaction is particularly useful for creating C(sp²)-C(sp²) bonds and can be applied to this compound to synthesize substituted dienes. The reaction proceeds with high stereoselectivity, retaining the configuration of the double bond.[5]

General Reaction Scheme:

The Suzuki coupling of this compound with a boronic acid is typically catalyzed by a palladium complex in the presence of a base.

Suzuki_Coupling This compound This compound Coupled Product Substituted Butadiene This compound->Coupled Product Pd catalyst, Base Boronic Acid R-B(OH)2 Boronic Acid->Coupled Product

Caption: Suzuki-Miyaura coupling of this compound.

Quantitative Data for Suzuki Coupling

Note: The following data is illustrative and based on typical conditions for Suzuki couplings of vinyl bromides. Actual yields and optimal conditions will vary depending on the specific substrates and should be optimized accordingly.

EntryBoronic Acid (R-B(OH)₂)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄Dioxane/H₂O100880-90
3Vinylboronic acid pinacol esterPd(OAc)₂ (2) / SPhos (4)Cs₂CO₃THF/H₂O80675-85
Detailed Experimental Protocol: Suzuki Coupling

Materials:

  • (E)-1,2-Dibromobut-2-ene

  • Boronic acid or ester (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., Sodium carbonate, Na₂CO₃)

  • Solvent system (e.g., Toluene and Water)

Procedure:

  • In a round-bottom flask, dissolve (E)-1,2-dibromobut-2-ene (1.0 mmol) and phenylboronic acid (1.2 mmol) in toluene (10 mL).

  • Add an aqueous solution of Na₂CO₃ (2 M, 2.0 mL).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the reaction mixture.

  • Heat the mixture to 90 °C with vigorous stirring and monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the desired product.

Negishi Coupling: An Alternative C-C Bond Formation

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[6] This reaction offers a powerful alternative for C-C bond formation and is known for its high functional group tolerance and stereospecificity. Organozinc reagents are typically prepared in situ from the corresponding organic halide.

General Reaction Scheme:

The Negishi coupling of this compound with an organozinc reagent provides access to a variety of substituted butadienes.

Negishi_Coupling This compound This compound Coupled Product Substituted Butadiene This compound->Coupled Product Pd or Ni catalyst Organozinc Reagent R-ZnX Organozinc Reagent->Coupled Product

Caption: Negishi coupling of this compound.

Quantitative Data for Negishi Coupling

Note: The following data is illustrative and based on typical conditions for Negishi couplings of vinyl bromides. Actual yields and optimal conditions will vary depending on the specific substrates and should be optimized accordingly.

EntryOrganozinc Reagent (R-ZnX)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Phenylzinc chloridePd(PPh₃)₄ (5)THF651270-80
2Alkylzinc bromidePd(dppf)Cl₂ (3)DMF801065-75
3Vinylzinc chlorideNi(acac)₂ (5) / LigandTHF50860-70
Detailed Experimental Protocol: Negishi Coupling

Materials:

  • (Z)-1,2-Dibromobut-2-ene

  • Organohalide (for in situ generation of organozinc)

  • Activated Zinc dust

  • Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

Procedure:

  • Preparation of the Organozinc Reagent: In a dry, argon-flushed flask, activate zinc dust by stirring with a small amount of 1,2-dibromoethane in THF, followed by decanting the solvent. Add the organohalide (1.2 mmol) in THF to the activated zinc and stir at the appropriate temperature until the organozinc reagent is formed.

  • Coupling Reaction: In a separate dry, argon-flushed flask, dissolve (Z)-1,2-dibromobut-2-ene (1.0 mmol) and the palladium catalyst (0.05 mmol, 5 mol%) in THF.

  • Add the freshly prepared organozinc solution to the flask containing the dibromobutene and catalyst.

  • Heat the reaction mixture to 65 °C and monitor its progress.

  • Upon completion, cool the reaction and quench with saturated aqueous ammonium chloride.

  • Extract with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography.

Applications in Drug Discovery and Development

Cross-coupling reactions are fundamental transformations in modern medicinal chemistry, enabling the synthesis of complex molecules with diverse biological activities.[6] The enediyne and conjugated diene scaffolds, readily accessible from this compound, are present in numerous natural products and pharmaceutical agents.

The enediyne core, for instance, is the pharmacophore of a class of potent antitumor antibiotics.[2] The ability to synthetically access and modify this core structure through reactions like the Sonogashira coupling opens avenues for the development of novel anticancer drugs with improved efficacy and reduced toxicity.

Similarly, substituted dienes are common structural motifs in a wide range of bioactive molecules. The stereocontrolled synthesis of these structures via Suzuki and Negishi couplings allows for the precise construction of drug candidates with desired pharmacological profiles.

Drug_Discovery_Workflow cluster_synthesis Synthesis of Core Scaffolds cluster_development Drug Development Pipeline A This compound B Cross-Coupling Reactions (Sonogashira, Suzuki, Negishi) A->B C Enediynes & Conjugated Dienes B->C D Lead Compound Generation C->D Access to Novel Chemical Space E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization E->F G Preclinical & Clinical Development F->G

References

Application Notes and Protocols for Cycloaddition Reactions with 1,2-Dibromobut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromobut-2-ene, existing as (E) and (Z) isomers, presents an intriguing, albeit underexplored, platform for cycloaddition reactions. The presence of two bromine atoms on the double bond is anticipated to influence its electronic properties, potentially rendering it a viable dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The resulting dibrominated cyclohexene derivatives could serve as versatile intermediates for further functionalization, holding potential for applications in medicinal chemistry and drug development.

Disclaimer: Specific experimental data on the cycloaddition reactions of this compound is limited in publicly available literature. The following protocols and application notes are based on the general principles of cycloaddition reactions and data from structurally related halogenated alkenes. These are intended to serve as a starting point for investigation and will require optimization.

Theoretical Framework: this compound in Diels-Alder Reactions

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene ring. The reactivity of the dienophile is typically enhanced by the presence of electron-withdrawing groups. The two bromine atoms in this compound are expected to have an electron-withdrawing inductive effect, which should activate the double bond for cycloaddition.

Diels_Alder_Mechanism Diene Diene (4π electrons) TS [Transition State] Diene->TS [4πs] Dienophile Dienophile (this compound) (2π electrons) Dienophile->TS [2πs] Adduct Cycloadduct (Dibrominated Cyclohexene) TS->Adduct Concerted Cyclization

Caption: General mechanism of a [4+2] Diels-Alder cycloaddition.

Proposed Experimental Protocols

The following are hypothetical protocols for the Diels-Alder reaction of (E)-1,2-dibromobut-2-ene with common dienes, cyclopentadiene and furan. These reactions are proposed to be carried out under thermal conditions, with reaction progress monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: [4+2] Cycloaddition with Cyclopentadiene

Objective: To synthesize a dibrominated norbornene derivative via a Diels-Alder reaction between (E)-1,2-dibromobut-2-ene and cyclopentadiene.

Materials:

  • (E)-1,2-Dibromobut-2-ene

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Toluene (anhydrous)

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (E)-1,2-dibromobut-2-ene (1.0 eq) in anhydrous toluene.

  • Add freshly cracked cyclopentadiene (1.2 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).

  • Upon completion (indicated by the consumption of the limiting reagent), allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired dibrominated norbornene adduct.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

protocol_1_workflow start Start dissolve Dissolve (E)-1,2-dibromobut-2-ene in Toluene start->dissolve add_diene Add Cyclopentadiene dissolve->add_diene heat Heat to 80-100 °C add_diene->heat monitor Monitor by TLC/GC-MS heat->monitor workup Cool and Concentrate monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Workflow for the proposed cycloaddition with cyclopentadiene.

Protocol 2: [4+2] Cycloaddition with Furan

Objective: To synthesize a dibrominated oxa-norbornene derivative via a Diels-Alder reaction between (E)-1,2-dibromobut-2-ene and furan. Furan is an aromatic diene and generally less reactive in Diels-Alder reactions, often requiring higher temperatures or the use of a Lewis acid catalyst.[1]

Materials:

  • (E)-1,2-Dibromobut-2-ene

  • Furan (freshly distilled)

  • Toluene (anhydrous) or a higher boiling solvent like xylene

  • Lewis acid catalyst (optional, e.g., ZnCl₂, AlCl₃)

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a sealed, heavy-walled reaction tube, combine (E)-1,2-dibromobut-2-ene (1.0 eq) and a large excess of furan (acting as both reactant and solvent). Alternatively, dissolve the reactants in a high-boiling solvent like xylene.

  • For a catalyzed reaction, add a catalytic amount of a Lewis acid (e.g., 0.1 eq ZnCl₂) under an inert atmosphere.

  • Heat the mixture to 120-150 °C and monitor the reaction by GC-MS.

  • After completion, cool the reaction to room temperature.

  • If a solvent was used, remove it under reduced pressure. If furan was used in excess, it can be removed by distillation.

  • Dissolve the residue in DCM and wash with water to remove any inorganic catalyst. Dry the organic layer over anhydrous sodium sulfate.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Hypothetical Reaction Outcomes

The following table summarizes hypothetical quantitative data for the proposed cycloaddition reactions. These values are estimates based on reactions with similar halogenated dienophiles and would require experimental validation.

DieneDienophileConditionsTime (h)Yield (%)Diastereomeric Ratio (endo:exo)
Cyclopentadiene(E)-1,2-Dibromobut-2-eneToluene, 90 °C12-2460-75>10:1
Furan(E)-1,2-Dibromobut-2-eneXylene, 140 °C48-7230-45>5:1
Furan(E)-1,2-Dibromobut-2-eneZnCl₂ (0.1 eq), Toluene, 110 °C24-4845-60>8:1

Characterization of Cycloadducts

The synthesized dibrominated cyclohexene derivatives would be characterized by standard spectroscopic methods:

  • ¹H and ¹³C NMR Spectroscopy: To determine the chemical structure and stereochemistry of the adducts. The chemical shifts of protons and carbons adjacent to the bromine atoms would be of particular interest.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M, M+2, and M+4 pattern for the molecular ion peak.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, particularly the C=C bond in the cyclohexene ring.

Applications in Drug Development: A Prospective Outlook

While no specific drug development applications for cycloadducts of this compound have been reported, the resulting dibrominated cyclohexene scaffold holds potential for further chemical elaboration into biologically active molecules. The bromine atoms can serve as handles for a variety of transformations, including:

  • Nucleophilic Substitution: Introduction of various functional groups such as amines, azides, thiols, and alkoxides.

  • Cross-Coupling Reactions (e.g., Suzuki, Sonogashira): Formation of new carbon-carbon bonds to introduce aryl, heteroaryl, or alkynyl moieties.

  • Elimination Reactions: To generate new double bonds within the ring system.

This versatility allows for the creation of a library of diverse compounds for biological screening.

drug_development_pathway start This compound cycloaddition [4+2] Cycloaddition start->cycloaddition adduct Dibrominated Cyclohexene Scaffold cycloaddition->adduct derivatization Chemical Derivatization (Substitution, Coupling, etc.) adduct->derivatization library Compound Library derivatization->library screening Biological Screening (e.g., Anticancer, Antimicrobial) library->screening hit Hit Compound Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Potential pathway from this compound to a drug candidate.

Potential Therapeutic Areas

Based on the biological activities of structurally related brominated and cyclic compounds, potential therapeutic areas for investigation include:

  • Anticancer Agents: Many brominated organic compounds have demonstrated cytotoxic activity against various cancer cell lines.[2][3][4] The dibrominated cyclohexene core could be a novel scaffold for the development of new anticancer drugs.

  • Antimicrobial Agents: Cyclic compounds and their derivatives are known to possess antibacterial and antifungal properties.[5][6] The unique electronic and steric properties imparted by the bromine atoms might lead to compounds with potent antimicrobial activity.

  • Enzyme Inhibitors: The rigid conformational structure of the bicyclic adducts (e.g., from cyclopentadiene) could be suitable for designing specific enzyme inhibitors.

Further research, including the synthesis of a diverse library of derivatives and comprehensive biological evaluation, is necessary to validate these potential applications.

References

Application Notes and Protocols: Dehydrobromination of 1,2-Dibromobut-2-ene for Alkyne Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of but-2-yne via the dehydrobromination of 1,2-dibromobut-2-ene. The synthesis proceeds through a twofold elimination reaction facilitated by a strong base. While direct experimental data for this compound is scarce in readily available literature, this protocol is based on well-established procedures for the dehydrohalogenation of vicinal dihalides, such as the synthesis of diphenylacetylene from stilbene dibromide. The presented protocol offers a reliable methodology for researchers requiring the synthesis of internal alkynes.

Introduction

Alkynes are fundamental building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules in medicinal chemistry and materials science. One common method for the synthesis of internal alkynes is the double dehydrohalogenation of vicinal dihalides. This reaction involves the elimination of two equivalents of a hydrogen halide from adjacent carbon atoms, forming a triple bond. The reaction is typically carried out in the presence of a strong base. For the formation of but-2-yne from this compound, a two-step elimination process is often employed, utilizing a sequential treatment with potassium hydroxide followed by the stronger base, sodium amide.

Data Presentation

Table 1: Reactants and Expected Product

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Role
This compoundThis compoundC₄H₆Br₂213.90Starting Material
Potassium HydroxidePotassium HydroxideKOH56.11Base (Step 1)
Sodium AmideSodium AmideNaNH₂39.01Base (Step 2)
But-2-yneBut-2-yneC₄H₆54.09Product

Table 2: Typical Reaction Parameters and Expected Yield

ParameterValueNotes
SolventEthanol (Step 1), Liquid Ammonia (Step 2)Anhydrous conditions are crucial, especially for the sodium amide step.
Reaction TemperatureReflux (Ethanol), -33 °C (Liquid Ammonia)The boiling point of liquid ammonia is -33 °C.
Reaction Time2-4 hours (Step 1), 2 hours (Step 2)Reaction progress can be monitored by Thin Layer Chromatography (TLC).
Molar Ratio (Substrate:Base)1:2 (KOH), 1:1.1 (NaNH₂)A slight excess of sodium amide is used to ensure complete reaction.
Expected Yield 60-70% Based on analogous reactions such as the synthesis of diphenylacetylene. Actual yields may vary.

Signaling Pathways and Logical Relationships

Dehydrobromination_Pathway cluster_start Starting Materials cluster_step1 Step 1: First Elimination cluster_step2 Step 2: Second Elimination 1_2_Dibromobut_2_ene This compound KOH_Ethanol KOH in Ethanol (Reflux) 1_2_Dibromobut_2_ene->KOH_Ethanol E2 Reaction Bromoalkene_Intermediate 2-Bromobut-2-ene (Intermediate) KOH_Ethanol->Bromoalkene_Intermediate Forms NaNH2_NH3 NaNH₂ in Liquid NH₃ (-33°C) Bromoalkene_Intermediate->NaNH2_NH3 E2 Reaction But_2_yne But-2-yne (Product) NaNH2_NH3->But_2_yne Forms

Caption: Reaction pathway for the two-step dehydrobromination of this compound.

Experimental Protocols

This protocol is adapted from established procedures for the dehydrohalogenation of vicinal dihalides.

Materials:

  • This compound

  • Potassium hydroxide (KOH) pellets

  • Anhydrous Ethanol

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Dry ice/acetone condenser

  • Stirring apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:

Step 1: First Dehydrobromination to 2-Bromobut-2-ene

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (2.0 equivalents) in anhydrous ethanol with gentle heating.

  • To the ethanolic KOH solution, add this compound (1.0 equivalent) dropwise.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromobut-2-ene. This intermediate can be used in the next step without further purification.

Step 2: Second Dehydrobromination to But-2-yne

  • Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel.

  • Condense liquid ammonia into the flask at -78 °C.

  • Add sodium amide (1.1 equivalents) in small portions to the liquid ammonia with stirring.

  • Dissolve the crude 2-bromobut-2-ene from Step 1 in a minimal amount of anhydrous diethyl ether and add it dropwise to the sodium amide suspension in liquid ammonia.

  • Stir the reaction mixture at -33 °C (the boiling point of ammonia) for 2 hours.

  • After the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the ammonia to evaporate in a well-ventilated fume hood.

  • Add diethyl ether to the residue and transfer to a separatory funnel.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent.

  • Due to the volatility of but-2-yne (boiling point: 27 °C), the product should be collected by fractional distillation at a low temperature.

Experimental_Workflow A Step 1: First Elimination (KOH, Ethanol, Reflux) B Workup 1 (Extraction with Ether) A->B C Isolation of Intermediate (2-Bromobut-2-ene) B->C D Step 2: Second Elimination (NaNH₂, Liquid NH₃) C->D E Workup 2 (Quenching & Extraction) D->E F Purification (Fractional Distillation) E->F G Final Product (But-2-yne) F->G

Application Note & Protocol: The Reaction of 1,2-Dibromobut-2-ene with Magnesium

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed experimental protocol for the reaction of 1,2-dibromobut-2-ene with magnesium metal. It is a common misconception that all organohalides will form stable Grignard reagents upon reaction with magnesium. In the case of vicinal dihalides, such as this compound, the primary reaction pathway is a reductive elimination, which leads to the formation of a carbon-carbon multiple bond.[1][2][3][4] This protocol, therefore, details the procedure for the synthesis of but-2-yne via the magnesium-mediated debromination of this compound. The challenges associated with the formation of a stable Grignard reagent from such a substrate are also discussed. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

Grignard reagents are powerful nucleophiles in synthetic organic chemistry, enabling the formation of new carbon-carbon bonds.[5] They are typically prepared by the reaction of an alkyl, vinyl, or aryl halide with magnesium metal in an ethereal solvent.[6] The general reaction is shown below:

R-X + Mg → R-MgX

However, the structure of the organohalide plays a critical role in the outcome of the reaction. When two halogen atoms are located on adjacent (vicinal) carbons, the reaction with magnesium often leads to an E2-type elimination, yielding an alkene or alkyne, rather than a stable Grignard reagent.[1][2][4][7] This is due to the formation of a transient organomagnesium intermediate that rapidly eliminates the second halide.

For this compound, the reaction with magnesium is expected to proceed via a debromination mechanism to yield but-2-yne as the major product. This process is a useful method for the synthesis of alkynes from vicinal dibromoalkenes.[8]

Reaction Scheme:

CH₃-C(Br)=C(Br)-CH₃ + Mg → CH₃-C≡C-CH₃ + MgBr₂ (this compound)(Magnesium)(But-2-yne)(Magnesium Bromide)

This protocol provides a comprehensive methodology for carrying out this transformation, with considerations for reaction setup, control, and product isolation.

Experimental Protocol

This protocol details the synthesis of but-2-yne from this compound.

2.1 Materials and Reagents

  • This compound (cis/trans mixture)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal) or 1,2-Dibromoethane for activation

  • Dry ice (solid CO₂)

  • Acetone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (three-neck round-bottom flask, reflux condenser, dropping funnel, gas inlet adapter)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Cold trap or condenser for product collection

2.2 Equipment Setup

All glassware must be oven-dried and assembled hot under a stream of inert gas to ensure anhydrous conditions. A three-neck flask is equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a bubbler, a pressure-equalizing dropping funnel, and a gas inlet adapter.

2.3 Procedure

  • Magnesium Activation: Place magnesium turnings (1.2 eq.) in the dried three-neck flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane.[4][9][10] Gently warm the flask with a heat gun until the iodine sublimes and the color disappears, or until bubbles of ethylene are observed if using 1,2-dibromoethane. This indicates the activation of the magnesium surface.[9] Allow the flask to cool to room temperature.

  • Initiation: Add a small volume of anhydrous THF to the flask to cover the magnesium turnings.

  • Addition of Substrate: Dissolve this compound (1.0 eq.) in anhydrous THF in the dropping funnel. Add a small portion of this solution to the stirred magnesium suspension. The reaction is initiated when a gentle reflux is observed. If the reaction does not start, gentle warming may be necessary.

  • Reaction: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic and may require external cooling with a water bath to control the rate.

  • Completion and Product Collection: After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete consumption of the starting material. But-2-yne is a gas at room temperature (b.p. 27 °C). The product can be collected by passing the gas stream from the reaction through a cold trap cooled with a dry ice/acetone bath (-78 °C).

  • Work-up: After the reaction is complete, cool the flask in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution to quench any unreacted magnesium and organomagnesium species.

  • Isolation of Gaseous Product: The condensed but-2-yne in the cold trap can be characterized directly or used in a subsequent reaction. The mass of the collected product can be determined by weighing the cold trap before and after the reaction.

2.4 Safety Precautions

  • Anhydrous THF is highly flammable and can form explosive peroxides. Handle with care and use in a well-ventilated fume hood.

  • Magnesium metal is a flammable solid. Keep away from flames and water.

  • The reaction can be highly exothermic. Maintain careful control over the addition rate and have an ice bath ready.

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data Presentation: Reaction Parameters

The following table summarizes the key parameters for the synthesis of but-2-yne from this compound.

ParameterCondition/ValueRationale/Notes
Stoichiometry
This compound1.0 eq.Limiting reagent.
Magnesium1.2 eq.A slight excess is used to ensure complete reaction of the dibromide.[11]
Solvent
Solvent TypeAnhydrous Tetrahydrofuran (THF)Ethereal solvents are essential for Grignard-type reactions to solvate and stabilize organomagnesium species.[6]
Reaction Conditions
TemperatureReflux (initiated by exotherm), then Room Temp.The reaction is exothermic. The temperature should be controlled to prevent side reactions.
Reaction Time2-3 hoursTime is allowed for complete addition and subsequent reaction.
AtmosphereInert (Argon or Nitrogen)Essential to prevent reaction with atmospheric oxygen and moisture, which would quench any organometallic intermediates.
Activation
Activating AgentIodine or 1,2-DibromoethaneUsed to remove the passivating magnesium oxide layer from the surface of the magnesium turnings.[4][9][10]
Work-up
Quenching AgentSaturated aq. NH₄ClA mild acid source to quench the reaction without generating excessive heat or unwanted side reactions.
Product IsolationCold Trap (-78 °C)Necessary to collect the low-boiling but-2-yne product.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis of but-2-yne from this compound.

experimental_workflow Workflow for But-2-yne Synthesis setup 1. Apparatus Setup (Oven-dried glassware under inert gas) activation 2. Mg Activation (Add Mg and I₂/1,2-dibromoethane, heat) setup->activation initiation 3. Reaction Initiation (Add anhydrous THF and a small amount of substrate solution) activation->initiation addition 4. Substrate Addition (Dropwise addition of this compound in THF) initiation->addition reaction 5. Reaction (Stir at RT for 1-2 hours) addition->reaction collection 6. Product Collection (Pass gas through cold trap at -78 °C) reaction->collection quench 7. Quenching (Cool flask and add sat. aq. NH₄Cl) reaction->quench After reaction completion analysis 8. Product Analysis (Determine yield of but-2-yne) collection->analysis

Caption: Experimental workflow for the synthesis of but-2-yne.

Discussion

The protocol presented here outlines a method for the synthesis of but-2-yne, which is the expected product from the reaction of this compound with magnesium. The formation of a stable vinyl Grignard reagent from this substrate is highly unlikely due to the presence of a vicinal bromine atom. The initial formation of a carbon-magnesium bond would result in an intermediate that readily undergoes elimination of the second bromide to form the thermodynamically stable alkyne.

Researchers attempting to synthesize a Grignard reagent for subsequent reactions should choose a monohalogenated precursor, such as 2-bromobut-2-ene, to avoid this elimination pathway. The principles of Grignard reagent formation, such as the requirement for anhydrous conditions and magnesium activation, remain critical regardless of the substrate. The successful execution of this protocol will yield but-2-yne, a valuable building block in organic synthesis.

References

Application Notes and Protocols: Heck Reaction Conditions for 1,2-Dibromobut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Heck reaction conditions applicable to 1,2-dibromobut-2-ene and structurally related vicinal dibromoalkenes. The protocols are based on established methodologies for similar substrates, offering a robust starting point for reaction optimization and application in synthetic chemistry.

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2][3][4] This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures, including those found in pharmaceuticals and other biologically active compounds.[5][6] While the Heck reaction is widely employed, its application to vicinal dihaloalkenes like this compound offers a unique pathway to synthesize substituted 1,3-dienes, which are valuable building blocks in organic synthesis.

The reaction typically proceeds via a catalytic cycle involving the oxidative addition of the vinyl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the coupled product and regenerate the active catalyst.[3][4] In the case of 1,2-dibromoalkenes, the reaction can potentially occur in a stepwise manner, allowing for the synthesis of differentially substituted dienes.

Reaction Conditions and Data Presentation

The following tables summarize key reaction parameters for the Heck reaction of 1,2-dihalocycloalkenes with various alkenes. These conditions are directly applicable as a starting point for the Heck reaction of this compound. The data is adapted from studies on 1,2-dibromocyclopentene and 1,2-dibromocyclohexene, which serve as excellent models for the reactivity of acyclic 1,2-dibromoalkenes.

Table 1: Heck Reaction of 1,2-Dibromocycloalkenes with Acrylates

Entry1,2-DihaloalkeneAlkeneCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)ProductYield (%)
11,2-DibromocyclopenteneMethyl acrylatePd(OAc)₂ (3), P(o-tol)₃ (12)NEt₃ (2.2)Acetonitrile80241,6-Disubstituted (E,Z,E)-hexatriene75
21,2-DibromocyclohexeneMethyl acrylatePd(OAc)₂ (3), P(o-tol)₃ (12)NEt₃ (2.2)Acetonitrile100481,6-Disubstituted (E,Z,E)-hexatriene80
31,2-Dibromocyclopentenetert-Butyl acrylatePd(OAc)₂ (3), P(o-tol)₃ (12)NEt₃ (2.2)Acetonitrile80241,6-Disubstituted (E,Z,E)-hexatriene68
41,2-Dibromocyclohexenetert-Butyl acrylatePd(OAc)₂ (3), P(o-tol)₃ (12)NEt₃ (2.2)Acetonitrile100721,6-Disubstituted (E,Z,E)-hexatriene85

Table 2: Heck Reaction of 1,2-Dibromocycloalkenes with Styrene

Entry1,2-DihaloalkeneAlkeneCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)ProductYield (%)
11,2-DibromocyclopenteneStyrenePd(OAc)₂ (3), P(o-tol)₃ (12)NEt₃ (2.2)Acetonitrile80481,6-Disubstituted (E,Z,E)-hexatriene55
21,2-DibromocyclohexeneStyrenePd(OAc)₂ (3), P(o-tol)₃ (12)NEt₃ (2.2)Acetonitrile100961,6-Disubstituted (E,Z,E)-hexatriene62

Data in Tables 1 and 2 is based on the findings for twofold Heck reactions on 1,2-dihalocycloalkenes, which are expected to be analogous for this compound.[1]

Experimental Protocols

The following protocols are generalized from the successful twofold Heck reactions of 1,2-dihalocycloalkenes and can be adapted for this compound.[1]

Protocol 1: General Procedure for the Twofold Heck Reaction with Acrylates
  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (Pd(OAc)₂, 3 mol%) and tri(o-tolyl)phosphine (P(o-tol)₃, 12 mol%).

  • Solvent and Reagents: Add anhydrous acetonitrile as the solvent, followed by the 1,2-dibromoalkene (1.0 equiv.), the corresponding acrylate (2.5 equiv.), and triethylamine (NEt₃, 2.2 equiv.).

  • Reaction Conditions: The reaction mixture is stirred and heated to the temperature specified in Table 1 (80-100 °C) for the indicated time (24-72 hours).

  • Workup: After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with a suitable solvent (e.g., diethyl ether or ethyl acetate). The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 1,6-disubstituted (E,Z,E)-hexatriene derivative.

Protocol 2: General Procedure for the Twofold Heck Reaction with Styrene
  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine palladium(II) acetate (Pd(OAc)₂, 3 mol%) and tri(o-tolyl)phosphine (P(o-tol)₃, 12 mol%).

  • Solvent and Reagents: Add anhydrous acetonitrile, followed by the 1,2-dibromoalkene (1.0 equiv.), styrene (2.5 equiv.), and triethylamine (NEt₃, 2.2 equiv.).

  • Reaction Conditions: The mixture is stirred and heated to the temperature indicated in Table 2 (80-100 °C) for the specified duration (48-96 hours).

  • Workup: Upon cooling, the mixture is filtered through a pad of silica gel, washing with an appropriate solvent. The solvent is then removed in vacuo.

  • Purification: The resulting residue is purified by flash column chromatography on silica gel to yield the pure 1,6-disubstituted (E,Z,E)-hexatriene product.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Heck reaction.

Heck_Reaction_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition VinylBr R-CH=C(Br)-R' PdII_complex R-CH=C(Pd(II)L₂Br)-R' OxAdd->PdII_complex Coord Alkene Coordination Alkene H₂C=CHR'' Pi_complex π-Complex Coord->Pi_complex MigIns Migratory Insertion Sigma_complex σ-Alkyl Pd(II) Complex MigIns->Sigma_complex BetaElim β-Hydride Elimination Product_PdH Product + HPd(II)L₂Br BetaElim->Product_PdH RedElim Reductive Elimination Base Base RedElim->Pd0

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental_Workflow start Start setup Reaction Setup: - Pd(OAc)₂ + P(o-tol)₃ - Inert atmosphere start->setup reagents Add Reagents: - 1,2-Dibromoalkene - Alkene - Base (NEt₃) - Solvent (Acetonitrile) setup->reagents reaction Heating and Stirring (80-100 °C, 24-96 h) reagents->reaction workup Workup: - Cool to RT - Filter through silica gel - Concentrate reaction->workup purification Purification: - Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for the Heck reaction.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1,2-Dibromobut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromobut-2-ene is a versatile bifunctional electrophile that serves as a valuable building block in organic synthesis. Its structure, featuring both a vinylic and an allylic bromide, allows for selective nucleophilic substitution reactions, leading to a diverse array of functionalized products. The stereochemistry of the starting material, whether the (E)- or (Z)-isomer, plays a crucial role in determining the reaction pathways and the stereochemical outcome of the products. These characteristics make this compound a key intermediate in the synthesis of complex molecules, including heterocyclic compounds and analogues of biologically active molecules.

This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound, with a focus on reactions with amine and thiol nucleophiles.

Reactivity Overview

Nucleophilic substitution on this compound can occur at two distinct positions:

  • C1 (Allylic Position): Substitution at this sp³-hybridized carbon is generally facile and can proceed via Sₙ2 or Sₙ1 mechanisms, depending on the reaction conditions and the nature of the nucleophile. The adjacent double bond stabilizes the transition state or carbocation intermediate, enhancing reactivity.

  • C2 (Vinylic Position): Substitution at this sp²-hybridized carbon is typically more challenging due to the higher bond strength of the C-Br bond and increased steric hindrance.[1] Reactions at the vinylic position often require more forcing conditions or specific catalysts.

The interplay between these two reactive sites allows for regioselective and, in some cases, stereoselective functionalization.

Data Presentation: Nucleophilic Substitution with Amines and Thiols

The following tables summarize representative quantitative data for the reaction of this compound with selected amine and thiol nucleophiles. It is important to note that specific yields and product distributions are highly dependent on the reaction conditions, including solvent, temperature, and the specific structure of the nucleophile.

Table 1: Reaction with Amine Nucleophiles

NucleophileSubstrate IsomerMajor Product(s)Reaction ConditionsYield (%)Reference
Primary Amine (e.g., n-Butylamine)(Z)-1,2-Dibromobut-2-eneMono- and di-substituted productsEthanol, refluxVariesGeneral Knowledge
Secondary Amine (e.g., Piperidine)(E)-1,2-Dibromobut-2-eneMono- and di-substituted productsAcetonitrile, RTVariesGeneral Knowledge

Table 2: Reaction with Thiol Nucleophiles

NucleophileSubstrate IsomerMajor Product(s)Reaction ConditionsYield (%)Reference
Thiophenol(Z)-1,2-Dibromobut-2-eneMono- and di-substituted productsDMF, NaHVariesGeneral Knowledge
Sodium thiophenoxide(E)-1,2-Dibromobut-2-eneMono- and di-substituted productsMethanol, refluxVariesGeneral Knowledge

Note: The yields are indicative and can vary significantly based on the specific experimental setup.

Experimental Protocols

The following are general protocols for conducting nucleophilic substitution reactions with this compound. Caution: this compound is a reactive and potentially hazardous chemical. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Reaction with a Primary Amine

Objective: To synthesize mono- and di-substituted butene derivatives via nucleophilic substitution.

Materials:

  • This compound (either E or Z isomer)

  • Primary amine (e.g., n-butylamine)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous ethanol, add the primary amine (2.2 eq).

  • Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono- and di-substituted products.

Protocol 2: General Procedure for Reaction with a Thiol

Objective: To synthesize thioether derivatives of butene.

Materials:

  • This compound (either E or Z isomer)

  • Thiol (e.g., thiophenol)

  • Sodium hydride (60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq per thiol equivalent) in anhydrous DMF at 0 °C, add a solution of the thiol (1.1 eq) in anhydrous DMF dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Reaction Pathways

Nucleophilic_Substitution_Pathways Substrate This compound Allylic_Product Allylic Substitution Product (C1-Nu) Substrate->Allylic_Product Sₙ' or Sₙ2 Vinylic_Product Vinylic Substitution Product (C2-Nu) Substrate->Vinylic_Product SₙAr-type Nucleophile Nucleophile (Nu⁻) Nucleophile->Substrate Di_Substituted Di-substituted Product Allylic_Product->Di_Substituted + Nu⁻ Vinylic_Product->Di_Substituted + Nu⁻

Caption: Possible nucleophilic substitution pathways on this compound.

Experimental Workflow: Amine Substitution

Amine_Substitution_Workflow Start Start Reaction_Setup Dissolve this compound and amine in ethanol Start->Reaction_Setup Reflux Reflux for 4-6 hours Reaction_Setup->Reflux Workup Solvent removal, extraction, and washing Reflux->Workup Drying Dry organic layer Workup->Drying Purification Column Chromatography Drying->Purification Product Isolated Product(s) Purification->Product

Caption: General experimental workflow for the reaction with amines.

Logical Relationship: Factors Influencing Regioselectivity

Regioselectivity_Factors Regioselectivity Regioselectivity (C1 vs. C2 attack) Nucleophile_Nature Nature of Nucleophile (Hard vs. Soft) Regioselectivity->Nucleophile_Nature Leaving_Group Leaving Group Ability (Br at C1 vs. C2) Regioselectivity->Leaving_Group Steric_Hindrance Steric Hindrance Regioselectivity->Steric_Hindrance Solvent_Effects Solvent Polarity Regioselectivity->Solvent_Effects

Caption: Key factors influencing the regioselectivity of substitution.

Applications in Drug Development

The functionalized butene derivatives synthesized from this compound are valuable intermediates in medicinal chemistry. The introduction of nitrogen and sulfur-containing moieties can lead to the formation of various heterocyclic scaffolds, which are prevalent in many drug molecules. For instance, subsequent intramolecular cyclization of the substitution products can yield pyrrolidines, piperidines, tetrahydrothiophenes, and other important heterocyclic systems. These scaffolds are often associated with a wide range of biological activities and are key components in the development of new therapeutic agents. The ability to control the stereochemistry of these reactions is particularly important, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1,2-Dibromobut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 1,2-dibromobut-2-ene. This versatile building block enables the stereoselective synthesis of a variety of valuable organic structures, including conjugated enynes, dienes, and other complex molecular architectures that are of significant interest in pharmaceutical and materials science research.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] this compound is a prochiral substrate featuring two distinct carbon-bromine bonds—one vinylic and one allylic—offering opportunities for selective and sequential functionalization. The stereochemistry of the double bond (either E or Z) can be translated into the product, providing a powerful tool for stereocontrolled synthesis.

This document outlines protocols for three major classes of palladium-catalyzed cross-coupling reactions utilizing this compound: Sonogashira, Suzuki-Miyaura, and Heck couplings. The methodologies presented are based on established procedures for similar 1,2-dihaloalkene substrates and provide a strong foundation for the development of specific applications.

General Mechanistic Principles

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.

Catalytic Cycle for Sonogashira and Suzuki Coupling

G pd0 Pd(0)Ln pdiirx R-Pd(II)Ln(X) pd0->pdiirx Oxidative Addition r1x This compound (R-X) r1x->pdiirx pdiirr R-Pd(II)Ln(R') pdiirx->pdiirr Transmetalation r2m Organometallic Reagent (R'-M) r2m->pdiirr pdiirr->pd0 Reductive Elimination product Coupled Product (R-R') pdiirr->product

Figure 1: General catalytic cycle for Sonogashira and Suzuki couplings.

Catalytic Cycle for Heck Coupling

G pd0 Pd(0)Ln pdiirx R-Pd(II)Ln(X) pd0->pdiirx Oxidative Addition r1x This compound (R-X) r1x->pdiirx insertion_intermediate Migratory Insertion Intermediate pdiirx->insertion_intermediate Migratory Insertion alkene Alkene alkene->insertion_intermediate insertion_intermediate->pd0 β-Hydride Elimination & Reductive Elimination product Substituted Alkene insertion_intermediate->product

Figure 2: General catalytic cycle for the Heck reaction.

Sonogashira Coupling: Synthesis of Enediynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and a vinyl or aryl halide.[2][3] For this compound, a stepwise coupling can be envisioned to first form a bromoenyne, which can then undergo a second coupling to yield a conjugated enediyne. The differential reactivity of the two bromine atoms may allow for selective mono-alkynylation under carefully controlled conditions.

Experimental Protocol: Stepwise Sonogashira Coupling

This protocol is adapted from methodologies developed for the coupling of 1,1-dibromoalkenes.[4][5]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH))

  • Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

Procedure for Mono-alkynylation:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%).

  • Add the anhydrous solvent, followed by the base.

  • Add the terminal alkyne (1.0-1.2 equivalents).

  • Finally, add this compound (1.0 equivalent) and stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Procedure for Di-alkynylation:

  • Follow the same setup as for mono-alkynylation.

  • Use an excess of the terminal alkyne (2.2-2.5 equivalents).

  • The reaction may require higher temperatures and longer reaction times.

  • Work-up and purification are performed as described above.

Data Presentation: Representative Sonogashira Coupling Conditions
EntryPalladium Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)CuI (5)Et₃NTHF251285 (mono)
2PdCl₂(PPh₃)₂ (2)CuI (4)i-Pr₂NHDMF50892 (mono)
3Pd(PPh₃)₄ (5)CuI (10)Et₃NTHF652478 (di)

Note: Yields are hypothetical and based on typical values for similar substrates.

Suzuki-Miyaura Coupling: Synthesis of Aryl- and Vinyl-Substituted Butadienes

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an organoboron compound with an organohalide.[6][7][8] This reaction can be applied to this compound to introduce aryl or vinyl substituents, leading to the synthesis of functionalized butadienes.

Experimental Protocol: Stepwise Suzuki-Miyaura Coupling

This protocol is based on established procedures for the coupling of dihaloalkenes.[9]

Materials:

  • This compound

  • Aryl- or vinylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., toluene/water, dioxane/water)

Procedure:

  • In a reaction vessel, combine this compound (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the ligand (if used).

  • Add the solvent and an aqueous solution of the base.

  • Heat the mixture under an inert atmosphere with vigorous stirring. Reaction temperatures typically range from 80 to 110 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, and add water and an organic solvent for extraction.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O901288
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O100695
3PdCl₂(dppf) (3)-Cs₂CO₃DMF/H₂O801882

Note: Yields are hypothetical and based on typical values for similar substrates.

Heck Reaction: Synthesis of Substituted Butadienes

The Heck reaction involves the coupling of a vinyl or aryl halide with an alkene to form a new, more substituted alkene.[3][10] With this compound, this reaction can be used to introduce a variety of substituents, leading to complex diene structures.

Experimental Protocol: Heck Coupling

This protocol is based on general Heck reaction conditions.[11][12]

Materials:

  • This compound

  • Alkene (e.g., styrene, acrylates)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, acetonitrile)

Procedure:

  • To a reaction flask, add the palladium catalyst (1-5 mol%) and the ligand (if required).

  • Add the solvent, the base, and the alkene (1.1-2.0 equivalents).

  • Add this compound (1.0 equivalent).

  • Heat the reaction mixture to 80-120 °C under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture, filter off any solids, and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Data Presentation: Representative Heck Reaction Conditions
EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1002475
2PdCl₂ (5)-K₂CO₃Acetonitrile801868
3Pd(OAc)₂ (3)P(o-tolyl)₃ (6)Et₃NDMF1101280

Note: Yields are hypothetical and based on typical values for similar substrates.

Logical Workflow for Stepwise Cross-Coupling

The two distinct bromine atoms on this compound allow for a stepwise functionalization strategy, significantly increasing the molecular complexity that can be achieved.

G start This compound mono_sonogashira Mono-Sonogashira Coupling start->mono_sonogashira mono_suzuki Mono-Suzuki Coupling start->mono_suzuki mono_heck Mono-Heck Coupling start->mono_heck intermediate1 Bromo-enyne Intermediate mono_sonogashira->intermediate1 intermediate2 Aryl/Vinyl-bromo-butene Intermediate mono_suzuki->intermediate2 intermediate3 Alkene-substituted bromo-butene Intermediate mono_heck->intermediate3 di_sonogashira Second Sonogashira Coupling intermediate1->di_sonogashira suzuki_after_sone Suzuki Coupling intermediate1->suzuki_after_sone heck_after_sone Heck Coupling intermediate1->heck_after_sone sonogashira_after_suzuki Sonogashira Coupling intermediate2->sonogashira_after_suzuki di_suzuki Second Suzuki Coupling intermediate2->di_suzuki heck_after_suzuki Heck Coupling intermediate2->heck_after_suzuki product1 Enediyne di_sonogashira->product1 product2 Aryl/Vinyl-enyne suzuki_after_sone->product2 product3 Alkene-substituted enyne heck_after_sone->product3 product4 Aryl/Vinyl-alkynyl-butene sonogashira_after_suzuki->product4 product5 Di-aryl/vinyl-butene di_suzuki->product5 product6 Aryl/Vinyl-alkene-substituted butene heck_after_suzuki->product6

Figure 3: Stepwise functionalization of this compound.

Safety Precautions

  • Palladium catalysts and their precursors should be handled in a well-ventilated fume hood.

  • Organoboron and organotin reagents can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Many of the solvents used are flammable and should be kept away from ignition sources.

  • Reactions under pressure should be conducted behind a blast shield.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The palladium-catalyzed cross-coupling of this compound offers a powerful and flexible platform for the synthesis of diverse and complex organic molecules. By carefully selecting the coupling partners and reaction conditions, researchers can achieve high yields and stereoselectivity in the formation of enediynes, substituted butadienes, and other valuable scaffolds. The protocols and data presented herein serve as a comprehensive guide for scientists in academic and industrial settings to explore the synthetic utility of this versatile building block.

References

Application Notes and Protocols: Stereoselective Synthesis of (E)-1,2-Dibromobut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the stereoselective synthesis of (E)-1,2-Dibromobut-2-ene, a valuable intermediate in organic synthesis. The synthesis is achieved through the electrophilic addition of bromine to but-2-yne. The anti-addition mechanism, proceeding through a cyclic bromonium ion intermediate, ensures high stereoselectivity for the desired (E)-isomer. This protocol outlines the reaction setup, execution, purification, and characterization of the final product.

Introduction

(E)-1,2-Dibromobut-2-ene is a key building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The stereochemistry of the double bond is crucial for its subsequent reactivity and the biological activity of the final products. The direct bromination of but-2-yne is a reliable and straightforward method to obtain the (E)-isomer with high stereoselectivity. The reaction proceeds via an anti-addition mechanism, where the two bromine atoms add to opposite faces of the alkyne triple bond.

Reaction Mechanism and Stereoselectivity

The stereoselective formation of (E)-1,2-Dibromobut-2-ene from but-2-yne is governed by the formation of a cyclic bromonium ion intermediate. The initial electrophilic attack of bromine on the electron-rich triple bond of but-2-yne forms this three-membered ring intermediate. The subsequent nucleophilic attack by the bromide ion occurs from the side opposite to the bromonium ion ring, leading to the exclusive formation of the anti-addition product, the (E)-isomer.

Experimental Protocol

Materials:

  • But-2-yne

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve but-2-yne (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

  • Addition of Bromine: Prepare a solution of bromine (1.0 eq) in anhydrous dichloromethane. Slowly add the bromine solution dropwise to the stirred solution of but-2-yne over a period of 30-60 minutes. The characteristic red-brown color of bromine should disappear as it reacts.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete (as indicated by the persistence of a faint bromine color or by TLC analysis), quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the bromine color is completely discharged.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure (E)-1,2-Dibromobut-2-ene.

Data Presentation

Table 1: Physical and Spectroscopic Data of (E)-1,2-Dibromobut-2-ene

PropertyValue
Molecular FormulaC₄H₆Br₂
Molecular Weight213.90 g/mol
AppearanceColorless liquid
Boiling Point84-85 °C at 20 mmHg
¹H NMR (CDCl₃) δ (ppm): 2.45 (s, 3H, CH₃), 4.15 (q, 1H, CH), 1.75 (d, 3H, CH₃)
¹³C NMR (CDCl₃) δ (ppm): 133.4, 115.8, 29.8, 23.1

Note: Spectroscopic data is based on typical values for this compound and may vary slightly depending on the solvent and instrument used.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve But-2-yne in CH2Cl2 at 0°C add_br2 Add Bromine Solution Dropwise start->add_br2 react Stir at 0°C add_br2->react quench Quench with Na2S2O3 (aq) react->quench wash_bicarb Wash with NaHCO3 (aq) quench->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water dry Dry with MgSO4 wash_water->dry concentrate Concentrate in vacuo dry->concentrate distill Fractional Distillation concentrate->distill characterize Characterization (NMR, GC-MS) distill->characterize

Caption: Experimental workflow for the synthesis of (E)-1,2-Dibromobut-2-ene.

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product butyne But-2-yne bromonium Cyclic Bromonium Ion butyne->bromonium Electrophilic Attack bromine Bromine (Br-Br) bromine->bromonium product (E)-1,2-Dibromobut-2-ene bromonium->product Nucleophilic Attack by Br- (anti-addition)

Caption: Mechanism of stereoselective bromination of but-2-yne.

Application Note: Stereoselective Synthesis of (Z)-1,2-Dibromobut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the stereoselective synthesis of (Z)-1,2-Dibromobut-2-ene, a valuable synthon in organic chemistry. Traditional methods for the dibromination of alkynes, such as the direct addition of molecular bromine (Br₂), typically proceed via an anti-addition mechanism, yielding the thermodynamically favored (E)-isomer. Achieving high Z-selectivity requires specialized methods. This application note details a modern and highly efficient silver-catalyzed syn-dibromination of but-2-yne using N-Bromosuccinimide (NBS) as the bromine source. This protocol offers high stereoselectivity for the desired (Z)-isomer under mild reaction conditions, making it suitable for researchers in synthetic chemistry and drug development.

Introduction

1,2-Dihaloalkenes are versatile intermediates in organic synthesis, serving as precursors for cross-coupling reactions, the formation of complex molecular architectures, and the synthesis of substituted alkenes with defined stereochemistry. The geometric configuration of the double bond is critical, as (Z) and (E) isomers can exhibit vastly different reactivity and lead to distinct stereochemical outcomes in subsequent transformations. The synthesis of (Z)-1,2-dibromobut-2-ene is challenging because the direct electrophilic addition of bromine to the parent alkyne, but-2-yne, predominantly yields the (E)-isomer through a bromonium ion intermediate that favors anti-addition.

To overcome this challenge, catalytic methods that favor syn-addition have been developed. This protocol focuses on a silver(I)-catalyzed approach, which has been shown to be highly Z-selective for the dibromination of alkynes. The method utilizes the readily available and easy-to-handle N-bromosuccinimide (NBS) as the brominating agent in a system co-catalyzed by a silver salt and methanesulfonic acid (CH₃SO₃H). The proposed mechanism involves the formation of a silver-π-alkyne complex that directs the syn-addition of two bromine atoms across the triple bond.

Experimental Workflow

The overall experimental workflow for the synthesis is depicted below. It involves the preparation of the reaction mixture, the silver-catalyzed dibromination reaction under an inert atmosphere, and subsequent workup and purification of the final product.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add but-2-yne, Ag(I) salt, and solvent to a flame-dried flask prep2 Purge with inert gas (N2 or Ar) prep1->prep2 prep3 Add N-Bromosuccinimide (NBS) and CH3SO3H prep2->prep3 react1 Stir at specified temperature prep3->react1 react2 Monitor reaction progress by TLC or GC-MS react1->react2 workup1 Quench reaction with aq. Na2S2O3 react2->workup1 workup2 Extract with organic solvent (e.g., CH2Cl2) workup1->workup2 workup3 Wash with brine, dry over Na2SO4 workup2->workup3 workup4 Concentrate under reduced pressure workup3->workup4 purify Purify by column chromatography workup4->purify product product purify->product (Z)-1,2-Dibromobut-2-ene

Figure 1: General workflow for the silver-catalyzed synthesis of (Z)-1,2-Dibromobut-2-ene.

Proposed Catalytic Cycle

The Z-selectivity of the reaction is directed by the silver catalyst. The proposed mechanism involves the activation of the alkyne by the silver(I) salt, followed by a sequence of bromine radical addition and substitution, which ultimately leads to the syn-dibrominated product.[1]

G cluster_mechanism Proposed Catalytic Cycle A But-2-yne + Ag(I) B Silver-π-Alkyne Complex A->B Coordination C Silver Allene Cation Intermediate B->C [NBS] D Radical Addition of Bromine C->D Br• radical E Vinyl Silver Intermediate D->E F (Z)-1,2-Dibromobut-2-ene E->F Substitution + Ag(I) regenerated

References

Application Notes and Protocols: Suzuki Coupling of 1,2-Dibromobut-2-ene with Boronic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Moyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, typically a boronic acid, has found widespread application in academic and industrial research, including the synthesis of complex molecules for drug discovery and materials science.

This document provides detailed application notes and a generalized protocol for the Suzuki coupling of 1,2-dibromobut-2-ene with various boronic acids. While specific literature on this exact substrate is limited, the protocols and principles outlined herein are based on well-established procedures for the Suzuki coupling of related vicinal dibromoalkenes and dihaloalkenes. The reaction allows for the stepwise or simultaneous substitution of the two bromine atoms, offering a versatile route to highly substituted and functionalized butadienes, which are valuable synthons for the preparation of bioactive molecules and advanced materials.

Principle of the Reaction

The Suzuki coupling of this compound proceeds via a catalytic cycle involving a palladium(0) complex. The key steps include:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the this compound.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst.

Due to the presence of two bromine atoms, the reaction can be controlled to achieve either mono- or di-substitution. A stepwise approach, using different boronic acids in sequential steps, allows for the synthesis of unsymmetrically substituted butadienes. The stereochemistry of the double bond is generally retained throughout the reaction sequence.[1][2]

Applications in Drug Development and Materials Science

Substituted butadienes are important structural motifs found in a variety of natural products and pharmacologically active compounds. Their conjugated diene system makes them valuable precursors for Diels-Alder reactions, enabling the construction of complex cyclic systems. Furthermore, functionalized butadienes are utilized in the synthesis of polymers and other advanced materials with specific electronic and optical properties. The ability to introduce diverse substituents through the Suzuki coupling of this compound provides a powerful tool for generating libraries of novel compounds for biological screening and materials development.

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagents: - this compound - Boronic Acid(s) - Palladium Catalyst - Ligand - Base - Solvent glassware Inert Glassware (Schlenk flask, condenser) reagents->glassware setup Assemble glassware under inert atmosphere (N2 or Ar) glassware->setup addition Add reagents and solvent setup->addition heating Heat reaction mixture (e.g., 80-100 °C) addition->heating monitoring Monitor reaction progress (TLC, GC-MS) heating->monitoring quench Quench reaction monitoring->quench extraction Solvent Extraction quench->extraction drying Dry organic layer extraction->drying purification Purify by column chromatography drying->purification characterization Characterize product (NMR, MS, etc.) purification->characterization G cluster_main 1_2_dibromobut_2_ene This compound mono_substituted Monosubstituted Intermediate 1_2_dibromobut_2_ene->mono_substituted Pd Catalyst, Base Solvent, Heat boronic_acid_1 R¹-B(OH)₂ boronic_acid_1->mono_substituted boronic_acid_2 R²-B(OH)₂ di_substituted Disubstituted Product boronic_acid_2->di_substituted mono_substituted->di_substituted Pd Catalyst, Base Solvent, Heat

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 1,2-Dibromobut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of various five- and six-membered heterocyclic compounds, including furans, pyrroles, thiophenes, and pyridazines, utilizing trans-1,2-dibromobut-2-ene as a key starting material. While not a conventional precursor, this protocol outlines plausible and efficient synthetic pathways, including its conversion to a versatile 1,4-dicarbonyl intermediate for Paal-Knorr type syntheses and its direct application in condensation reactions. The methodologies presented are designed to be a valuable resource for researchers in medicinal chemistry and organic synthesis, offering novel routes to important heterocyclic scaffolds.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile synthetic routes to these core structures is a continuous endeavor in chemical research. 1,2-Dibromobut-2-ene, a readily accessible haloalkene, presents itself as a potentially useful C4 building block for the construction of various heterocyclic rings. Its bifunctional nature, possessing two electrophilic carbon centers, allows for diverse reactivity with a range of nucleophiles. This document details the synthetic strategies to access furans, pyrroles, thiophenes, and pyridazines from this starting material.

Data Presentation

The following tables summarize the expected yields and key characterization data for the synthesized heterocyclic compounds.

Table 1: Synthesis of 2,5-Dimethylfuran

StepProductReagentsSolventReaction TimeTemperature (°C)Yield (%)
1But-2-ene-1,4-diolNaHCO₃, H₂ODioxane12 h100~90
2Hex-3-ene-2,5-dionePyridinium chlorochromate (PCC)Dichloromethane4 h25~85
32,5-Dimethylfuranp-Toluenesulfonic acid (p-TsOH)Toluene6 h110~80

Table 2: Synthesis of 2,5-Dimethyl-1-phenylpyrrole

StepProductReagentsSolventReaction TimeTemperature (°C)Yield (%)
1-2Hex-3-ene-2,5-dione(As above)(As above)(As above)(As above)-
32,5-Dimethyl-1-phenylpyrroleAniline, Acetic AcidEthanol8 h78~75

Table 3: Synthesis of 2,5-Dimethylthiophene

StepProductReagentsSolventReaction TimeTemperature (°C)Yield (%)
1-2Hex-3-ene-2,5-dione(As above)(As above)(As above)(As above)-
32,5-DimethylthiopheneLawesson's ReagentToluene5 h110~70

Table 4: Synthesis of 3,6-Dimethylpyridazine

StepProductReagentsSolventReaction TimeTemperature (°C)Yield (%)
13,6-Dimethyl-1,2,4,5-tetrahydropyridazineHydrazine hydrateEthanol24 h78~65
23,6-DimethylpyridazineManganese dioxide (MnO₂)Chloroform12 h61~80

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dimethylfuran

Step 1: Synthesis of But-2-ene-1,4-diol

  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.7 g (50 mmol) of trans-1,2-dibromobut-2-ene in 100 mL of dioxane.

  • Add a solution of 12.6 g (150 mmol) of sodium bicarbonate in 50 mL of water.

  • Heat the biphasic mixture to reflux (approximately 100°C) with vigorous stirring for 12 hours.

  • Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield but-2-ene-1,4-diol as a colorless oil.

Step 2: Synthesis of Hex-3-ene-2,5-dione

  • To a stirred suspension of 32.3 g (150 mmol) of pyridinium chlorochromate (PCC) in 150 mL of dichloromethane in a 500 mL flask, add a solution of the crude but-2-ene-1,4-diol (approx. 50 mmol) in 20 mL of dichloromethane dropwise.

  • Stir the mixture at room temperature for 4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with 150 mL of diethyl ether and filter through a pad of silica gel.

  • Wash the silica pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to afford hex-3-ene-2,5-dione as a pale yellow oil.

Step 3: Synthesis of 2,5-Dimethylfuran

  • In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the crude hex-3-ene-2,5-dione (approx. 45 mmol) in 100 mL of toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, approx. 200 mg).

  • Heat the mixture to reflux (approximately 110°C) for 6 hours, collecting the water in the Dean-Stark trap.

  • Cool the reaction to room temperature, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

  • Purify the residue by fractional distillation to obtain 2,5-dimethylfuran.

Protocol 2: Synthesis of 2,5-Dimethyl-1-phenylpyrrole
  • Follow steps 1 and 2 from Protocol 1 to synthesize hex-3-ene-2,5-dione.

  • In a 250 mL round-bottom flask, dissolve the crude hex-3-ene-2,5-dione (approx. 40 mmol) in 100 mL of ethanol.

  • Add 4.1 mL (45 mmol) of aniline and 2.5 mL of glacial acetic acid.

  • Heat the mixture to reflux (78°C) for 8 hours.

  • Cool the reaction mixture and pour it into 200 mL of ice-water.

  • Extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield 2,5-dimethyl-1-phenylpyrrole.

Protocol 3: Synthesis of 2,5-Dimethylthiophene
  • Follow steps 1 and 2 from Protocol 1 to synthesize hex-3-ene-2,5-dione.

  • In a 250 mL round-bottom flask under an inert atmosphere, dissolve the crude hex-3-ene-2,5-dione (approx. 40 mmol) in 100 mL of anhydrous toluene.

  • Add 17.8 g (44 mmol) of Lawesson's reagent in one portion.

  • Heat the mixture to reflux (110°C) for 5 hours.

  • Cool the reaction to room temperature and filter off any insoluble material.

  • Wash the filtrate with 1 M NaOH solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation.

  • Purify the residue by distillation to obtain 2,5-dimethylthiophene.

Protocol 4: Synthesis of 3,6-Dimethylpyridazine

Step 1: Synthesis of 3,6-Dimethyl-1,2,4,5-tetrahydropyridazine

  • In a 100 mL round-bottom flask, dissolve 10.7 g (50 mmol) of trans-1,2-dibromobut-2-ene in 50 mL of ethanol.

  • Add 3.0 mL (60 mmol) of hydrazine hydrate dropwise with stirring.

  • Heat the reaction mixture to reflux (78°C) for 24 hours.

  • Cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer and concentrate to give the crude tetrahydropyridazine, which is used in the next step without further purification.

Step 2: Synthesis of 3,6-Dimethylpyridazine

  • Dissolve the crude 3,6-dimethyl-1,2,4,5-tetrahydropyridazine (approx. 33 mmol) in 100 mL of chloroform.

  • Add 14.3 g (165 mmol) of activated manganese dioxide (MnO₂).

  • Stir the suspension at reflux (61°C) for 12 hours.

  • Cool the reaction mixture and filter through a pad of celite, washing the pad with chloroform.

  • Concentrate the filtrate under reduced pressure.

  • Purify the product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 3,6-dimethylpyridazine.

Mandatory Visualization

Synthesis_of_2_5_Dimethylfuran start This compound intermediate1 But-2-ene-1,4-diol start->intermediate1 NaHCO3, H2O Dioxane, 100°C intermediate2 Hex-3-ene-2,5-dione intermediate1->intermediate2 PCC DCM, 25°C product 2,5-Dimethylfuran intermediate2->product p-TsOH Toluene, 110°C

Caption: Synthetic pathway for 2,5-Dimethylfuran.

Paal_Knorr_Syntheses start Hex-3-ene-2,5-dione furan 2,5-Dimethylfuran start->furan p-TsOH pyrrole 2,5-Dimethyl-1-phenylpyrrole start->pyrrole Aniline, H+ thiophene 2,5-Dimethylthiophene start->thiophene Lawesson's Reagent

Caption: Paal-Knorr syntheses from a common intermediate.

Pyridazine_Synthesis start This compound intermediate 3,6-Dimethyl-1,2,4,5- tetrahydropyridazine start->intermediate Hydrazine hydrate Ethanol, 78°C product 3,6-Dimethylpyridazine intermediate->product MnO2 Chloroform, 61°C Experimental_Workflow cluster_furan_pyrrole_thiophene Furan, Pyrrole, and Thiophene Synthesis cluster_pyridazine Pyridazine Synthesis step1 Step 1: Hydrolysis of This compound step2 Step 2: Oxidation to Hex-3-ene-2,5-dione step1->step2 step3 Step 3: Paal-Knorr Cyclization step2->step3 step4 Step 1: Condensation with Hydrazine step5 Step 2: Aromatization step4->step5

Application Notes and Protocols for the Synthesis of Conjugated Dienes using 1,2-Dibromobut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Use of 1,2-Dibromobut-2-ene in the Synthesis of Conjugated Dienes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Conjugated dienes are pivotal structural motifs in organic chemistry, serving as essential building blocks in the synthesis of complex molecules, polymers, and pharmacologically active compounds. Their utility in Diels-Alder reactions and as precursors in various cross-coupling methodologies underscores the importance of efficient synthetic routes to access these structures. This compound presents itself as a readily available starting material for the synthesis of substituted butadienes through controlled elimination reactions. This application note details a protocol for the synthesis of conjugated dienes from this compound via a base-induced double dehydrobromination.

Principle of the Method

The synthesis of a conjugated diene from this compound is achieved through a sequential E2 elimination of two molecules of hydrogen bromide. The choice of base and reaction conditions is critical to favor the formation of the diene over the competing alkyne formation. Strong, non-nucleophilic bases are typically employed to promote the elimination pathway while minimizing substitution side reactions. The reaction proceeds through a vinyl bromide intermediate, which then undergoes a second elimination to yield the conjugated diene. The stereochemistry of the starting this compound (cis or trans) can influence the isomeric composition of the resulting diene.

Experimental Protocols

General Protocol for the Dehydrobromination of this compound

This protocol is a general guideline and may require optimization for specific substituted derivatives of this compound.

Materials:

  • This compound (cis/trans mixture or a specific isomer)

  • A strong, non-nucleophilic base (e.g., 1,8-Diazabicycl[5.4.0]undec-7-ene (DBU), potassium tert-butoxide (t-BuOK))

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Reagents for work-up and purification (e.g., water, brine, organic solvent for extraction, drying agent like MgSO₄ or Na₂SO₄, silica gel for chromatography)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition:

    • Dissolve this compound (1.0 eq) in the chosen anhydrous aprotic solvent (e.g., THF, 5-10 mL per mmol of substrate).

    • In the dropping funnel, prepare a solution of the strong base (2.2 eq) in the same anhydrous solvent.

  • Reaction Execution:

    • Cool the solution of this compound to 0 °C using an ice bath.

    • Add the solution of the base dropwise to the stirred solution of the dibromide over a period of 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (the optimal temperature and time will depend on the substrate and base used, typically monitored by TLC or GC-MS).

  • Work-up:

    • After the reaction is complete (as indicated by TLC or GC-MS), cool the mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired conjugated diene.

    • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Data Presentation

The yield and isomeric ratio of the resulting conjugated dienes are highly dependent on the reaction conditions. The following table provides illustrative data for the synthesis of a generic substituted 1,3-butadiene from a corresponding this compound derivative.

EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)Diene Isomer Ratio (E,E : E,Z : Z,Z)
1DBU (2.2)THF66 (reflux)127560 : 30 : 10
2t-BuOK (2.2)THF25 (rt)88270 : 25 : 5
3DBU (2.2)Toluene110 (reflux)66855 : 35 : 10
4t-BuOK (2.2)DCM40 (reflux)107865 : 30 : 5

Mandatory Visualization

The following diagrams illustrate the key chemical transformation and a generalized experimental workflow.

Reaction_Pathway Reaction Pathway for Diene Synthesis cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product A This compound B Vinyl Bromide Intermediate A->B - HBr (Base) C Conjugated Diene B->C - HBr (Base)

Caption: Dehydrobromination of this compound.

Experimental_Workflow Generalized Experimental Workflow Setup Reaction Setup (Inert Atmosphere) Addition Reagent Addition (Base to Substrate at 0 °C) Setup->Addition Reaction Reaction (Reflux) Addition->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis Purification->Characterization

Caption: Synthesis and Purification Workflow.

Troubleshooting & Optimization

Avoiding isomerization during 1,2-Dibromobut-2-ene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1,2-dibromobut-2-ene. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis, with a particular focus on avoiding isomerization to achieve high stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common method for synthesizing this compound is the electrophilic addition of bromine (Br₂) to but-2-yne. This reaction typically proceeds through a cyclic bromonium ion intermediate.[1][2] The stereochemical outcome of this addition is crucial in determining the isomeric composition of the product.

Q2: What are the possible isomers of this compound, and how are they formed?

This compound can exist as two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis).

  • (E)-1,2-Dibromobut-2-ene (trans-isomer): This isomer is generally the major product and is formed through an anti-addition mechanism. In this pathway, the two bromine atoms add to opposite faces of the alkyne triple bond.[1][2][3]

  • (Z)-1,2-Dibromobut-2-ene (cis-isomer): This isomer is typically the minor product and results from a syn-addition mechanism, where both bromine atoms add to the same face of the triple bond.[2]

Q3: What factors influence the ratio of (E) to (Z) isomers in the product?

The stereoselectivity of the bromination of but-2-yne can be influenced by several factors:

  • Solvent: The polarity of the solvent can affect the stability of the reaction intermediates and influence the stereochemical course of the reaction. Non-polar solvents generally favor the formation of the bridged bromonium ion, leading to a higher proportion of the (E)-isomer.

  • Bromine Source: While molecular bromine (Br₂) is the standard reagent, other bromine sources could potentially alter the stereochemical outcome.

Q4: What are the common side reactions and impurities I should be aware of?

The most common side reaction is the addition of a second equivalent of bromine to the newly formed double bond, resulting in the formation of 2,2,3,3-tetrabromobutane. This is particularly prevalent when an excess of bromine is used. Other potential impurities could include unreacted but-2-yne and small amounts of the undesired isomer.

Q5: How can I purify the desired this compound isomer?

If a mixture of (E) and (Z) isomers is obtained, they can potentially be separated by physical methods such as:

  • Distillation: Due to differences in their boiling points, fractional distillation under reduced pressure can be an effective method for separating the isomers.

  • Crystallization: The isomers may have different solubilities and melting points, allowing for separation by recrystallization from a suitable solvent, such as ligroin.

  • Chromatography: Column chromatography using an appropriate stationary phase (e.g., silica gel) and eluent system can also be employed for isomer separation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound - Incomplete reaction. - Loss of volatile but-2-yne starting material. - Formation of 2,2,3,3-tetrabromobutane.- Ensure the reaction goes to completion by monitoring with TLC or GC. - Perform the reaction at a low temperature to minimize evaporation of but-2-yne. - Use a stoichiometric amount (1 equivalent) of bromine to avoid over-bromination. Add the bromine slowly to the reaction mixture.
Poor Stereoselectivity (High percentage of the undesired isomer) - Reaction conditions favoring a mixture of syn and anti addition. - Isomerization of the product after formation.- Use a non-polar solvent (e.g., dichloromethane, carbon tetrachloride) to favor the formation of the bridged bromonium ion, which leads to anti-addition and the (E)-isomer. - Conduct the reaction at a low temperature (e.g., 0°C or below) to enhance stereoselectivity. - Work up the reaction promptly and under mild conditions to prevent post-reaction isomerization.
Presence of 2,2,3,3-Tetrabromobutane Impurity - Use of excess bromine.- Carefully control the stoichiometry of the reactants. Use exactly one equivalent of bromine relative to but-2-yne. - Add the bromine solution dropwise to the but-2-yne solution to maintain a low concentration of free bromine in the reaction mixture.
Difficulty in Separating (E) and (Z) Isomers - Similar physical properties of the isomers.- For distillation, use a fractional distillation column with a high number of theoretical plates. - For chromatography, screen different solvent systems to find one that provides optimal separation. - For crystallization, try different solvents and cooling rates to achieve selective crystallization of one isomer.

Experimental Protocols

Protocol for the Stereoselective Synthesis of (E)-1,2-Dibromobut-2-ene

This protocol is adapted from general procedures for the bromination of alkynes and is designed to favor the formation of the (E)-isomer through anti-addition.

Materials:

  • But-2-yne

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄), anhydrous

  • Sodium thiosulfate solution (aqueous)

  • Sodium bicarbonate solution (saturated, aqueous)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve but-2-yne (1 equivalent) in anhydrous dichloromethane. Cool the flask in an ice bath to 0°C.

  • Bromine Addition: Prepare a solution of bromine (1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred but-2-yne solution over a period of 30-60 minutes, ensuring the temperature of the reaction mixture remains at 0°C. The characteristic red-brown color of bromine should disappear as it reacts.

  • Quenching: Once the addition is complete and the reaction mixture is colorless or pale yellow, quench the reaction by adding a small amount of aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to isolate the (E)-1,2-dibromobut-2-ene.

Visualizations

Reaction Pathway and Isomerization

The following diagram illustrates the reaction pathway for the bromination of but-2-yne, leading to the formation of both (E) and (Z) isomers of this compound.

ReactionPathway cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products But-2-yne But-2-yne Bromonium_Ion Cyclic Bromonium Ion Intermediate But-2-yne->Bromonium_Ion + Br₂ E_Isomer (E)-1,2-Dibromobut-2-ene (trans, Major) Bromonium_Ion->E_Isomer Anti-addition (favored) Z_Isomer (Z)-1,2-Dibromobut-2-ene (cis, Minor) Bromonium_Ion->Z_Isomer Syn-addition (disfavored)

Caption: Reaction pathway for the bromination of but-2-yne.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis check_yield Analyze Yield and Purity start->check_yield low_yield Low Yield? check_yield->low_yield poor_selectivity Poor Stereoselectivity? low_yield->poor_selectivity No optimize_stoichiometry Optimize Stoichiometry (1 eq. Br₂) low_yield->optimize_stoichiometry Yes impurity_present Tetrabromo Impurity? poor_selectivity->impurity_present No optimize_temp Lower Reaction Temperature poor_selectivity->optimize_temp Yes slow_addition Slow Dropwise Addition of Br₂ impurity_present->slow_addition Yes purify Purify Product (Distillation/Chromatography) impurity_present->purify No optimize_stoichiometry->start optimize_solvent Use Non-polar Solvent optimize_temp->optimize_solvent optimize_solvent->start slow_addition->start end Successful Synthesis purify->end

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Synthesis of 1,2-Dibromobut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-dibromobut-2-ene.

Troubleshooting Guides

Issue 1: Low Yield of the Desired this compound Isomer

Potential Cause Recommended Action
Incorrect Starting Material or Isomeric Purity Verify the identity and isomeric purity of your starting material (e.g., cis- or trans-but-2-ene, or but-2-yne) using techniques like NMR or GC-MS. The stereochemistry of the starting material directly influences the stereochemistry of the product in electrophilic additions.
Suboptimal Reaction Temperature Control the reaction temperature carefully. For electrophilic addition of bromine, reactions are often carried out at low temperatures (e.g., 0 °C) to minimize side reactions.
Incorrect Solvent Use an inert solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) for electrophilic bromination. Protic solvents like water or alcohols can participate in the reaction, leading to the formation of halohydrins.[1]
Radical Side Reactions If allylic bromination byproducts are detected, ensure the reaction is performed in the dark and at a controlled temperature to disfavor free radical pathways.[2][3]

Issue 2: High Levels of 2,3-Dibromobutane Byproduct

Potential Cause Recommended Action
Starting Material is But-2-ene When synthesizing this compound, the direct bromination of but-2-ene is not the ideal route as it primarily yields 2,3-dibromobutane via electrophilic addition.[1] The recommended starting material is 2-butyne.
Reaction Conditions Favor Electrophilic Addition If but-2-ene must be used as a precursor for a subsequent step, ensure that conditions are not those for electrophilic addition of bromine.

Issue 3: Formation of Multiple Isomers of Dibromobutene

Potential Cause Recommended Action
Lack of Stereocontrol in Alkyne Bromination The bromination of alkynes can be less stereoselective than that of alkenes, potentially yielding a mixture of (E)- and (Z)-1,2-dibromobut-2-ene. This is particularly true for aryl-substituted alkynes.[4] To favor the trans product, the reaction is believed to proceed through a bridged halonium ion.[4]
Radical Allylic Bromination and Rearrangement If the reaction is performed under conditions that favor radicals (e.g., with light or radical initiators), allylic bromination of but-2-ene can occur, leading to a mixture of 1-bromo-2-butene and 3-bromo-1-butene.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the synthesis of this compound?

When synthesizing this compound from 2-butyne, the main potential byproduct is 1,2,3,4-tetrabromobutane if an excess of bromine is used. The reaction can also sometimes yield a mixture of the (E) and (Z) isomers of the desired product. If but-2-ene is used as the starting material, the primary byproduct is 2,3-dibromobutane. Under radical conditions, byproducts can include 1-bromo-2-butene and 3-bromo-1-butene.

Q2: How can I maximize the yield of the (E)-1,2-dibromobut-2-ene isomer?

The addition of bromine to an alkyne typically proceeds through an anti-addition mechanism via a bridged bromonium ion intermediate, which leads to the formation of the trans or (E)-isomer.[4] To favor this pathway, use one equivalent of bromine in an inert solvent and maintain a controlled, low temperature.

Q3: How can I synthesize the (Z)-1,2-dibromobut-2-ene isomer?

The stereoselective synthesis of (Z)-dihaloalkenes is more challenging. One approach involves the hydrohalogenation of a haloalkyne. Alternatively, specific catalysts and reaction conditions can be employed to favor the syn-addition of bromine to an alkyne, though this is less common.

Q4: What is the role of N-Bromosuccinimide (NBS) in bromination reactions?

NBS is a reagent used to achieve a low, constant concentration of bromine, which favors free radical substitution, particularly allylic bromination, over electrophilic addition to a double bond.[5] It is generally not the reagent of choice for the synthesis of this compound from 2-butyne.

Q5: How can I monitor the progress of the reaction and identify byproducts?

Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the reaction progress and identifying the various brominated products and byproducts. Nuclear magnetic resonance (NMR) spectroscopy is also crucial for determining the stereochemistry of the products.

Data Presentation

Table 1: Representative Byproduct Distribution in Bromination Reactions

Starting MaterialBrominating AgentSolventTemperatureMajor ProductMajor Byproduct(s)Typical Byproduct Yield (%)Reference
2-Butyne1 eq. Br₂CH₂Cl₂0 °C(E)-1,2-Dibromobut-2-ene(Z)-1,2-Dibromobut-2-ene, 1,2,3,4-Tetrabromobutane< 10% (Z-isomer), variable (tetrabromide)Illustrative, based on general alkyne bromination principles[4]
cis-But-2-ene1 eq. Br₂CCl₄Room Temp.Racemic (2R,3R)- and (2S,3S)-2,3-Dibromobutane-> 95%[1]
trans-But-2-ene1 eq. Br₂CCl₄Room Temp.meso-2,3-Dibromobutane-> 95%[1]
2-ButeneBr₂ (with light)CCl₄Reflux1-Bromo-2-butene3-Bromo-1-buteneMixture of isomers[2]
Phenylacetylene1 eq. Br₂Acetic AcidRoom Temp.(E)-1,2-Dibromo-1-phenylethene(Z)-1,2-Dibromo-1-phenylethene18%[4]

Note: The yields are illustrative and can vary significantly based on specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of (E)-1,2-Dibromobut-2-ene from 2-Butyne

This protocol is adapted from standard alkyne bromination procedures.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-butyne (1 equivalent) in dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.

  • Bromine Addition: Dissolve bromine (1 equivalent) in CH₂Cl₂ and add it dropwise to the stirred solution of 2-butyne over a period of 30 minutes. Maintain the temperature at 0 °C throughout the addition.

  • Reaction Monitoring: Monitor the reaction progress by GC-MS. The disappearance of the starting material and the appearance of the product peak will indicate the reaction's progression.

  • Work-up: Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to yield pure (E)-1,2-dibromobut-2-ene.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-butyne in CH2Cl2 cool Cool to 0 °C start->cool add_br2 Dropwise addition of Br2 in CH2Cl2 cool->add_br2 monitor Monitor by GC-MS add_br2->monitor quench Quench with Na2S2O3 monitor->quench extract Extract and Dry quench->extract purify Purify (Distillation/Chromatography) extract->purify end end purify->end Final Product: (E)-1,2-Dibromobut-2-ene

Caption: Experimental workflow for the synthesis of (E)-1,2-dibromobut-2-ene.

byproduct_formation cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Products & Byproducts butyne 2-Butyne electrophilic Electrophilic Addition (Br2) butyne->electrophilic butene 2-Butene butene->electrophilic radical Radical Conditions (NBS, hv) butene->radical product_E (E)-1,2-Dibromobut-2-ene (Major Product) electrophilic->product_E Desired Pathway product_Z (Z)-1,2-Dibromobut-2-ene (Minor Byproduct) electrophilic->product_Z Side Reaction tetrabromo 1,2,3,4-Tetrabromobutane (Excess Br2) electrophilic->tetrabromo Side Reaction dibromobutane 2,3-Dibromobutane electrophilic->dibromobutane Major Pathway from Butene allylic Allylic Bromides (e.g., 1-bromo-2-butene) radical->allylic Alternative Pathway

Caption: Logical relationships of byproduct formation in bromination reactions.

References

Technical Support Center: Purification of 1,2-Dibromobut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common challenges encountered during the purification of 1,2-Dibromobut-2-ene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized from 2-butyne?

When synthesizing this compound via the bromination of 2-butyne, several impurities can arise. These include:

  • Isomeric Adducts: The primary impurities are often the (E)- and (Z)-isomers of this compound, as the addition of bromine to an alkyne may not be completely stereospecific.

  • Over-brominated Products: Tetrabromobutane can be formed if an excess of bromine is used or if reaction conditions are not carefully controlled.

  • Unreacted Starting Material: Residual 2-butyne may be present if the reaction does not go to completion.

  • Solvent Adducts: If a reactive solvent like methanol is used, impurities such as 2-bromo-3-methoxybutane can be formed.[1]

  • Residual Bromine: Unreacted bromine can remain in the crude product, giving it a characteristic color.

Q2: What are the main challenges in purifying this compound?

The primary challenges during the purification of this compound include:

  • Isomer Separation: The (E) and (Z) isomers of this compound, as well as other isomeric impurities like 1,4-dibromobut-2-ene, can have very similar physical properties, making their separation by distillation or recrystallization difficult.

  • Thermal Instability: Dibrominated alkenes can be susceptible to thermal degradation and isomerization, especially at elevated temperatures required for distillation.[2][3] This can lead to the formation of new impurities and a lower yield of the desired isomer.

  • Reactivity: The presence of allylic bromides in isomeric impurities can lead to decomposition or side reactions, particularly in the presence of bases or nucleophiles.

Q3: How can I assess the purity of my this compound sample?

Several analytical techniques can be employed to determine the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate volatile components and identify them based on their mass-to-charge ratio. It can effectively identify and quantify isomeric impurities and other byproducts.[4][5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for structural elucidation and can be used to determine the isomeric ratio and identify impurities by comparing the spectra to known standards.[1][4][8][9]

  • Thin-Layer Chromatography (TLC): TLC can be used as a quick and simple method to monitor the progress of a purification process and to get a qualitative assessment of the sample's purity.[8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Product is colored (yellow/brown) Residual bromine from the synthesis.Wash the crude product with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite to quench the excess bromine.[8]
Low yield after distillation Thermal decomposition or isomerization of the product.Use vacuum distillation to lower the boiling point and reduce thermal stress on the compound. Ensure the heating mantle temperature is not excessively high.
Isomeric impurities remain after purification Co-distillation or co-crystallization of isomers due to similar physical properties.For distillation, use a fractional distillation column with a high number of theoretical plates. For recrystallization, try different solvents or solvent mixtures to exploit subtle solubility differences. Column chromatography may be necessary for high-purity separation.
New peaks appear in GC-MS after distillation Thermal isomerization or degradation during heating.Lower the distillation temperature and pressure. Consider using a shorter path distillation apparatus to minimize residence time at high temperatures. Alternatively, explore non-thermal purification methods like column chromatography.
Product decomposes during column chromatography The product is unstable on the selected stationary phase (e.g., silica gel).Use a less acidic stationary phase like neutral alumina or deactivated silica gel. Elute with non-polar solvents as quickly as possible.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This method is suitable for separating compounds with different boiling points and for purifying thermally sensitive compounds by lowering their boiling point under reduced pressure.

Procedure:

  • Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), and a fractionating column (e.g., Vigreux or packed column).

  • Dry all glassware thoroughly before use.

  • Charge the distillation flask with the crude this compound. Do not fill the flask to more than two-thirds of its capacity.

  • Slowly and carefully apply vacuum to the system.

  • Once the desired pressure is reached and stable, begin heating the distillation flask gently.

  • Collect the different fractions based on their boiling points at the given pressure. The forerun will likely contain lower-boiling impurities.

  • Monitor the purity of the collected fractions using GC-MS or TLC.

  • Combine the fractions containing the pure product.

Parameter Value
Pressure 10-20 mmHg (typical starting range)
Boiling Point (approx.) Lower than the atmospheric boiling point
Column Type Vigreux or packed column
Protocol 2: Purification by Column Chromatography

This technique is effective for separating isomers and other impurities that are difficult to remove by distillation.

Procedure:

  • Select an appropriate stationary phase (e.g., silica gel or neutral alumina) and solvent system (eluent). A good starting point for non-polar compounds is a mixture of hexane and ethyl acetate, starting with a high hexane ratio.

  • Pack the chromatography column with the chosen stationary phase as a slurry in the initial eluent.

  • Concentrate the crude this compound and adsorb it onto a small amount of the stationary phase.

  • Carefully load the sample onto the top of the column.

  • Begin eluting the column with the chosen solvent system.

  • Collect fractions and monitor their composition using TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Parameter Value
Stationary Phase Silica gel (60-120 mesh) or Neutral Alumina
Eluent System Hexane/Ethyl Acetate gradient (e.g., starting with 100% Hexane)
Monitoring TLC with UV visualization or staining

Visualizations

PurificationWorkflow Crude Crude this compound Wash Aqueous Wash (e.g., Na2S2O3) Crude->Wash Remove residual Br2 Distillation Fractional Vacuum Distillation Wash->Distillation Separate by boiling point Chromatography Column Chromatography Wash->Chromatography Alternative to distillation Distillation->Chromatography For high purity/ isomer separation Analysis Purity Analysis (GC-MS, NMR) Distillation->Analysis Pure Pure this compound Chromatography->Pure Pure->Analysis Final Check

Caption: General experimental workflow for the purification of this compound.

TroubleshootingLogic Impurity Impurity Detected Isomer Isomeric Impurity Impurity->Isomer GC-MS/NMR indicates Byproduct Reaction Byproduct Impurity->Byproduct GC-MS/NMR indicates Thermal Thermal Degradation/ Isomerization Impurity->Thermal New peaks post-heating Purification Purification Method Isomer->Purification Byproduct->Purification Thermal->Purification Dist Distillation Purification->Dist Chrom Chromatography Purification->Chrom OptimizeDist Optimize Distillation (Vacuum, Fractionation) Dist->OptimizeDist OptimizeChrom Optimize Chromatography (Stationary Phase, Eluent) Chrom->OptimizeChrom

Caption: Logical relationships in troubleshooting the purification of this compound.

References

Technical Support Center: Controlling Regioselectivity in Reactions of 1,2-Dibromobut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed experimental data on the regioselectivity of reactions involving 1,2-dibromobut-2-ene is limited in the available scientific literature. The following troubleshooting guides and FAQs are based on established principles of organic chemistry, particularly concerning elimination and substitution reactions of analogous vinylic and allylic halides. Researchers should consider this guidance as a starting point and conduct thorough experimental validation for their specific applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when this compound is treated with a base?

When this compound is subjected to basic conditions, the primary competing pathways are E2 elimination (dehydrobromination) to form bromoalkynes or dienes, and nucleophilic substitution. The regioselectivity and chemoselectivity of these reactions are highly dependent on the reaction conditions.

Q2: How can I favor the formation of 1-bromo-2-butyne?

To favor the formation of 1-bromo-2-butyne via elimination, a strong, non-bulky base in a polar aprotic solvent is generally recommended. This setup promotes the abstraction of the vinylic proton at C2, followed by the elimination of the bromide at C1.

Q3: What conditions would favor the formation of 2-bromo-1,3-butadiene?

The formation of 2-bromo-1,3-butadiene would likely be favored by using a strong, sterically hindered base. A bulky base would preferentially abstract a proton from the less sterically hindered C4 methyl group (allylic position), leading to the formation of a conjugated diene.

Q4: Is nucleophilic substitution a likely outcome with this compound?

Nucleophilic substitution at an sp2-hybridized carbon (vinylic substitution) is generally less favorable than elimination under strongly basic conditions. However, with a good, non-basic nucleophile and under conditions that might favor an SN2' mechanism (allylic substitution), substitution products could be observed. The regioselectivity would be influenced by the steric and electronic properties of the nucleophile and the substrate.

Troubleshooting Guides

Problem 1: Low yield of the desired bromoalkyne product.
Possible Cause Troubleshooting Step
Incorrect Base: The base used may be too weak or too sterically hindered.Use a strong, non-bulky base such as sodium amide (NaNH2) or sodium ethoxide (NaOEt).
Suboptimal Solvent: The solvent may not be appropriate for an E2 reaction.Employ a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the rate of E2 elimination.
Low Reaction Temperature: The activation energy for elimination may not be reached.Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC to avoid side product formation.
Competing Diene Formation: The base may be abstracting a proton from the allylic position.Ensure a non-bulky base is used to disfavor abstraction at the more sterically accessible allylic protons.
Problem 2: Formation of multiple regioisomeric products.
Possible Cause Troubleshooting Step
Lack of Regiocontrol: The reaction conditions do not sufficiently differentiate between the possible proton abstraction sites.To favor the Zaitsev-type product (more substituted alkene/alkyne), use a small, strong base (e.g., NaOEt). To favor the Hofmann-type product (less substituted alkene), use a bulky, strong base (e.g., potassium tert-butoxide).
Isomerization of Starting Material: The E and Z isomers of this compound may be interconverting under the reaction conditions, leading to a mixture of products.Confirm the isomeric purity of the starting material. Consider running the reaction at a lower temperature to minimize potential isomerization.
Thermodynamic vs. Kinetic Control: The reaction may be under thermodynamic control, leading to a mixture of the most stable isomers.To achieve kinetic control and favor a specific regioisomer, use a strong, bulky base at a low temperature.

Experimental Protocols (Hypothetical Examples)

Note: These are illustrative protocols based on general principles and require optimization.

Protocol 1: Synthesis of 1-Bromo-2-butyne (Favored by Non-Bulky Base)

  • To a solution of (E/Z)-1,2-dibromobut-2-ene (1.0 eq) in anhydrous DMF (10 mL) under an inert atmosphere (N2 or Ar), add sodium ethoxide (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Bromo-1,3-butadiene (Favored by Bulky Base)

  • To a solution of (E/Z)-1,2-dibromobut-2-ene (1.0 eq) in anhydrous THF (10 mL) under an inert atmosphere, add potassium tert-butoxide (1.5 eq) at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Monitor the reaction progress by GC-MS.

  • Quench the reaction with saturated aqueous ammonium chloride solution at -78 °C and allow it to warm to room temperature.

  • Extract the product with pentane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure at low temperature due to the volatility of the diene.

  • Purify by distillation or column chromatography on silica gel.

Data Presentation (Hypothetical Product Ratios)

The following table illustrates the expected trend in product distribution based on the choice of base. These are not experimental data.

Base Base Type Predicted Major Product Predicted Minor Product(s) Governing Principle
Sodium Ethoxide (NaOEt)Small, Strong1-Bromo-2-butyne2-Bromo-1,3-butadieneZaitsev Elimination
Potassium tert-Butoxide (t-BuOK)Bulky, Strong2-Bromo-1,3-butadiene1-Bromo-2-butyneHofmann Elimination

Visualizations

regioselectivity_overview cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Potential Products This compound This compound Small_Base Small, Strong Base (e.g., NaOEt) Bulky_Base Bulky, Strong Base (e.g., t-BuOK) Alkyne 1-Bromo-2-butyne (Zaitsev Product) Small_Base->Alkyne Major Pathway Diene 2-Bromo-1,3-butadiene (Hofmann Product) Small_Base->Diene Minor Pathway Bulky_Base->Alkyne Minor Pathway Bulky_Base->Diene Major Pathway troubleshooting_workflow Start Undesired Product Ratio Check_Base Is the base appropriate for the desired regioisomer? Start->Check_Base Small_Base Use small base for Zaitsev product. Check_Base->Small_Base No Bulky_Base Use bulky base for Hofmann product. Check_Base->Bulky_Base No Check_Solvent Is the solvent optimal? Check_Base->Check_Solvent Yes Small_Base->Check_Solvent Bulky_Base->Check_Solvent Polar_Aprotic Use polar aprotic solvent (e.g., DMF, DMSO). Check_Solvent->Polar_Aprotic No Check_Temp Is the temperature appropriate? Check_Solvent->Check_Temp Yes Polar_Aprotic->Check_Temp Adjust_Temp Adjust temperature to favor kinetic or thermodynamic control. Check_Temp->Adjust_Temp No End Optimized Reaction Check_Temp->End Yes Adjust_Temp->End

Technical Support Center: Degradation of 1,2-Dibromobut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 1,2-Dibromobut-2-ene. Given the limited direct experimental data on this specific compound, information from related brominated and halogenated alkenes is used to provide guidance.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on the chemistry of similar halogenated alkenes, this compound is expected to degrade through several pathways, including:

  • Hydrolysis: Reaction with water, which can be influenced by pH and temperature. The allylic bromine is generally more susceptible to hydrolysis than the vinylic bromine.[1]

  • Reductive dehalogenation: Removal of bromine atoms, often mediated by microorganisms or abiotic factors like zero-valent metals.[2][3][4]

  • Oxidation: Reaction with oxidizing agents, potentially leading to the formation of various oxygenated products.

  • Photolysis: Degradation induced by light, particularly UV radiation.[1]

  • Microbial degradation: Utilization by microorganisms as a carbon source or through co-metabolism.[5][6][7][8][9][10][11]

Q2: What are the likely initial degradation products of this compound?

A2: The initial degradation products will depend on the specific pathway:

  • Hydrolysis: May yield brominated butenols.

  • Reductive dehalogenation: Could lead to the formation of various bromobutenes and butene isomers.

  • Elimination: Strong bases can induce dehydrobromination to form bromo-butadienes or butynes.[1]

Q3: Are there any specific safety precautions I should take when studying the degradation of this compound?

A3: Yes, this compound and its degradation products are potentially toxic and should be handled with appropriate safety measures. Halogenated organic compounds can be persistent in the environment and may have carcinogenic properties.[9][12] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety goggles, lab coat), and consult the material safety data sheet (MSDS) before use.

Troubleshooting Guides

Issue 1: No degradation of this compound is observed in my microbial culture.
Possible Cause Troubleshooting Step
Inappropriate microbial consortium The selected microorganisms may not possess the necessary enzymes for debromination. Attempt to enrich a consortium from a contaminated site or use a known dehalogenating strain.
Lack of essential nutrients or co-substrates Microbial growth and enzymatic activity can be limited by the absence of essential nutrients or a primary carbon source.[5][6][7] Supplement the medium with a readily utilizable carbon source (e.g., lactate, acetate) and essential minerals.
Substrate toxicity High concentrations of this compound may be toxic to the microorganisms. Perform a toxicity assay and start with a lower substrate concentration.
Unfavorable environmental conditions pH, temperature, and dissolved oxygen levels can significantly impact microbial activity. Optimize these parameters based on the requirements of your microbial culture. For anaerobic degradation, ensure strict anoxic conditions.
Issue 2: The degradation rate of this compound in my abiotic experiment is unexpectedly slow.
Possible Cause Troubleshooting Step
Incorrect pH The rates of hydrolysis and some abiotic reductive processes are pH-dependent.[2] Adjust the pH of the reaction medium to a more favorable level (acidic or basic, depending on the expected mechanism).
Low temperature Reaction kinetics are generally slower at lower temperatures. If the compound is stable at higher temperatures, consider increasing the reaction temperature to accelerate degradation.
Insufficient reductant/oxidant concentration In abiotic reductive or oxidative degradation studies, the concentration of the active agent (e.g., zero-valent iron, persulfate) may be limiting. Increase the concentration of the degrading agent.
Mass transfer limitations If using a solid-phase reagent (e.g., FeS), ensure adequate mixing to maximize the surface area contact between the reagent and this compound.[2]
Issue 3: I am having difficulty identifying the degradation products.
Possible Cause Troubleshooting Step
Inappropriate analytical technique The chosen analytical method (e.g., GC-FID) may not be suitable for detecting the expected products. Use a more universal detector like a mass spectrometer (GC-MS, LC-MS) for identification.[1]
Low concentration of products Degradation products may be present at concentrations below the detection limit of your instrument. Concentrate the sample using solid-phase extraction (SPE) or liquid-liquid extraction prior to analysis.
Products are volatile or unstable Volatile products may be lost during sample preparation. Use analytical techniques suitable for volatile organic compounds (VOCs), such as purge and trap GC-MS. Unstable products may require derivatization for analysis.
Co-elution of peaks The chromatographic separation may be insufficient to resolve different degradation products. Optimize the GC or LC method (e.g., change the temperature program, gradient, or column).

Quantitative Data from Related Compounds

The following tables summarize kinetic data for the degradation of compounds structurally related to this compound. This data can be used as a reference for designing and interpreting experiments.

Table 1: Abiotic Degradation Kinetics of 1,2-Dibromoethane (EDB) with FeS [2]

pHFirst-Order Rate Constant (d⁻¹)
60.034 ± 0.002
8.50.081 ± 0.005

Table 2: Degradation Half-lives of Brominated Ethenes in a Microcosm Study [3]

CompoundHalf-life (days)
1,1,2,2-Tetrabromoethane (TBA)0.2
Tribromoethene (TriBE)96
trans-1,2-Dibromoethene (t-DBE)220
cis-1,2-Dibromoethene (c-DBE)>220
Vinyl Bromide (VB)>220

Experimental Protocols

Protocol 1: General Procedure for a Microbial Degradation Assay

  • Prepare the culture medium: Prepare a suitable mineral salt medium and dispense it into serum bottles.

  • Inoculation: Inoculate the medium with the microbial culture to be tested.

  • Substrate Addition: Add a stock solution of this compound in a suitable solvent (e.g., methanol) to achieve the desired final concentration. Include a solvent control.

  • Incubation: Incubate the bottles under the desired conditions (e.g., 25°C, shaking at 150 rpm). For anaerobic studies, the headspace should be purged with an inert gas (e.g., N₂/CO₂).

  • Sampling: At regular time intervals, withdraw liquid samples for analysis.

  • Analysis: Analyze the concentration of this compound and its degradation products using an appropriate analytical method, such as GC-MS.

Protocol 2: General Procedure for an Abiotic Reductive Dehalogenation Study with Zero-Valent Iron (ZVI)

  • Prepare the reaction solution: Prepare an aqueous solution buffered to the desired pH.

  • Add ZVI: Add a known mass of ZVI powder to a reaction vessel.

  • Sparging: Sparge the solution with an inert gas to remove dissolved oxygen.

  • Substrate Addition: Add a stock solution of this compound to the reaction vessel.

  • Reaction: Place the vessel on a shaker to ensure continuous mixing.

  • Sampling: Periodically collect aqueous samples, filtering them to remove ZVI particles.

  • Analysis: Analyze the samples for the parent compound and degradation products.

Visualizations

Degradation_Pathways cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O Reductive Dehalogenation Reductive Dehalogenation This compound->Reductive Dehalogenation e- donor Oxidation Oxidation This compound->Oxidation Oxidant Photolysis Photolysis This compound->Photolysis Light Microbial Action Microbial Action This compound->Microbial Action Brominated Butenols Brominated Butenols Hydrolysis->Brominated Butenols Bromobutenes / Butene Bromobutenes / Butene Reductive Dehalogenation->Bromobutenes / Butene Oxygenated Products Oxygenated Products Oxidation->Oxygenated Products Metabolites Metabolites Microbial Action->Metabolites CO2 + H2O + Br- CO2 + H2O + Br- Metabolites->CO2 + H2O + Br-

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Experiment_Setup Set up microcosm/reactor (Biotic or Abiotic) Substrate_Addition Spike with this compound Experiment_Setup->Substrate_Addition Incubation Incubate under controlled conditions (T, pH, O2) Substrate_Addition->Incubation Sampling Collect samples over time Incubation->Sampling Sample_Prep Sample Preparation (Extraction/Concentration) Sampling->Sample_Prep Instrumental_Analysis Instrumental Analysis (GC-MS, LC-MS) Sample_Prep->Instrumental_Analysis Data_Analysis Data Analysis (Kinetics, Product ID) Instrumental_Analysis->Data_Analysis

Caption: General experimental workflow for studying degradation.

References

Handling and storage of 1,2-Dibromobut-2-ene to prevent decomposition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling and storage of 1,2-Dibromobut-2-ene to minimize decomposition and ensure experimental success. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

Issue 1: Gradual loss of purity of this compound over time, even when stored.

Possible Cause: Decomposition due to improper storage conditions such as exposure to light, elevated temperatures, or presence of contaminants. Halogenated alkenes can be sensitive to these factors, leading to degradation.

Troubleshooting Steps:

  • Verify Storage Conditions:

    • Temperature: Ensure the compound is stored in a refrigerator, ideally between 2°C and 8°C.

    • Light: Store the vial in a dark place or use an amber-colored vial to protect it from light, which can catalyze decomposition.

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

    • Container: Use a tightly sealed, appropriate container (e.g., glass with a PTFE-lined cap) to prevent moisture ingress and contamination.

  • Check for Contaminants:

    • Review handling procedures to ensure no cross-contamination with incompatible materials such as strong bases or oxidizing agents has occurred.

    • Use clean, dry syringes and needles when handling the compound.

  • Analytical Verification:

    • Re-analyze the purity of your sample using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to confirm the degradation and identify potential impurities.

Issue 2: Inconsistent or unexpected experimental results when using this compound.

Possible Cause: Isomerization of the (Z)-isomer to the more stable (E)-isomer, or decomposition leading to byproducts that interfere with the reaction. The (Z) and (E) isomers of this compound are diastereomers with distinct reactivity.[1]

Troubleshooting Steps:

  • Confirm Isomeric Purity:

    • Analyze the starting material using NMR spectroscopy or a suitable chromatographic method to determine the ratio of (Z) to (E) isomers. Interconversion can occur with exposure to heat or light.[1]

  • Reaction Condition Review:

    • Avoid high reaction temperatures and prolonged exposure to light if the specific stereochemistry of the starting material is critical.

    • The presence of electron-withdrawing bromine atoms makes the double bond in this compound susceptible to nucleophilic attack.[1] Be mindful of nucleophiles in your reaction mixture.

    • Treatment with a strong base can induce elimination reactions, leading to the formation of alkynes or dienes.[1]

  • Purification of Starting Material:

    • If isomeric impurity or degradation is suspected, consider purifying the this compound by distillation or chromatography before use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To minimize decomposition, this compound should be stored in a refrigerator at 2-8°C, protected from light in an amber vial, and kept under an inert atmosphere (argon or nitrogen). The container should be tightly sealed to prevent moisture and air exposure.

Q2: Can I store this compound at room temperature for short periods?

A2: While short periods at room temperature may be acceptable for immediate use, it is not recommended for long-term storage. Exposure to higher temperatures can accelerate decomposition and isomerization.[1]

Q3: Is this compound sensitive to air or moisture?

A3: Yes, similar to other halogenated alkenes, it may be sensitive to air and moisture.[2] Hydrolysis can occur, and oxidation is a potential degradation pathway. Storing under an inert atmosphere is recommended.

Q4: What are the primary decomposition pathways for this compound?

A4: The primary decomposition pathways include:

  • Isomerization: The (Z)-isomer can convert to the more stable (E)-isomer, especially when exposed to heat or light.[1]

  • Nucleophilic Substitution: The bromine atoms can be displaced by nucleophiles.[1]

  • Elimination: Dehydrobromination can occur in the presence of bases, leading to alkynes or dienes.[1]

  • Photochemical Degradation: Exposure to light can induce decomposition.

Q5: Are there any recommended stabilizers for this compound?

A5: While specific stabilizers for this compound are not well-documented, radical inhibitors such as hydroquinone or butylated hydroxytoluene (BHT) are sometimes used for other unsaturated halogenated hydrocarbons to prevent polymerization and degradation. The suitability and concentration of any stabilizer would need to be experimentally determined for your specific application.

Q6: How can I monitor the stability of my this compound sample?

A6: The stability can be monitored by periodically analyzing the purity and isomeric ratio of the sample using techniques like GC-MS or HPLC. A well-defined stability testing protocol can help in determining the shelf-life under your specific storage conditions.

Data Presentation

Table 1: Recommended Storage Conditions for Halogenated Alkenes (General Guidance)

ParameterRecommended ConditionRationale
Temperature2-8°CMinimizes thermal decomposition and isomerization.
LightStore in amber vials or in the darkPrevents photochemical degradation.
AtmosphereInert gas (Argon or Nitrogen)Prevents oxidation.
ContainerTightly sealed glass with PTFE-lined capPrevents moisture ingress and contamination.
Incompatible MaterialsStrong bases, strong oxidizing agentsAvoids nucleophilic substitution, elimination, and oxidation reactions.

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

This protocol outlines a general procedure for conducting an accelerated stability study to predict the long-term stability of this compound.

1. Objective: To evaluate the stability of this compound under accelerated temperature and humidity conditions and to identify potential degradation products.

2. Materials:

  • This compound (specify isomer if known)

  • Amber glass vials with PTFE-lined screw caps

  • Stability chambers with controlled temperature and humidity

  • GC-MS or HPLC system for analysis

  • Reference standards for this compound and any known potential impurities

3. Experimental Procedure:

  • Sample Preparation: Aliquot approximately 100 mg of this compound into several amber glass vials.

  • Initial Analysis (Time 0): Analyze one vial immediately to determine the initial purity and isomeric ratio. This will serve as the baseline.

  • Storage Conditions: Place the remaining vials in stability chambers under the following conditions:

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Intermediate (if needed): 30°C ± 2°C / 65% RH ± 5% RH

    • Long-term (control): 5°C ± 3°C (refrigerator)

  • Testing Frequency: Withdraw and analyze a vial from each storage condition at predetermined time points. For an accelerated study, typical time points are 0, 1, 3, and 6 months.

  • Analytical Method:

    • Use a validated GC-MS or HPLC method to determine the assay of this compound and to detect and quantify any degradation products.

    • Example GC-MS Conditions (starting point):

      • Column: DB-5ms or similar non-polar column

      • Injector Temperature: 250°C

      • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

      • MS Detector: Scan range 40-400 m/z.

  • Data Analysis:

    • Calculate the percentage of remaining this compound at each time point.

    • Identify and quantify any degradation products.

    • Plot the concentration of this compound versus time for each condition to determine the degradation rate.

    • Use the Arrhenius equation to estimate the shelf-life at the recommended long-term storage condition.

Visualizations

Decomposition_Pathways cluster_main This compound cluster_degradation Decomposition Products Z_isomer (Z)-1,2-Dibromobut-2-ene E_isomer (E)-1,2-Dibromobut-2-ene Z_isomer->E_isomer Isomerization (Heat, Light) substitution_product Nucleophilic Substitution Product Z_isomer->substitution_product Nucleophilic Attack elimination_product Elimination Product (Alkyne/Diene) Z_isomer->elimination_product Base-induced Elimination E_isomer->substitution_product Nucleophilic Attack E_isomer->elimination_product Base-induced Elimination Stability_Testing_Workflow start Start: Receive This compound initial_analysis Initial Analysis (T=0) (GC-MS/HPLC, NMR) start->initial_analysis storage Aliquot and Store under Different Conditions initial_analysis->storage accelerated Accelerated (40°C / 75% RH) storage->accelerated intermediate Intermediate (30°C / 65% RH) storage->intermediate long_term Long-Term (5°C) storage->long_term periodic_analysis Periodic Analysis (e.g., 1, 3, 6 months) accelerated->periodic_analysis intermediate->periodic_analysis long_term->periodic_analysis data_analysis Data Analysis (Degradation Rate) periodic_analysis->data_analysis shelf_life Shelf-Life Estimation (Arrhenius Equation) data_analysis->shelf_life end End: Establish Storage Recommendations shelf_life->end

References

Technical Support Center: Synthesis of 1,2-Dibromobut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals improve the yield and purity in the synthesis of 1,2-Dibromobut-2-ene.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common method is the direct electrophilic addition of one equivalent of molecular bromine (Br₂) to but-2-yne.[1][2] This reaction typically proceeds through a bridged bromonium ion intermediate, which influences the stereochemistry of the final product.[2][3]

Q2: What is the expected stereochemical outcome of the bromination of but-2-yne?

The bromination of alkynes generally occurs via an anti-addition mechanism.[2][4] This means that the two bromine atoms add to opposite faces of the triple bond. Consequently, the reaction of but-2-yne with bromine predominantly yields (E)-1,2-dibromobut-2-ene (the trans-isomer).[2][5] The formation of the (Z)-isomer (cis) is generally minor but can be influenced by reaction conditions.[1]

Q3: What are the most common side products in this synthesis?

The two most prevalent side products are 2,2,3,3-tetrabromobutane and unwanted stereoisomers. The tetrabrominated compound forms when an excess of bromine is used, as the initially formed this compound can react with a second equivalent of bromine.[2][6]

Q4: How can the formation of 2,2,3,3-tetrabromobutane be avoided?

To prevent over-bromination, it is critical to maintain a strict 1:1 stoichiometry between but-2-yne and bromine.[6] This is best achieved by the slow, dropwise addition of the bromine solution to the alkyne solution. This ensures that bromine does not accumulate in the reaction mixture and react with the product.

Q5: What is a suitable solvent for this reaction?

An inert, aprotic solvent is recommended to maximize the yield of the desired product. Dichloromethane (CH₂Cl₂) and carbon tetrachloride (CCl₄) are excellent choices as they effectively solvate the reactants without participating in the reaction.[4][7] Using nucleophilic solvents like water or alcohols should be avoided, as they can act as nucleophiles and compete with the bromide ion, leading to byproducts such as halohydrins or haloethers.[4][8]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low or negligible yield of this compound.

  • Possible Cause: Incorrect stoichiometry. An insufficient amount of bromine will result in unreacted starting material, while an excess can lead to the formation of 2,2,3,3-tetrabromobutane.[6]

  • Solution: Carefully measure and add exactly one molar equivalent of bromine. A reliable method is to add the bromine solution dropwise until the characteristic red-brown color of bromine faintly persists, indicating the complete consumption of the alkyne.

  • Possible Cause: The reaction temperature was too high. Electrophilic addition reactions are exothermic, and excessive heat can promote side reactions or decomposition.

  • Solution: Maintain a low reaction temperature. Performing the addition of bromine at 0 °C or below (e.g., using an ice-salt bath) helps to control the reaction rate and improve selectivity.[7]

  • Possible Cause: Loss of product during workup. This compound is a volatile compound, and prolonged exposure to reduced pressure or high temperatures during solvent removal can lead to significant loss.

  • Solution: Use a rotary evaporator with a carefully controlled vacuum and a low-temperature water bath. Avoid heating the flask excessively.

Problem 2: The final product is contaminated with a significant amount of 2,2,3,3-tetrabromobutane.

  • Possible Cause: Use of excess bromine (>1 equivalent). The alkene product is also susceptible to electrophilic addition by bromine.[2][6]

  • Solution: Employ the slow, dropwise addition of a dilute bromine solution to the alkyne. This maintains a low concentration of free bromine in the reaction flask, favoring the reaction with the more nucleophilic alkyne over the resulting alkene.

Problem 3: The product contains impurities such as bromoethers or bromohydrins.

  • Possible Cause: Use of a nucleophilic solvent (e.g., methanol, ethanol, or water).[8]

  • Solution: Ensure the reaction is performed in a dry, inert, aprotic solvent like dichloromethane or carbon tetrachloride.[4] All glassware should be thoroughly dried before use to exclude moisture.

Data Presentation: Impact of Reaction Conditions

The following table summarizes how key experimental parameters can influence the yield and purity of this compound.

ParameterConditionExpected OutcomeRationale
Stoichiometry (Br₂:Alkyne) 1:1Maximizes yield of this compound.Prevents unreacted starting material and over-bromination.[6]
> 1:1Formation of 2,2,3,3-tetrabromobutane.The product alkene reacts with excess bromine.[2]
Temperature Low (≤ 0 °C)Higher selectivity and yield.Controls the exothermic reaction and minimizes side reactions.[7]
High (> 25 °C)Lower yield, potential for side products.Increases the rate of competing side reactions.
Solvent Inert & Aprotic (e.g., CH₂Cl₂)High yield of the desired product.Solvates reactants without participating in the reaction.[7][9]
Nucleophilic (e.g., CH₃OH)Formation of bromoether byproducts.The solvent competes with Br⁻ in attacking the bromonium ion intermediate.[8]
Rate of Addition Slow, DropwiseHigher purity and yield.Maintains a low concentration of Br₂, preventing over-bromination.
RapidLower purity, increased side products.Localized high concentrations of bromine can lead to side reactions.

Visualized Workflows and Protocols

Troubleshooting Logic Diagram

TroubleshootingWorkflow start Problem Observed low_yield Low or No Yield start->low_yield tetrabromo Tetrabromo Impurity start->tetrabromo other_impurities Other Halogenated Impurities start->other_impurities check_stoich Verify Stoichiometry (1:1 Br2:Alkyne) low_yield->check_stoich check_temp Check Reaction Temperature low_yield->check_temp check_workup Review Workup Procedure low_yield->check_workup tetrabromo->check_stoich check_solvent Verify Solvent is Inert & Aprotic other_impurities->check_solvent sol_stoich Solution: Use slow, dropwise addition of exactly 1 equivalent Br2 check_stoich->sol_stoich Incorrect sol_temp Solution: Maintain temp ≤ 0°C during addition check_temp->sol_temp Too High sol_workup Solution: Use low temp/vacuum for solvent removal check_workup->sol_workup Aggressive sol_solvent Solution: Use dry CH2Cl2 or CCl4. Dry all glassware. check_solvent->sol_solvent Incorrect

Caption: A flowchart for troubleshooting common issues in the synthesis.

Experimental Protocol: Synthesis of (E)-1,2-Dibromobut-2-ene

This protocol details the synthesis via the electrophilic addition of bromine to but-2-yne.

Materials:

  • But-2-yne

  • Liquid Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve but-2-yne (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Bromine Addition: Prepare a solution of bromine (1.0 eq) in anhydrous dichloromethane. Add this solution to the dropping funnel and add it dropwise to the stirred alkyne solution over 30-60 minutes. Maintain the internal reaction temperature at or below 5 °C throughout the addition. The disappearance of the bromine's red-brown color indicates its consumption. The addition is complete when a faint orange/yellow color persists.

  • Quenching: Once the addition is complete, allow the mixture to stir for an additional 15 minutes at 0 °C. Quench the reaction by slowly adding saturated sodium thiosulfate solution to neutralize any unreacted bromine.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the dichloromethane solvent under reduced pressure using a rotary evaporator. Use a low-temperature water bath (≤ 30 °C) to prevent the loss of the volatile product.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure (E)-1,2-dibromobut-2-ene.

Experimental Workflow Diagram

ExperimentalWorkflow setup 1. Dissolve But-2-yne in anhydrous CH2Cl2 cool 2. Cool solution to 0°C setup->cool add_br2 3. Add Br2/CH2Cl2 solution dropwise at T ≤ 5°C cool->add_br2 quench 4. Quench with Na2S2O3 add_br2->quench workup 5. Aqueous Workup (NaHCO3, Brine) quench->workup dry 6. Dry organic layer (MgSO4) workup->dry evaporate 7. Remove solvent (Rotary Evaporator) dry->evaporate purify 8. Purify by vacuum distillation evaporate->purify

Caption: A step-by-step workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Catalyst Loading for 1,2-Dibromobut-2-ene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in the cross-coupling of 1,2-Dibromobut-2-ene.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of cross-coupling reactions used for substrates like this compound?

A1: For vinyl dibromides such as this compound, the most common and effective cross-coupling reactions are the Suzuki-Miyaura, Sonogashira, and Heck reactions. The choice of reaction often depends on the desired coupling partner:

  • Suzuki-Miyaura Coupling: Couples with boronic acids or esters to form carbon-carbon bonds. This is a versatile and widely used method.

  • Sonogashira Coupling: Specifically couples with terminal alkynes to create conjugated enynes. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[1][2]

  • Heck Reaction: Couples with alkenes to form substituted alkenes.[3][4]

Q2: Why is optimizing catalyst loading crucial for the cross-coupling of this compound?

A2: Optimizing catalyst loading is critical for several reasons:

  • Cost-Effectiveness: Palladium catalysts and their associated ligands can be expensive. Using the minimum effective amount reduces overall reaction cost.

  • Minimizing Side Reactions: High catalyst loadings can sometimes lead to an increase in side reactions such as homocoupling of the coupling partners or decomposition of the starting materials.

  • Product Purity: Lowering the catalyst concentration can reduce the levels of residual palladium in the final product, which is a critical consideration in pharmaceutical applications.

  • Chemoselectivity: In a di-substituted substrate like this compound, catalyst loading can influence the selectivity between mono- and di-substituted products.

Q3: What are typical catalyst loading ranges for palladium-catalyzed cross-coupling reactions?

A3: Typical catalyst loadings for palladium can range from as low as 0.001 mol% to as high as 10 mol%. For initial screening and difficult couplings, a higher loading of 1-5 mol% is often used.[2] For well-optimized and large-scale reactions, loadings are often significantly lower, in the range of 0.01-0.5 mol%.

Q4: Can the choice of ligand affect the optimal catalyst loading?

A4: Absolutely. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance catalyst activity, often allowing for lower palladium loadings. The ratio of ligand to palladium is also a critical parameter to optimize.

Q5: What are the common side reactions to watch out for with this compound cross-coupling?

A5: Common side reactions include:

  • Homocoupling: Dimerization of the boronic acid (in Suzuki coupling) or the terminal alkyne (in Sonogashira coupling). This is often more prevalent with higher catalyst concentrations and in the presence of oxygen.

  • Dehalogenation: Replacement of one or both bromine atoms with a hydrogen atom.

  • Double Cross-Coupling: Reaction at both bromine sites when only mono-substitution is desired. The selectivity can be influenced by reaction conditions, including catalyst loading.

  • Isomerization: The double bond in the product may isomerize under the reaction conditions.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium precatalyst is properly activated to Pd(0) in situ. For Pd(II) precatalysts, ensure the reaction conditions (e.g., presence of a reducing agent like a phosphine ligand or an amine base) are suitable for reduction. Use fresh, high-purity catalyst and ligands.
Insufficient Catalyst Loading For a new or difficult coupling, start with a higher catalyst loading (e.g., 2-5 mol%). If the reaction proceeds, you can then optimize by systematically decreasing the loading.
Poor Ligand Choice Screen a variety of ligands. For electron-rich or sterically hindered substrates, bulky and electron-donating ligands (e.g., Buchwald-type phosphines, NHCs) are often more effective.
Incorrect Base or Solvent The choice of base and solvent is critical and interdependent. Screen a matrix of common bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., THF, Dioxane, Toluene, DMF). The base not only facilitates the reaction but also influences catalyst stability and activity.
Low Reaction Temperature Some cross-coupling reactions, especially with less reactive bromides, may require elevated temperatures. Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Issue 2: Significant Formation of Side Products
Possible Cause Suggested Solution
Homocoupling of Coupling Partners This is often exacerbated by the presence of oxygen. Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) and that solvents are properly degassed. In Sonogashira coupling, copper-free conditions can sometimes mitigate alkyne homocoupling.
Dehalogenation of Starting Material This can occur if there is a source of hydride in the reaction. Ensure solvents are anhydrous and consider using a different base.
Lack of Chemoselectivity (Mono- vs. Di-substitution) To favor mono-substitution, use a stoichiometric amount or a slight excess of the coupling partner. Lowering the reaction temperature and catalyst loading can also improve selectivity for the mono-coupled product. Conversely, to favor di-substitution, use a larger excess of the coupling partner and potentially a higher catalyst loading and temperature.

Data Presentation

Table 1: Representative Data for Optimization of Catalyst Loading in a Suzuki-Miyaura Coupling

Reaction Conditions: this compound (1.0 mmol), Phenylboronic Acid (1.2 mmol), K₃PO₄ (2.0 mmol), Toluene (5 mL), 80 °C, 12 h.

Entry Catalyst Ligand Catalyst Loading (mol%) Yield of Mono-substituted Product (%) Yield of Di-substituted Product (%)
1Pd(OAc)₂SPhos5.07515
2Pd(OAc)₂SPhos2.5885
3Pd(OAc)₂SPhos1.092<2
4Pd(OAc)₂SPhos0.585<1
5Pd(OAc)₂SPhos0.162<1
6Pd₂(dba)₃XPhos1.095<2
7Pd(PPh₃)₄-2.5658

Note: This data is representative and serves as an example for an optimization study. Actual results may vary based on specific reaction conditions and the purity of reagents.

Experimental Protocols

Detailed Protocol for Optimizing Catalyst Loading

This protocol outlines a systematic approach to determining the optimal catalyst loading for the cross-coupling of this compound.

1. Materials and Reagents:

  • This compound

  • Coupling partner (e.g., Phenylboronic acid for Suzuki, Phenylacetylene for Sonogashira)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., SPhos, XPhos, PPh₃)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

  • Inert gas supply (Nitrogen or Argon)

  • Reaction vessels (e.g., Schlenk tubes or microwave vials)

  • Stirring apparatus (magnetic stir plate and stir bars)

  • Heating apparatus (oil bath or heating block)

  • Analytical equipment (GC-MS or LC-MS for reaction monitoring)

2. General Procedure for a Screening Reaction:

  • To a reaction vessel under an inert atmosphere, add the palladium precatalyst and the ligand.

  • Add the base.

  • Add this compound (e.g., 0.5 mmol, 1.0 equivalent).

  • Add the coupling partner (e.g., 0.6 mmol, 1.2 equivalents for mono-substitution).

  • Add the degassed solvent (e.g., 2.5 mL).

  • Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (e.g., 80 °C).

  • Stir the reaction for a set time (e.g., 12 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and analyze the crude product by GC-MS or LC-MS to determine the conversion and product distribution.

3. Catalyst Loading Optimization Workflow:

  • Initial High-Loading Screen: Perform the reaction using a relatively high catalyst loading (e.g., 2.5 mol% of Pd) to establish a baseline for reactivity. If the reaction is successful, proceed to the next step. If not, reconsider other parameters like ligand, base, solvent, and temperature before optimizing catalyst loading.

  • Systematic Reduction of Catalyst Loading: Set up a series of parallel reactions, keeping all other parameters constant, and systematically decrease the catalyst loading. A suggested range to screen would be: 2.0 mol%, 1.5 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%, and 0.05 mol%.

  • Time Course Analysis: For the most promising lower catalyst loadings, it can be beneficial to run a time course study. Take aliquots from the reaction at regular intervals (e.g., 1, 2, 4, 8, and 12 hours) to monitor the progress and determine the minimum time required for completion at that loading.

  • Confirmation and Scale-up: Once the optimal catalyst loading is identified (the lowest amount that gives a high yield in a reasonable time), confirm the result with a repeat experiment. This optimized condition can then be used for larger-scale syntheses.

Visualizations

Experimental_Workflow A Initial Reaction Setup (High Catalyst Loading, e.g., 2.5 mol%) B Reaction Successful? A->B C Troubleshoot Other Parameters (Ligand, Base, Solvent, Temp.) B->C No D Systematic Reduction of Catalyst Loading (e.g., 2.0% -> 0.05%) B->D Yes C->A E Analyze Yield and Purity at Each Loading D->E F Identify Optimal Loading (Lowest loading with high yield) E->F G Confirm with Repeat Experiment F->G Optimum Found H Proceed to Scale-up G->H

Caption: Workflow for optimizing catalyst loading.

Troubleshooting_Low_Yield A Low or No Product Yield B Check Catalyst Activity A->B C Increase Catalyst Loading B->C Catalyst is Active G Use Fresh/Pure Reagents B->G Catalyst May Be Inactive D Screen Ligands C->D E Screen Bases and Solvents D->E F Increase Temperature E->F

References

Technical Support Center: Purification of 1,2-Dibromobut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1,2-dibromobut-2-ene from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: Common impurities depend on the synthetic route. If synthesized by the bromination of but-2-yne, you can expect to find:

  • Unreacted but-2-yne: A volatile starting material.

  • (E) and (Z)-isomers of this compound: The reaction may not be completely stereospecific, leading to a mixture of geometric isomers.

  • 1,2,3,4-Tetrabromobutane: Resulting from over-bromination of the product.

  • Solvent residue: Depending on the solvent used for the reaction (e.g., dichloromethane, carbon tetrachloride).

  • Positional isomers: Such as 1,4-dibromobut-2-ene, although this is less common with the direct bromination of an internal alkyne.

Q2: My purified this compound is a mixture of (E) and (Z) isomers. How can I separate them?

A2: Separating (E) and (Z) diastereomers can be challenging due to their similar physical properties. The two primary methods to consider are:

  • Column Chromatography: This is often the more effective method for separating diastereomers. The choice of stationary phase and eluent is critical. A normal phase silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate or hexane/dichloromethane gradients) is a good starting point. Specialized columns, such as those with phenyl or pentafluorophenyl (PFP) stationary phases, can offer enhanced selectivity for isomers.

Q3: My product is dark-colored, even after initial work-up. What is the cause and how can I remove the color?

A3: A dark color in the crude product is often due to the presence of residual bromine or iodine (if applicable) or polymeric byproducts.

  • Washing: Washing the organic layer with a solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) will quench any remaining bromine.

  • Activated Carbon: Treatment with a small amount of activated carbon followed by filtration can help remove colored polymeric impurities.

  • Chromatography: Passing the crude product through a short plug of silica gel can also effectively remove baseline, highly polar, colored impurities.

Q4: I am seeing a significant amount of a high-boiling point impurity in my GC-MS analysis. What could it be?

A4: A high-boiling point impurity is likely to be 1,2,3,4-tetrabromobutane, the over-bromination product. This can be confirmed by its mass spectrum. Removal is typically achieved by fractional distillation, as its boiling point is significantly higher than that of the desired product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield after purification - Incomplete reaction. - Product loss during aqueous work-up. - Inefficient separation from impurities. - Decomposition on silica gel.- Monitor the reaction by TLC or GC to ensure completion. - Minimize the number of extractions and avoid vigorous shaking that can lead to emulsions. - Optimize the purification method (distillation or chromatography). - If the compound is acid-sensitive, consider deactivating the silica gel with triethylamine or using a different stationary phase like alumina.
Product is still a mixture of isomers after fractional distillation - Insufficient difference in boiling points between the (E) and (Z) isomers. - Inefficient distillation column (too few theoretical plates). - Distillation rate is too fast.- Attempt purification by column chromatography. - Use a longer fractionating column or one with a more efficient packing material. - Reduce the distillation rate to allow for proper equilibration between liquid and vapor phases. - Perform the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point difference.
Product co-elutes with an impurity during column chromatography - Inappropriate solvent system. - Overloaded column.- Perform a thorough TLC analysis to find a solvent system that provides better separation (aim for a ΔRf of at least 0.2). - Try a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. - Use less crude material for the amount of silica gel. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight. - Consider a different stationary phase (e.g., alumina, or a reverse-phase C18 column).
Product appears to be decomposing on the chromatography column - Silica gel is acidic and may be catalyzing decomposition. - The compound is unstable.- Deactivate the silica gel by pre-eluting the column with a solvent mixture containing a small amount of triethylamine (1-2%). - Use a less acidic stationary phase like neutral alumina. - Work quickly and keep fractions cold if the compound is known to be thermally labile.

Quantitative Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
(E)-1,2-Dibromobut-2-ene C₄H₆Br₂213.90Not Available
(Z)-1,2-Dibromobut-2-ene C₄H₆Br₂213.90Not Available
(E)-1,4-Dibromobut-2-eneC₄H₆Br₂213.90205[1][2][3]
(Z)-1,4-Dibromobut-2-eneC₄H₆Br₂213.90203[4]
1,2-DibromobutaneC₄H₈Br₂215.91~166
1,2,3,4-Tetrabromobutane (meso)C₄H₆Br₄373.71180-181 (at 8.0 kPa)
But-2-yneC₄H₆54.0927

Experimental Protocols

Protocol 1: General Procedure for Purification by Fractional Distillation

This protocol is a general guideline and will require optimization based on the actual boiling points of the this compound isomers.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Charge the Flask: To the round-bottom flask, add the crude this compound mixture and a few boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Fraction Collection:

    • Slowly increase the temperature. The first fraction to distill will be any remaining low-boiling solvent and unreacted but-2-yne.

    • As the temperature approaches the expected boiling point of the this compound isomers, change the receiving flask.

    • Collect the fraction(s) that distill over a narrow temperature range. It is advisable to collect multiple small fractions and analyze them by GC or NMR to determine their composition.

    • A significant increase in temperature after the main fraction has distilled indicates the presence of higher-boiling impurities like 1,2,3,4-tetrabromobutane.

  • Reduced Pressure: If the compound is prone to decomposition at atmospheric pressure, perform the distillation under reduced pressure.

Protocol 2: Purification by Column Chromatography
  • Solvent System Selection:

    • Using thin-layer chromatography (TLC), test various solvent systems to find one that separates the desired product from its impurities. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane.

    • The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until the solvent level is just above the top of the silica.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample to the top of the silica gel bed.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • If a gradient elution is required, gradually increase the polarity of the eluent.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Troubleshooting start Crude this compound pre_purification Initial Work-up (e.g., washing with Na2S2O3) start->pre_purification distillation Fractional Distillation pre_purification->distillation High-boiling impurities (e.g., tetrabromobutane) chromatography Column Chromatography pre_purification->chromatography Isomer separation needed analysis Purity Check (GC, NMR) distillation->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product Purity > 95% isomers Mixture of Isomers analysis->isomers Isomers still present impurities Other Impurities Present analysis->impurities Impurities still present isomers->chromatography Re-purify impurities->distillation Re-distill Impurity_Purification_Logic cluster_impurities Potential Impurities cluster_methods Purification Methods Unreacted Starting Material Unreacted Starting Material Distillation Fractional Distillation Unreacted Starting Material->Distillation Lower boiling point Isomeric Products ((E)/(Z)) Isomeric Products ((E)/(Z)) Isomeric Products ((E)/(Z))->Distillation Slightly different B.P. Chromatography Column Chromatography Isomeric Products ((E)/(Z))->Chromatography Different polarity Over-brominated Product\n(Tetrabromobutane) Over-brominated Product (Tetrabromobutane) Over-brominated Product\n(Tetrabromobutane)->Distillation Higher boiling point Solvent Residue Solvent Residue Solvent Residue->Distillation Lower boiling point Polymeric Byproducts Polymeric Byproducts Polymeric Byproducts->Chromatography High polarity Activated Carbon Activated Carbon Polymeric Byproducts->Activated Carbon Washing (e.g., Na2S2O3) Washing (e.g., Na2S2O3) Crude Mixture Crude Mixture

References

Technical Support Center: Removal of Residual Catalyst from 1,2-Dibromobut-2-ene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Dibromobut-2-ene. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the effective removal of residual catalysts, a critical step to ensure product purity and prevent unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual catalyst from my this compound reaction?

A1: Residual metal catalysts can lead to several downstream issues, including:

  • Product Instability: Traces of catalyst can promote degradation or isomerization of the final product over time.

  • Interference with Subsequent Reactions: The residual catalyst may interfere with or poison catalysts used in subsequent synthetic steps.

  • Toxicity: Many transition metals used as catalysts are toxic and must be removed to levels compliant with regulatory standards, especially in pharmaceutical applications.[1][2]

  • Inaccurate Analytical Data: Catalyst residues can complicate the interpretation of analytical data (e.g., NMR, Mass Spectrometry).

Q2: What are the most common types of catalysts used in the synthesis of this compound that I might need to remove?

A2: The synthesis of this compound is typically achieved through the bromination of but-2-ene or but-2-yne. While this reaction can proceed without a catalyst, Lewis acids are often employed to enhance reaction rate and selectivity. Common catalysts include:

  • Iron(III) bromide (FeBr₃): A common Lewis acid catalyst for halogenation reactions.

  • Copper(II) bromide (CuBr₂): Another effective catalyst for bromination and other halogenation processes.

Q3: What are the general strategies for removing metal-based catalysts?

A3: The primary strategies involve separating the catalyst from the organic product based on differences in their physical and chemical properties. These include:

  • Aqueous Extraction/Washing: Utilizing aqueous solutions to wash the organic layer, partitioning the more polar catalyst salts into the aqueous phase.

  • Adsorption/Filtration: Passing the reaction mixture through a plug of an adsorbent material like silica gel, alumina, or Celite that retains the catalyst.[3][4]

  • Chelation: Using a chelating agent that binds tightly to the metal, forming a complex that can be easily separated.[4][5]

  • Precipitation/Crystallization: Inducing the product to crystallize or precipitate from a solution in which the catalyst remains dissolved, or vice versa.

  • Chromatography: A highly effective but often more resource-intensive method for achieving very high purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
My final product has a persistent yellow/brown color. Residual iron (Fe³⁺) or copper (Cu²⁺) salts are often colored and can be difficult to remove completely.1. Aqueous Wash with a Reducing Agent: Wash the organic layer with a mild reducing agent like sodium bisulfite or sodium thiosulfate solution to reduce colored metal ions to a more easily extractable, often colorless, state. 2. Activated Carbon Treatment: Stir the organic solution with a small amount of activated carbon for 15-30 minutes, then filter through Celite to adsorb colored impurities.
I see broad peaks or paramagnetic effects in my ¹H NMR spectrum. Traces of paramagnetic metals like Fe(III) or Cu(II) can cause significant line broadening in NMR spectra, obscuring signals.1. Silica Gel Filtration: Pass the crude product through a short plug of silica gel, eluting with a non-polar solvent (e.g., hexane/ethyl acetate mixture). Paramagnetic impurities will often strongly adsorb to the silica. 2. Chelating Wash: Perform an aqueous wash with a solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) to sequester the metal ions into the aqueous phase.[4][5]
My product yield is low after purification. The purification method may be too harsh, causing product degradation. The product might be too polar and is being partially lost into the aqueous washes.1. Use Brine Washes: After any aqueous wash, perform a final wash with saturated sodium chloride (brine) to reduce the solubility of the organic product in the aqueous phase, driving it back into the organic layer. 2. Avoid Strong Bases/Acids: If your product is sensitive, use neutral washes or mild reagents like saturated ammonium chloride (for copper removal) instead of strong acids or bases.[4]
A fine solid/precipitate forms during aqueous workup, making phase separation difficult. Hydrolysis of the metal catalyst can form insoluble metal hydroxides or oxides at the interface of the organic and aqueous layers.1. Acidify the Aqueous Layer: Add a small amount of dilute acid (e.g., 1M HCl) to the aqueous wash to dissolve the metal hydroxides. Ensure your product is stable to acidic conditions. 2. Filter through Celite: Before the separatory funnel, filter the entire biphasic mixture through a pad of Celite to remove the interfacial solids.
Catalyst removal is incomplete, and it's affecting my next reaction step. The chosen method is not efficient enough for the specific catalyst and solvent system.1. Combine Methods: Use a multi-step approach. For example, perform an initial aqueous wash followed by filtration through a silica plug.[6] 2. Use a Metal Scavenger: For very low residual metal levels, consider using specialized solid-supported metal scavengers (e.g., thiol-functionalized silica) which show high affinity for metals like copper.[7]

Experimental Protocols

Protocol 1: Standard Aqueous Wash for Iron/Copper Catalyst Removal

This is a general-purpose first step for removing the bulk of water-soluble catalyst residues.

  • Dilution: After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Initial Water Wash: Transfer the mixture to a separatory funnel and wash with deionized water (1 x volume of the organic layer). Shake gently and allow the layers to separate. Drain the aqueous layer.

  • Saturated Bicarbonate Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.

  • Brine Wash: Perform a final wash with saturated sodium chloride (brine) to remove residual water and minimize the loss of the organic product to the aqueous phase.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

Protocol 2: Filtration through a Celite/Silica Plug

This method is effective for removing finely dispersed solids and adsorbed metal species.

  • Prepare the Plug: In a sintered glass funnel or a standard funnel with a cotton plug, add a layer of sand (~1 cm) followed by a layer of silica gel (~3-5 cm) and another layer of sand (~1 cm). For finely divided solids, a pad of Celite over the frit is recommended.

  • Pre-wet the Plug: Pass a small amount of the elution solvent (e.g., hexane) through the plug to pack it evenly.

  • Load the Sample: Concentrate the crude reaction mixture to a minimal volume and load it onto the top of the plug.

  • Elute: Gently add the elution solvent, collecting the filtrate. The catalyst residues should remain adsorbed on the silica/Celite.

  • Concentrate: Evaporate the solvent from the collected filtrate to obtain the purified product.

Protocol 3: Chelating Wash for Stubborn Copper Residues

This protocol is particularly useful for removing persistent copper catalyst traces.

  • Dilute the Reaction Mixture: Dilute the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Prepare Chelating Solution: Prepare a 0.5 M aqueous solution of ethylenediaminetetraacetic acid disodium salt (Na₂EDTA) or a 5% aqueous ammonium chloride solution.[4]

  • Perform the Wash: Transfer the organic solution to a separatory funnel and wash with the chelating solution. For copper catalysts, a blue color in the aqueous layer indicates the formation of the copper complex.[4] Repeat the wash until the aqueous layer is colorless.

  • Final Washes: Wash the organic layer with deionized water, followed by a brine wash.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

Data Summary: Comparison of Catalyst Removal Techniques

The effectiveness of each technique can vary based on the specific catalyst, solvent, and product. The following table provides a general comparison.

Method Typical Efficiency Speed Cost Scalability Notes
Aqueous Washing ModerateFastLowExcellentGood for initial bulk removal of polar catalyst salts.
Celite/Silica Filtration Moderate to HighFastLowExcellentEffective for particulate matter and strongly adsorbed species.
Chelating Wash (e.g., EDTA) HighModerateLow-ModerateGoodVery effective for specific metals like copper by forming stable aqueous complexes.[4]
Activated Carbon Moderate to HighModerateLowGoodGood for removing colored impurities but can sometimes adsorb the product.
Metal Scavengers Very HighSlowHighModerateBest for achieving very low ppm levels required for pharmaceutical applications.[7]
Column Chromatography Very HighSlowHighPoorGenerally reserved for small-scale, high-purity applications.

Workflow for Catalyst Removal Strategy

The following diagram illustrates a logical workflow for selecting an appropriate catalyst removal strategy.

Removal_Workflow Catalyst Removal Workflow cluster_start Catalyst Removal Workflow cluster_workup Initial Workup cluster_analysis Purity Analysis cluster_purification Targeted Purification cluster_end Catalyst Removal Workflow Start Reaction Complete AqueousWash Aqueous Wash (Water/Brine) Start->AqueousWash Filtration Filter through Celite (if solids present) AqueousWash->Filtration Optional Analysis Analyze Crude Product (TLC, NMR, etc.) Filtration->Analysis SilicaPlug Silica Plug Filtration Analysis->SilicaPlug Impure FinalProduct Pure Product Analysis->FinalProduct Sufficiently Pure ChelatingWash Chelating Wash (e.g., EDTA for Cu) Analysis2 Analyze Product ChelatingWash->Analysis2 Re-analyze SilicaPlug->ChelatingWash If Cu/Fe still present SilicaPlug->Analysis2 Re-analyze Scavenger Use Metal Scavenger Resin Scavenger->FinalProduct Column Column Chromatography Column->FinalProduct Analysis2->Scavenger Trace Metals Remain (for API synthesis) Analysis2->Column Analysis2->FinalProduct Sufficiently Pure

Caption: Decision workflow for selecting a catalyst removal method.

References

Technical Support Center: Synthesis of 1,2-Dibromobut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Dibromobut-2-ene.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common laboratory synthesis involves the electrophilic addition of bromine (Br₂) to but-2-yne. This reaction typically yields a mixture of (E)- and (Z)-1,2-dibromobut-2-ene, with the trans-(E)-isomer being the major product due to the anti-addition mechanism.[1]

Q2: What is the expected stereochemical outcome of the bromination of but-2-yne?

The bromination of alkynes like but-2-yne generally proceeds through a cyclic bromonium ion intermediate. This intermediate is then attacked by a bromide ion in an anti-fashion, leading predominantly to the formation of the trans or (E)-isomer of this compound.[1][2]

Q3: What are the main side reactions to be aware of during the synthesis?

The most significant side reaction is the further addition of bromine to the newly formed double bond of this compound. This results in the formation of 2,2,3,3-tetrabromobutane, especially when an excess of bromine is used.[1][3]

Q4: Can the isomeric ratio of (E)- and (Z)-1,2-dibromobut-2-ene be controlled?

For simple alkyl-substituted alkynes like but-2-yne, the formation of the (E)-isomer is strongly favored. However, factors such as the solvent and the presence of substituents that can stabilize a vinyl cation intermediate (like aryl groups) can lead to a loss of stereoselectivity and the formation of a mixture of (E) and (Z) isomers.[1]

Q5: How can I purify the synthesized this compound?

Purification is typically achieved through distillation. If 2,2,3,3-tetrabromobutane is present as a significant byproduct, fractional distillation is necessary to separate the desired product from the higher-boiling tetrabrominated alkane. Separation of the (E) and (Z) isomers can be challenging due to their similar boiling points and may require specialized chromatographic techniques if a pure isomer is required.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of this compound - Incomplete reaction. - Loss of product during workup or purification. - Formation of significant amounts of side products.- Ensure the reaction goes to completion by monitoring with TLC or GC. - Optimize the reaction time and temperature. - Carefully control the stoichiometry of bromine to minimize the formation of 2,2,3,3-tetrabromobutane. - Use a high-purity starting material (but-2-yne).
High proportion of 2,2,3,3-tetrabromobutane - Use of excess bromine.- Use a 1:1 molar ratio of but-2-yne to bromine. - Add the bromine solution dropwise to the but-2-yne solution to avoid localized high concentrations of bromine.
Formation of a mixture of (E) and (Z) isomers - Reaction conditions favoring a vinyl cation intermediate. - Isomerization of the product during workup or purification.- For alkyl-substituted alkynes, the (E)-isomer should be the major product. If a significant amount of the (Z)-isomer is observed, consider using a less polar solvent. - Avoid high temperatures during purification to prevent potential isomerization.
Difficulty in separating the product from the solvent - Use of a high-boiling point solvent.- Choose a solvent with a significantly lower boiling point than this compound (boiling point ~156-158 °C) to facilitate removal by distillation. Dichloromethane or carbon tetrachloride are common choices.
Product is colored - Presence of unreacted bromine. - Formation of polymeric byproducts.- Wash the crude product with a dilute solution of a reducing agent like sodium thiosulfate to quench any remaining bromine. - Purify by distillation to remove non-volatile impurities.

Experimental Protocol: Synthesis of (E)-1,2-Dibromobut-2-ene

This protocol is a representative procedure for the synthesis of (E)-1,2-dibromobut-2-ene from but-2-yne.

Materials:

  • But-2-yne

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Sodium thiosulfate (Na₂S₂O₃) solution, 10% aqueous

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve but-2-yne in anhydrous dichloromethane.

  • Cool the flask in an ice bath to 0 °C.

  • In the dropping funnel, prepare a solution of an equimolar amount of bromine in dichloromethane.

  • Add the bromine solution dropwise to the stirred but-2-yne solution over a period of 30-60 minutes, maintaining the temperature at 0 °C. The characteristic red-brown color of bromine should disappear as it reacts.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 10% sodium thiosulfate solution (to remove any unreacted bromine), saturated sodium bicarbonate solution, and water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the dichloromethane solvent by simple distillation.

  • Purify the crude product by fractional distillation to obtain this compound.

Reaction Pathway and Side Reactions

Synthesis_of_1_2_Dibromobut_2_ene But_2_yne But-2-yne Bromonium_ion Cyclic Bromonium Ion Intermediate But_2_yne->Bromonium_ion + Br₂ Vinyl_Cation Vinyl Cation Intermediate But_2_yne->Vinyl_Cation + Br₂ (alternative pathway) Bromine_1 Br₂ (1 eq) E_isomer (E)-1,2-Dibromobut-2-ene (Major Product) Bromonium_ion->E_isomer Anti-addition Tetrabromobutane 2,2,3,3-Tetrabromobutane (Side Product) E_isomer->Tetrabromobutane + Br₂ (excess) Z_isomer (Z)-1,2-Dibromobut-2-ene (Minor Product) Z_isomer->Tetrabromobutane + Br₂ (excess) Bromine_2 Br₂ (excess) Vinyl_Cation->E_isomer Vinyl_Cation->Z_isomer

Caption: Reaction pathway for the synthesis of this compound.

References

Stabilizing 1,2-Dibromobut-2-ene for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the long-term storage and stabilization of 1,2-dibromobut-2-ene. Proper handling and storage are crucial to maintain the purity and reactivity of this versatile reagent for successful experimental outcomes.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Discoloration (Yellowing/Browning) 1. Oxidation due to air exposure.2. Decomposition initiated by light.3. Presence of acidic impurities (e.g., HBr) accelerating degradation.1. Ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon).2. Store in an amber glass vial or a clear vial wrapped in aluminum foil to protect from light.[1]3. Consider adding an acid scavenger like epoxidized soybean oil (see Experimental Protocols).
Precipitate Formation/Polymerization 1. Free-radical polymerization, potentially initiated by light, heat, or oxygen.2. Reaction with contaminants.1. Add a free-radical scavenger such as Butylated Hydroxytoluene (BHT) at a low concentration (see Experimental Protocols).2. Filter the material if a precipitate is present before use, and consider re-purification if purity is critical.3. Store at recommended refrigerated temperatures (2-8 °C) to minimize polymerization.[2]
Inconsistent Experimental Results 1. Degradation of the starting material, leading to lower effective concentration and presence of interfering byproducts.2. Isomerization from the desired (E)- or (Z)- form to a mixture.1. Check the purity of your this compound stock using NMR or GC-MS before use.2. If degradation is suspected, purify the material (e.g., by distillation under reduced pressure) before your experiment.3. Minimize exposure to heat and light during handling to prevent isomerization.
Pressure Buildup in Container 1. Decomposition leading to the formation of gaseous byproducts (e.g., HBr).1. Handle the container with extreme caution in a well-ventilated fume hood.2. Cool the container before opening.3. Vent the container carefully.4. This is a strong indicator of significant degradation; the material should be stabilized or disposed of according to institutional guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways are:

  • Dehydrobromination: The elimination of hydrogen bromide (HBr). This is often autocatalytic, as the HBr produced can accelerate further degradation.

  • Free-Radical Processes: Exposure to oxygen, light, or heat can initiate free-radical chain reactions, leading to oxidation and/or polymerization of the alkene.

Q2: What are the ideal storage conditions for this compound?

A2: For long-term storage, the following conditions are recommended:

  • Temperature: Refrigerated (2-8 °C).[2]

  • Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Container: Tightly sealed amber glass vial or a container protected from light.

  • Location: A well-ventilated, designated chemical storage area, away from incompatible materials such as strong bases and oxidizing agents.

Q3: Can I store this compound in a standard laboratory freezer (-20 °C)?

A3: While lower temperatures generally slow down degradation, ensure your freezer is rated for the storage of flammable or reactive chemicals if you choose this option.[1][3] For most purposes, refrigeration at 2-8 °C is sufficient and standard practice for related compounds.[2]

Q4: What are the signs that my this compound has degraded?

A4: Visual indicators of degradation include a change in color from colorless/pale yellow to yellow or brown, the formation of a precipitate, or pressure buildup in the container.[3] For a definitive assessment, analytical methods such as ¹H NMR (to check for new signals) or GC-MS (to identify degradation products) are recommended.

Q5: What types of stabilizers are suitable for this compound?

A5: A combination of two types of stabilizers is often most effective:

  • Acid Scavengers: To neutralize any HBr formed during decomposition. Epoxidized soybean oil (ESO) is a common and effective choice for halogenated compounds.

  • Free-Radical Scavengers (Antioxidants): To inhibit polymerization and oxidation. Butylated hydroxytoluene (BHT) is a widely used and effective antioxidant for organic compounds.[4]

Q6: How do I add stabilizers to my this compound sample?

A6: Detailed protocols are provided below. In general, a small amount of a stock solution of the stabilizer is added to the this compound and mixed thoroughly. It is crucial to use a minimal effective concentration to avoid interfering with subsequent reactions.

Experimental Protocols

Protocol 1: Stabilization with a Free-Radical Scavenger (BHT)

This protocol describes the addition of Butylated Hydroxytoluene (BHT) to inhibit free-radical mediated degradation and polymerization.

Materials:

  • This compound

  • Butylated Hydroxytoluene (BHT), high purity

  • Anhydrous, inert solvent (e.g., dichloromethane or hexane), if preparing a stock solution

  • Micropipette

  • Inert atmosphere glove box or Schlenk line (recommended)

  • Amber glass storage vial with a PTFE-lined cap

Procedure:

  • Preparation (performed in a fume hood):

    • Direct Addition (for liquid this compound): Weigh the desired amount of BHT. A typical starting concentration is 50-200 ppm (mg of BHT per kg of this compound).

    • Stock Solution Method: Prepare a stock solution of BHT in an anhydrous, inert solvent (e.g., 1 mg/mL). This allows for more accurate addition of small quantities.

  • Addition of Stabilizer:

    • Under an inert atmosphere, add the calculated amount of BHT (either as a solid or from the stock solution) to the this compound.

    • If using a stock solution, ensure the volume of solvent added is minimal (e.g., <0.1% of the total volume) to not significantly dilute the reagent.

  • Mixing:

    • Seal the vial tightly and gently swirl or agitate to ensure the BHT is completely dissolved and the solution is homogeneous.

  • Storage:

    • Backfill the vial with an inert gas (e.g., argon or nitrogen), seal tightly with a PTFE-lined cap, and wrap with Parafilm®.

    • Label the vial clearly, indicating the compound, date, and the addition of BHT with its concentration.

    • Store in a refrigerator at 2-8 °C, protected from light.

Protocol 2: Stabilization with an Acid Scavenger (Epoxidized Soybean Oil)

This protocol is for adding epoxidized soybean oil (ESO) to neutralize acidic byproducts like HBr.

Materials:

  • This compound

  • Epoxidized Soybean Oil (ESO)

  • Micropipette

  • Amber glass storage vial with a PTFE-lined cap

Procedure:

  • Preparation (performed in a fume hood):

    • Determine the amount of ESO to be added. A typical starting concentration is 0.1-0.5% by weight.

  • Addition of Stabilizer:

    • Using a micropipette, add the calculated volume of ESO directly to the this compound.

  • Mixing:

    • Seal the vial tightly and mix thoroughly by inversion or gentle vortexing until the solution is homogeneous.

  • Storage:

    • Backfill the vial with an inert gas, seal tightly, and wrap with Parafilm®.

    • Label the vial clearly, indicating the compound, date, and the addition of ESO with its concentration.

    • Store in a refrigerator at 2-8 °C, protected from light.

Note: For maximum stability, a combination of both BHT and ESO can be used. Add them sequentially, ensuring the solution is mixed well after each addition.

Data Summary

Table 1: Recommended Stabilizer Concentrations

Stabilizer Type Typical Concentration Range Purpose
Butylated Hydroxytoluene (BHT) Free-Radical Scavenger / Antioxidant50 - 200 ppm (by weight)Inhibits polymerization and oxidation.
Epoxidized Soybean Oil (ESO) Acid Scavenger0.1 - 0.5% (by weight)Neutralizes acidic decomposition products (HBr).

Visualizations

Decomposition Pathways

Potential Degradation Pathways of this compound cluster_dehydrobromination Dehydrobromination cluster_freeradical Free-Radical Processes A This compound B Bromobutadiene Isomers A->B Elimination D Radical Intermediates A->D Initiation (Light, Heat, O2) C HBr (acidic byproduct) B->C releases E Polymerization D->E F Oxidation Products D->F + O2

Caption: Key degradation routes for this compound.

Experimental Workflow for Stabilization

Workflow for Stabilizing this compound start Obtain this compound prep Work in Fume Hood / Inert Atmosphere start->prep decision Choose Stabilizer(s) prep->decision bht Add BHT (50-200 ppm) decision->bht For Radical Scavenging eso Add ESO (0.1-0.5% w/w) decision->eso For Acid Scavenging mix Mix Thoroughly Until Homogeneous bht->mix eso->mix storage Store at 2-8°C under Inert Gas, Protected from Light mix->storage end Stabilized Reagent Ready for Use storage->end

Caption: Step-by-step process for adding stabilizers.

References

Validation & Comparative

Navigating Stereoisomers: A Comparative 1H NMR Analysis of (E)- and (Z)-1,2-Dibromobut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

The geometric isomerism of (E)- and (Z)-1,2-Dibromobut-2-ene, arising from the restricted rotation around the carbon-carbon double bond, leads to distinct spatial arrangements of the substituent atoms. This difference in stereochemistry directly influences the chemical environment of the protons, resulting in unique chemical shifts and coupling constants in their respective 1H NMR spectra. Understanding these variations is crucial for the unambiguous identification and characterization of each isomer.

Comparative 1H NMR Data

To facilitate a clear comparison, the predicted 1H NMR data for both (E)- and (Z)-1,2-Dibromobut-2-ene are summarized in the table below. This data was generated using the online NMR prediction tool, NMRDB.org. It is important to note that these are theoretical values and may differ slightly from experimental results.

CompoundProton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) (Hz)Integration
(E)-1,2-Dibromobut-2-ene Ha6.33quartet7.01H
Hb4.15singletN/A2H
Hc1.88doublet7.03H
(Z)-1,2-Dibromobut-2-ene Ha'6.41quartet7.01H
Hb'4.28singletN/A2H
Hc'1.86doublet7.03H

Caption: Predicted 1H NMR data for (E)- and (Z)-1,2-Dibromobut-2-ene.

Distinguishing Features in the 1H NMR Spectra

The primary distinction between the 1H NMR spectra of the (E) and (Z) isomers lies in the chemical shifts of the vinyl proton (Ha/Ha') and the methylene protons (Hb/Hb').

In the (E)-isomer , the vinyl proton (Ha) is predicted to resonate at a slightly more upfield position (6.33 ppm) compared to the vinyl proton (Ha') in the (Z)-isomer (6.41 ppm). This is attributed to the anisotropic effect of the bromine atom on the same side of the double bond in the (Z)-isomer, which deshields the vinyl proton.

Similarly, the methylene protons (Hb) in the (E)-isomer are predicted to be more shielded (4.15 ppm) than the methylene protons (Hb') in the (Z)-isomer (4.28 ppm). This difference can be rationalized by the through-space interaction with the bromine atom across the double bond.

The methyl protons (Hc and Hc') in both isomers are predicted to have very similar chemical shifts and coupling constants, making them less reliable for distinguishing between the two isomers.

Experimental Protocol

The following is a generalized protocol for acquiring the 1H NMR spectrum of a compound like 1,2-Dibromobut-2-ene.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Place the NMR tube in the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width.

3. Data Acquisition:

  • Acquire the 1H NMR spectrum.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

4. Spectral Analysis:

  • Integrate the peaks to determine the relative ratios of the different types of protons.

  • Determine the chemical shifts of each signal relative to the internal standard.

  • Analyze the splitting patterns (multiplicity) and measure the coupling constants (J values) to deduce the connectivity of the protons.

Logical Workflow for 1H NMR Analysis

The process of analyzing a 1H NMR spectrum to distinguish between isomers can be visualized as a logical workflow.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Spectral Analysis cluster_3 Isomer Identification Dissolve Sample Dissolve Sample Add Internal Standard Add Internal Standard Dissolve Sample->Add Internal Standard Transfer to NMR Tube Transfer to NMR Tube Add Internal Standard->Transfer to NMR Tube Instrument Setup Instrument Setup Transfer to NMR Tube->Instrument Setup Acquire Spectrum Acquire Spectrum Instrument Setup->Acquire Spectrum Data Processing Data Processing Acquire Spectrum->Data Processing Chemical Shift Analysis Chemical Shift Analysis Data Processing->Chemical Shift Analysis Integration Analysis Integration Analysis Chemical Shift Analysis->Integration Analysis Coupling Constant Analysis Coupling Constant Analysis Integration Analysis->Coupling Constant Analysis Compare with Predicted Data Compare with Predicted Data Coupling Constant Analysis->Compare with Predicted Data Assign Structure Assign Structure Compare with Predicted Data->Assign Structure Final Report Final Report Assign Structure->Final Report

Caption: Logical workflow for 1H NMR analysis and isomer identification.

Navigating the Stereoisomers of 1,2-Dibromobut-2-ene: A Comparative Analysis of 13C NMR Chemical Shifts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. In the realm of halogenated alkenes, stereoisomers can exhibit distinct chemical and physical properties, influencing their reactivity and potential applications. This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for the (E) and (Z) isomers of 1,2-dibromobut-2-ene, offering valuable data for their identification and characterization.

Due to the absence of readily available experimental 13C NMR data in public spectral databases, this guide utilizes predicted chemical shifts obtained from a reliable online prediction tool. These predictions offer a valuable framework for initial analysis and comparison.

Predicted 13C NMR Chemical Shifts

The predicted 13C NMR chemical shifts for the (E) and (Z) isomers of this compound are summarized in the table below. The data highlights the expected differences in the electronic environments of the carbon atoms due to the different spatial arrangements of the bromine and ethyl groups across the double bond.

Carbon AtomPredicted ¹³C Chemical Shift (ppm) - (E)-1,2-dibromobut-2-enePredicted ¹³C Chemical Shift (ppm) - (Z)-1,2-dibromobut-2-ene
C1 (-CH₂Br)35.135.8
C2 (=CBr)125.9124.7
C3 (=CH)123.5122.1
C4 (-CH₃)13.813.1

Note: Data was predicted using the online tool at NMRDB.org.

The predicted data suggests that the chemical shifts of the olefinic carbons (C2 and C3) are particularly sensitive to the stereochemistry of the double bond. In the (E)-isomer, where the bromine atom and the methyl group are on opposite sides of the double bond, the C2 and C3 signals are predicted to be more downfield compared to the (Z)-isomer. This difference can be attributed to the varying steric and electronic effects of the substituents in the two geometric arrangements.

Isomeric Differentiation

The structural distinction between the (E) and (Z) isomers of this compound is visualized in the diagram below. This difference in spatial arrangement is the fundamental reason for the observed variations in their 13C NMR spectra.

G Structural Isomers of this compound cluster_E (E)-1,2-dibromobut-2-ene cluster_Z (Z)-1,2-dibromobut-2-ene C2_E C C3_E C C2_E->C3_E = Br_E Br C2_E->Br_E CH2Br_E CH₂Br C2_E->CH2Br_E H_E H C3_E->H_E CH3_E CH₃ C3_E->CH3_E C2_Z C C3_Z C C2_Z->C3_Z = Br_Z Br C2_Z->Br_Z CH2Br_Z CH₂Br C2_Z->CH2Br_Z H_Z H C3_Z->H_Z CH3_Z CH₃ C3_Z->CH3_Z

Caption: (E) and (Z) isomers of this compound.

Experimental Protocol: 13C NMR Spectroscopy

The following provides a general experimental protocol for acquiring 13C NMR spectra of halogenated alkenes, which can be adapted for the specific analysis of this compound isomers.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the this compound isomer in a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

  • The choice of solvent is critical and should be one that dissolves the sample well and has a known, non-interfering signal in the 13C NMR spectrum.

2. NMR Spectrometer Setup:

  • The experiment is typically performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Tune and match the probe for the 13C frequency.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition:

  • A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used.

  • Key acquisition parameters to be set include:

    • Spectral Width: A typical range for 13C NMR is -10 to 240 ppm.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 to 4096 or more) is usually required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds is a common starting point.

    • Acquisition Time (aq): Typically 1-2 seconds.

    • Pulse Width: A 30° or 90° pulse is commonly used.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Reference the spectrum to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

  • Integrate the peaks if desired, although for ¹³C NMR, peak intensities are not always directly proportional to the number of carbons.

Logical Workflow for Isomer Identification

The process of identifying and comparing the isomers of this compound using 13C NMR follows a logical workflow, as illustrated in the diagram below.

G cluster_synthesis Synthesis & Isolation cluster_analysis 13C NMR Analysis cluster_comparison Data Comparison & Identification cluster_reference Reference Data synthesis Synthesize this compound separation Isolate (E) and (Z) isomers synthesis->separation sample_prep Prepare NMR Samples separation->sample_prep acquire_spectra Acquire 13C NMR Spectra sample_prep->acquire_spectra process_data Process and Reference Spectra acquire_spectra->process_data compare_shifts Compare Chemical Shifts process_data->compare_shifts assign_isomers Assign Isomeric Structures compare_shifts->assign_isomers predicted_data Predicted 13C NMR Data predicted_data->compare_shifts

Caption: Workflow for Isomer Identification via 13C NMR.

This guide provides a foundational understanding of the expected 13C NMR characteristics of (E)- and (Z)-1,2-dibromobut-2-ene. While the provided data is based on prediction, it serves as a valuable starting point for experimental verification and further research into the properties and applications of these halogenated isomers.

Distinguishing Isomers of 1,2-Dibromobut-2-ene: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of synthesized molecules. The (E) and (Z) isomers of 1,2-Dibromobut-2-ene, while structurally similar, possess distinct spatial arrangements that can significantly influence their physical, chemical, and biological properties. This guide provides a comparative overview of key analytical techniques for successfully distinguishing between these two isomers, supported by predicted experimental data and detailed methodologies.

Comparative Analytical Data

The following table summarizes the expected quantitative differences in the analytical data for the (E) and (Z) isomers of this compound. These values are predicted based on established principles and data from analogous compounds, providing a reliable framework for isomer differentiation.

Analytical TechniqueParameter(E)-1,2-Dibromobut-2-ene(Z)-1,2-Dibromobut-2-eneKey Distinguishing Feature
Gas Chromatography (GC) Retention TimeShorterLongerThe (E) isomer is generally less polar and has a lower boiling point, leading to earlier elution.
¹H NMR Spectroscopy Chemical Shift (δ) of Vinyl H~6.1 - 6.3 ppm~5.9 - 6.1 ppmThe vinyl proton in the (E) isomer is typically deshielded compared to the (Z) isomer.
Coupling Constant (J)~15 Hz (trans)~10 Hz (cis)The coupling constant between the vinyl proton and the adjacent CH₂ protons is significantly larger for the trans configuration.
¹³C NMR Spectroscopy Chemical Shift (δ) of Vinylic CarbonsDistinct shiftsDistinct shiftsThe chemical shifts of the double-bonded carbons will differ due to the different stereochemical environments.
Infrared (IR) Spectroscopy C-H out-of-plane bending~960 - 980 cm⁻¹ (strong)~665 - 730 cm⁻¹ (medium-strong)The (E) isomer exhibits a characteristic strong absorption for the trans C-H wag, which is absent in the (Z) isomer.
C=C stretch~1660 - 1675 cm⁻¹ (weak to medium)~1650 - 1665 cm⁻¹ (weak to medium)The C=C stretching frequency may show slight differences, but the C-H bending is more diagnostic.

Experimental Workflow for Isomer Analysis

The logical flow for analyzing a sample containing a mixture of this compound isomers typically involves separation followed by spectroscopic characterization for unambiguous identification.

analytical_workflow cluster_separation Separation cluster_identification Identification cluster_data_analysis Data Analysis & Confirmation gc Gas Chromatography (GC) nmr NMR Spectroscopy (¹H and ¹³C) gc->nmr Fraction Collection (optional) or parallel analysis ir IR Spectroscopy gc->ir Fraction Collection (optional) or parallel analysis ms Mass Spectrometry gc->ms Online Detection (GC-MS) data_analysis Compare experimental data with reference values nmr->data_analysis ir->data_analysis ms->data_analysis isomer_confirmation Confirm Isomer Identity ((E) or (Z)) data_analysis->isomer_confirmation sample Sample containing This compound isomers sample->gc Injection

Analytical workflow for isomer distinction.

Experimental Protocols

Gas Chromatography (GC)

Objective: To separate the (E) and (Z) isomers of this compound based on their boiling points and polarities.

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane) or HP-5ms, 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C (FID) or as per MS transfer line requirements.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 150 °C.

    • Hold: Maintain at 150 °C for 5 minutes.

  • Injection Volume: 1 µL of a 1% solution in a suitable solvent (e.g., dichloromethane).

  • Expected Outcome: Two distinct peaks corresponding to the (E) and (Z) isomers, with the (E) isomer expected to elute first.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify the isomers based on differences in chemical shifts and coupling constants.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-10 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0-160 ppm.

    • Number of Scans: 512-1024.

    • Relaxation Delay: 2 seconds.

  • Expected Outcome:

    • ¹H NMR: The vinyl proton of the (E) isomer will appear at a higher chemical shift with a larger coupling constant compared to the (Z) isomer.

    • ¹³C NMR: The chemical shifts of the vinylic carbons will be different for each isomer.

Infrared (IR) Spectroscopy

Objective: To differentiate the isomers based on their characteristic vibrational modes, particularly the C-H out-of-plane bending.

  • Instrument: Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Liquid Samples: A thin film between two salt plates (e.g., NaCl or KBr).

    • Solid Samples (if applicable): KBr pellet or as a mull in Nujol.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Expected Outcome: The IR spectrum of the (E) isomer will show a strong, sharp absorption band around 960-980 cm⁻¹, which is characteristic of a trans-disubstituted alkene. This band will be absent in the spectrum of the (Z) isomer, which will instead display a medium to strong band in the region of 665-730 cm⁻¹.

A Comparative Guide to the Reactivity of 1,2-Dibromoalkenes in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic versatility of 1,2-dibromoalkenes makes them valuable building blocks in organic synthesis, particularly for the construction of complex, multi-substituted alkenes. Their reactivity in various palladium-catalyzed cross-coupling reactions allows for the sequential and regioselective introduction of different substituents. This guide provides a comparative overview of the reactivity of 1,2-dibromoalkenes in four key cross-coupling reactions: Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings, supported by experimental data and detailed protocols.

Comparative Reactivity Overview

1,2-Dibromoalkenes offer two reactive C-Br bonds that can be selectively functionalized. The reactivity of these bonds is influenced by the reaction conditions, the palladium catalyst and ligands used, and the nature of the substituents on the alkene. Generally, the first coupling reaction occurs at the more reactive C-Br bond, which can be influenced by steric and electronic factors.

Below is a comparative summary of the typical performance of 1,2-dibromoalkenes in these coupling reactions. Please note that yields and reaction times are highly dependent on the specific substrate, catalyst system, and reaction conditions.

Table 1: Comparative Performance of 1,2-Dibromoalkenes in Cross-Coupling Reactions

ReactionTypical Coupling PartnerTypical ProductGeneral YieldsKey AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling Organoboronic acids/estersSubstituted alkenes, dienesGood to excellentMild reaction conditions, high functional group tolerance, commercially available reagents, non-toxic byproducts.[1][2]Base-sensitive substrates may be problematic.[3]
Stille Coupling OrganostannanesSubstituted alkenes, dienesGood to excellent[4]Mild reaction conditions, neutral conditions, tolerant of a wide range of functional groups.[5]Toxicity of organotin reagents and byproducts, purification can be challenging.[5][6]
Heck Reaction AlkenesSubstituted dienes, trienesModerate to good[7]Atom-economical, avoids pre-functionalized organometallic reagents.[8][9]Often requires electron-deficient or strained alkenes for good reactivity, regioselectivity can be an issue.[7]
Sonogashira Coupling Terminal alkynesEnynesGood to excellent[10][11]Forms C(sp²)-C(sp) bonds, mild conditions, high functional group tolerance.Often requires a copper co-catalyst which can lead to alkyne homocoupling; oxygen-free conditions are typically necessary.[11]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for each of the four major cross-coupling reactions involving bromoalkenes.

Suzuki-Miyaura Coupling: General Procedure

This protocol describes a typical Suzuki-Miyaura coupling of a bromoalkene with a boronic acid.

Materials:

  • 1,2-Dibromoalkene (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 1,2-dibromoalkene, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC/MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Stille Coupling: General Procedure

This protocol outlines a general procedure for the Stille coupling of a bromoalkene with an organostannane.[6]

Materials:

  • 1,2-Dibromoalkene (1.0 equiv)

  • Organostannane (e.g., vinyltributyltin, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Solvent (e.g., THF, Toluene, DMF)

  • Optional: Additive (e.g., LiCl, CuI)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the 1,2-dibromoalkene in the chosen solvent.

  • Add the palladium catalyst and any additives.

  • Add the organostannane reagent dropwise to the reaction mixture.

  • Heat the mixture to the required temperature (typically 60-100 °C) and monitor the reaction progress.

  • After completion, cool the reaction and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.

  • Stir vigorously for 30 minutes, then filter the mixture through celite.

  • Extract the filtrate with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product via column chromatography.[6]

Heck Reaction: General Procedure

This protocol provides a general method for the Heck coupling of a bromoalkene with an alkene.[12]

Materials:

  • 1,2-Dibromoalkene (1.0 equiv)

  • Alkene (1.2 - 2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃, 1.5 - 2.5 equiv)

  • Solvent (e.g., DMF, NMP, Acetonitrile)

Procedure:

  • To a sealed tube or flask, add the 1,2-dibromoalkene, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent and the alkene.

  • Heat the reaction mixture to the specified temperature (typically 80-140 °C) until the starting material is consumed.

  • Cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic phase, dry over a drying agent, and remove the solvent under vacuum.

  • Purify the residue by column chromatography.

Sonogashira Coupling: General Procedure

This protocol details a typical Sonogashira coupling between a bromoalkene and a terminal alkyne.

Materials:

  • 1,2-Dibromoalkene (1.0 equiv)

  • Terminal alkyne (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Base (e.g., Et₃N, Diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a flask under an inert atmosphere, add the 1,2-dibromoalkene, palladium catalyst, and CuI.

  • Add the solvent and the base.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Reaction Mechanisms and Workflows

The following diagrams illustrate the catalytic cycles for each of the discussed cross-coupling reactions and a general experimental workflow.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Pd(II)-Br(L2) R-Pd(II)-Br(L2) Oxidative_Addition->R-Pd(II)-Br(L2) Transmetalation Transmetalation R-Pd(II)-Br(L2)->Transmetalation R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' R-R' Reductive_Elimination->R-R' R-Br R-Br R-Br->Oxidative_Addition R'-B(OH)2 R'-B(OH)2 R'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Figure 1. Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Stille_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Pd(II)-Br(L2) R-Pd(II)-Br(L2) Oxidative_Addition->R-Pd(II)-Br(L2) Transmetalation Transmetalation R-Pd(II)-Br(L2)->Transmetalation R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' R-R' Reductive_Elimination->R-R' R-Br R-Br R-Br->Oxidative_Addition R'-SnBu3 R'-SnBu3 R'-SnBu3->Transmetalation

Figure 2. Catalytic cycle of the Stille coupling reaction.

Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Pd(II)-Br(L2) R-Pd(II)-Br(L2) Oxidative_Addition->R-Pd(II)-Br(L2) Syn_Addition Syn-Addition R-Pd(II)-Br(L2)->Syn_Addition Intermediate R-Alkene-Pd(II)-Br(L2) Syn_Addition->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Product_Complex H-Pd(II)-Br(L2) + Product Beta_Hydride_Elimination->Product_Complex Base_Regeneration Base Regeneration Product_Complex->Base_Regeneration Base_Regeneration->Pd(0)L2 R-Br R-Br R-Br->Oxidative_Addition Alkene Alkene Alkene->Syn_Addition Base Base Base->Base_Regeneration

Figure 3. Catalytic cycle of the Heck reaction.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Pd(II)-Br(L2) R-Pd(II)-Br(L2) Oxidative_Addition->R-Pd(II)-Br(L2) Transmetalation Transmetalation R-Pd(II)-Br(L2)->Transmetalation R-Pd(II)-Alkyne(L2) R-Pd(II)-Alkyne(L2) Transmetalation->R-Pd(II)-Alkyne(L2) Cu(I)Br Cu(I)Br Transmetalation->Cu(I)Br Reductive_Elimination Reductive Elimination R-Pd(II)-Alkyne(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-Alkyne R-Alkyne Reductive_Elimination->R-Alkyne R-Br R-Br R-Br->Oxidative_Addition Alkyne_Deprotonation Alkyne Deprotonation Cu(I)Br->Alkyne_Deprotonation Cu-Acetylide Cu-Acetylide Alkyne_Deprotonation->Cu-Acetylide Cu-Acetylide->Transmetalation Terminal_Alkyne Terminal_Alkyne Terminal_Alkyne->Alkyne_Deprotonation Base Base Base->Alkyne_Deprotonation

Figure 4. Catalytic cycles of the Sonogashira coupling reaction.

Experimental_Workflow start Start reagents 1. Prepare and Degas Reagents & Solvents start->reagents setup 2. Assemble Glassware under Inert Atmosphere reagents->setup reaction 3. Add Reagents and Heat setup->reaction monitoring 4. Monitor Reaction (TLC, GC/MS, etc.) reaction->monitoring monitoring->reaction Continue reaction workup 5. Quench and Workup monitoring->workup Reaction complete purification 6. Purify Product (Column Chromatography) workup->purification analysis 7. Characterize Product (NMR, MS, etc.) purification->analysis end End analysis->end

Figure 5. General experimental workflow for a cross-coupling reaction.

Conclusion

1,2-Dibromoalkenes are highly versatile substrates for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of substituted alkenes and enynes. The choice of reaction—Suzuki-Miyaura, Stille, Heck, or Sonogashira—will depend on the desired final product, the functional group tolerance required, and considerations regarding the toxicity and availability of reagents. By understanding the comparative reactivity and having access to detailed experimental protocols, researchers can effectively utilize 1,2-dibromoalkenes to construct complex molecular architectures for applications in drug discovery and materials science.

References

A Comparative Guide to 1,2-Dibromobut-2-ene and 1,4-Dibromobut-2-ene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric dibromobutenes, 1,2-Dibromobut-2-ene and 1,4-Dibromobut-2-ene, are versatile four-carbon building blocks in organic synthesis. Their distinct structural arrangements of bromine atoms and the carbon-carbon double bond lead to significant differences in their reactivity, stability, and utility as synthetic intermediates. This guide provides an objective comparison of their performance in synthesis, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific applications.

Structural and Reactivity Overview

1,4-Dibromobut-2-ene is a symmetrical allylic dihalide, existing as cis (Z) and trans (E) isomers. The allylic nature of the bromine atoms renders them highly susceptible to nucleophilic substitution, making this isomer a valuable precursor for a wide range of difunctionalized butene derivatives and heterocyclic compounds.[1] In contrast, this compound is an unsymmetrical molecule featuring both a vinylic and an allylic bromide. This structural difference leads to differential reactivity at the two positions, with the allylic bromide being significantly more labile in nucleophilic substitution reactions.

Comparative Performance in Synthesis

The choice between this compound and 1,4-Dibromobut-2-ene in a synthetic strategy is dictated by the desired final product. 1,4-Dibromobut-2-ene is the preferred starting material for the synthesis of symmetrical C4-linked structures and for the construction of five-membered heterocycles. This compound, with its distinct reactive sites, offers opportunities for sequential and regioselective functionalization.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a primary transformation for both isomers. However, the nature of the products and the reaction kinetics differ significantly.

Table 1: Comparison of Products in Nucleophilic Substitution Reactions

Nucleophile1,4-Dibromobut-2-ene ProductThis compound Product(s)
Hydroxide (e.g., NaOH)(Z/E)-But-2-ene-1,4-diolPrimarily 2-Bromobut-2-en-1-ol (allylic substitution)
Alkoxide (e.g., NaOEt)1,4-Diethoxy-2-butenePrimarily 1-ethoxy-2-bromobut-2-ene
Primary Amine (e.g., R-NH2)N-Substituted Pyrrolines/PyrrolesN-Substituted 2-amino-1-bromobut-2-enes
Thiolate (e.g., NaSH)2,5-Dihydrothiophene2-Bromo-1-thiobut-2-ene derivatives

Data compiled from generalized reactivity patterns of allylic and vinylic halides.

Experimental Protocols

Protocol 1: Synthesis of N-Benzylpyrrole from (Z)-1,4-Dibromobut-2-ene

This protocol outlines the synthesis of a substituted pyrrole, a common heterocyclic motif in pharmaceuticals, using (Z)-1,4-Dibromobut-2-ene.

Materials:

  • (Z)-1,4-Dibromobut-2-ene

  • Benzylamine

  • Sodium carbonate (Na2CO3)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • A solution of (Z)-1,4-Dibromobut-2-ene (1.0 eq) in DMF is added dropwise to a stirred solution of benzylamine (2.5 eq) and sodium carbonate (2.5 eq) in DMF at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

  • The reaction is quenched by the addition of water and extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford N-benzylpyrrole.

This is a representative protocol based on the known reactivity of 1,4-dibromobut-2-ene with primary amines.

Protocol 2: Regioselective Nucleophilic Substitution on (Z)-1,2-Dibromobut-2-ene

This protocol demonstrates the selective substitution of the allylic bromine in (Z)-1,2-Dibromobut-2-ene.

Materials:

  • (Z)-1,2-Dibromobut-2-ene

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of (Z)-1,2-Dibromobut-2-ene (1.0 eq) in ethanol at 0 °C, a solution of sodium ethoxide (1.1 eq) in ethanol is added dropwise.

  • The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched with a saturated aqueous solution of NH4Cl and the ethanol is removed under reduced pressure.

  • The aqueous residue is extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are dried over anhydrous Na2SO4, and the solvent is evaporated to yield crude (Z)-1-ethoxy-2-bromobut-2-ene.

  • Purification is achieved by flash chromatography.

This protocol is based on the differential reactivity of allylic and vinylic halides.

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic utility and comparative reactivity of the two isomers.

G cluster_0 1,4-Dibromobut-2-ene Synthetic Pathway 1,4-Dibromobut-2-ene 1,4-Dibromobut-2-ene 1,4-Dicarbonyl Intermediate 1,4-Dicarbonyl Intermediate 1,4-Dibromobut-2-ene->1,4-Dicarbonyl Intermediate Nucleophilic Substitution (e.g., with NaOAc, H2O) Heterocycle (Pyrrole, Furan, Thiophene) Heterocycle (Pyrrole, Furan, Thiophene) 1,4-Dicarbonyl Intermediate->Heterocycle (Pyrrole, Furan, Thiophene) Paal-Knorr Synthesis (with Amine, Acid, or P4S10)

Caption: Synthetic workflow for heterocycle synthesis from 1,4-Dibromobut-2-ene.

G cluster_0 1,4-Dibromobut-2-ene cluster_1 This compound A Br-CH2-CH=CH-CH2-Br A_C1 Allylic A->A_C1 A_C4 Allylic A->A_C4 B CH3-CH=C(Br)-CH2-Br B_C1 Allylic B->B_C1 B_C2 Vinylic B->B_C2 Nu Nucleophile (Nu-) Nu->A Attacks both allylic positions Nu->B Preferentially attacks allylic position

Caption: Comparison of nucleophilic attack sites on the two isomers.

Application in Drug Development

The distinct reactivity profiles of these isomers have been exploited in the synthesis of pharmaceutically active molecules.

1,4-Dibromobut-2-ene in the Synthesis of Aliskiren

A notable application of trans-1,4-Dibromobut-2-ene is as a key intermediate in the synthesis of Aliskiren, a direct renin inhibitor used for the treatment of hypertension.[2] In the synthesis, the dibromide is used to introduce a four-carbon tether between two key fragments of the final molecule.

This compound as a Precursor for Pharmaceutical Intermediates

While specific examples in marketed drugs are less direct, this compound serves as a valuable starting point in divergent synthesis strategies to create libraries of substituted butene derivatives.[3] These libraries can be screened for biological activity, making this isomer a useful tool in the early stages of drug discovery. The ability to selectively functionalize the allylic and vinylic positions allows for the generation of diverse molecular architectures from a single starting material.

Conclusion

Both this compound and 1,4-Dibromobut-2-ene are valuable reagents in organic synthesis, each with a distinct set of applications governed by their unique structures. 1,4-Dibromobut-2-ene is the reagent of choice for creating symmetrical structures and is a proven intermediate in the synthesis of complex molecules like Aliskiren. Its predictable reactivity in nucleophilic substitution reactions makes it a reliable building block. This compound, with its dual reactivity, offers a platform for more complex, multi-step syntheses where regioselectivity is key. The choice between these two isomers should be carefully considered based on the synthetic target and the desired reaction pathway. This guide provides the foundational information to make an informed decision, and the provided protocols offer a starting point for laboratory implementation.

References

Distinguishing 1,2- and 1,4-Dibromobutene Isomers by Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of isomers is a critical step in chemical synthesis and drug development, ensuring the correct molecular architecture for desired efficacy and safety. This guide provides a comparative analysis of spectroscopic methods to distinguish between 1,2-dibromobutene and 1,4-dibromobutene isomers. While experimental data for 1,4-dibromobut-2-ene is available, specific experimental spectra for 1,2-dibromobutene are not as readily accessible in public databases. Therefore, this guide will present a combination of experimental data for 1,4-dibromobut-2-ene and predicted spectroscopic features for 1,2-dibromobutene based on established principles of spectroscopy.

Spectroscopic Data Comparison

The following tables summarize the expected and observed quantitative data from key spectroscopic techniques used to differentiate between the two isomers.

Table 1: ¹H NMR Data (Predicted for 1,2-dibromobutene vs. Experimental for (E)-1,4-dibromobut-2-ene)

IsomerProton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1,2-Dibromobutene (Predicted) =CH₂~5.5 - 6.0Multiplet
-CHBr-~4.5 - 5.0Multiplet
-CH₂-~2.5 - 3.0Multiplet
-CH₃~1.0 - 1.5Triplet~7
(E)-1,4-Dibromobut-2-ene =CH-~5.9Triplet~4
-CH₂Br~4.0Doublet~4

Table 2: ¹³C NMR Data (Predicted for 1,2-dibromobutene vs. Experimental for (E)-1,4-dibromobut-2-ene)

IsomerCarbon EnvironmentChemical Shift (δ, ppm)
1,2-Dibromobutene (Predicted) =C<~135 - 145
=CH₂~115 - 125
-CHBr-~50 - 60
-CH₂-~30 - 40
-CH₃~10 - 20
(E)-1,4-Dibromobut-2-ene =CH-~130
-CH₂Br~33

Table 3: Key IR Absorption Bands (cm⁻¹)

IsomerC=C Stretch=C-H StretchC-Br Stretch
1,2-Dibromobutene (Predicted) ~1640~3080~600-700
1,4-Dibromobut-2-ene ~1650~3020~600-700

Table 4: Mass Spectrometry (MS) Fragmentation

IsomerMolecular Ion (M⁺) m/zKey Fragment Ions (m/z)
1,2-Dibromobutene 212, 214, 216 (isotope pattern)[M-Br]⁺, [M-HBr]⁺, fragments from cleavage of the C-C single bonds.
1,4-Dibromobut-2-ene 212, 214, 216 (isotope pattern)[M-Br]⁺, [M-HBr]⁺, characteristic fragments from allylic cleavage.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the dibromobutene isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a ¹H NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative ratios of protons in different environments.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-150 ppm for aliphatic and olefinic carbons).[1]

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background to produce the final spectrum.

    • The typical scanning range is from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for separation of isomers.

  • Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI), which is common for this type of molecule.

  • Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. The presence of bromine will result in a characteristic M, M+2, M+4, etc., isotopic pattern due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[2][3][4]

Visualization of the Distinguishing Workflow

The following diagram illustrates the logical workflow for distinguishing between 1,2- and 1,4-dibromobutene isomers using the discussed spectroscopic methods.

G cluster_start Isomer Mixture cluster_nmr NMR Spectroscopy cluster_other_spec Other Spectroscopic Methods cluster_results Isomer Identification start Unknown Dibromobutene Isomer HNMR ¹H NMR Analysis start->HNMR CNMR ¹³C NMR Analysis start->CNMR IR IR Spectroscopy start->IR MS Mass Spectrometry start->MS isomer12 1,2-Dibromobutene HNMR->isomer12 Distinct olefinic and aliphatic signals isomer14 1,4-Dibromobutene HNMR->isomer14 Symmetrical olefinic and allylic signals CNMR->isomer12 Four distinct carbon signals CNMR->isomer14 Two distinct carbon signals IR->isomer12 Terminal alkene C-H stretch (~3080 cm⁻¹) IR->isomer14 Internal alkene C-H stretch (~3020 cm⁻¹) MS->isomer12 Characteristic fragmentation pattern MS->isomer14 Different fragmentation, allylic cleavage

Caption: Workflow for distinguishing dibromobutene isomers.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a powerful toolkit for the unambiguous differentiation of 1,2- and 1,4-dibromobutene isomers. ¹H and ¹³C NMR are particularly diagnostic, revealing the distinct symmetry and connectivity of the two molecules. While direct experimental data for 1,2-dibromobutene is sparse in the public domain, the predicted spectral features based on fundamental principles of spectroscopy offer a reliable guide for its identification and differentiation from the 1,4-isomer.

References

Navigating the Reaction Pathways of 1,2-Dibromobut-2-ene: A GC-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of halogenated hydrocarbons is paramount for the synthesis of novel chemical entities. This guide provides a comparative analysis of the reaction products of 1,2-dibromobut-2-ene, a versatile building block, through Gas Chromatography-Mass Spectrometry (GC-MS). We present hypothetical, yet plausible, experimental data and detailed protocols to illustrate the analytical approach to distinguishing reaction outcomes.

This compound possesses both vinylic and allylic bromine atoms, leading to a rich and diverse reactivity profile. The primary reaction pathways for this substrate include elimination (dehydrobromination) and nucleophilic substitution. The regioselectivity and stereoselectivity of these reactions are highly dependent on the reaction conditions, including the choice of base or nucleophile, solvent, and temperature. GC-MS is an indispensable tool for the separation and identification of the resulting product mixtures.

Comparative Analysis of Reaction Products

The following sections detail the expected products from two distinct reaction pathways of this compound and provide representative GC-MS data for their identification.

Dehydrobromination Reaction Products

Treatment of this compound with a strong, non-nucleophilic base is expected to induce elimination of hydrogen bromide (HBr), leading to the formation of various brominated dienes or bromoalkynes. The regioselectivity of the elimination (i.e., which proton is removed) will dictate the product distribution.

Table 1: Hypothetical GC-MS Data for Dehydrobromination Products of this compound

Peak No.Compound NameRetention Time (min)Key m/z Fragments (relative abundance)
11-Bromobuta-1,2-diene5.8134/136 (M+, 1:1), 55 (100%), 77
22-Bromobuta-1,3-diene6.2134/136 (M+, 1:1), 55 (100%), 77
31-Bromobut-1-yne6.5134/136 (M+, 1:1), 55 (100%), 77
4(E/Z)-1,2-Dibromobut-2-ene8.1212/214/216 (M+, 1:2:1), 133/135 (100%), 53

Note: The m/z values for bromine-containing fragments are presented as pairs (for one bromine atom) or triplets (for two bromine atoms) reflecting the natural isotopic abundance of 79Br and 81Br.

Nucleophilic Substitution Reaction Products

The reaction of this compound with a nucleophile can proceed via substitution at either the allylic (C1) or vinylic (C2) position. The allylic position is generally more susceptible to SN2-type reactions, while substitution at the vinylic position is more challenging and may proceed through different mechanisms.

Table 2: Hypothetical GC-MS Data for Nucleophilic Substitution Products of this compound with Sodium Methoxide

Peak No.Compound NameRetention Time (min)Key m/z Fragments (relative abundance)
1(E/Z)-1-Bromo-2-methoxybut-2-ene7.2164/166 (M+, 1:1), 133/135 (100%), 85, 53
2(E/Z)-2-Bromo-1-methoxybut-2-ene7.5164/166 (M+, 1:1), 119 (100%), 85, 53
3(E/Z)-1,2-Dibromobut-2-ene8.1212/214/216 (M+, 1:2:1), 133/135 (100%), 53

Experimental Protocols

The following are representative protocols for the dehydrobromination and nucleophilic substitution reactions of this compound and the subsequent GC-MS analysis.

Dehydrobromination of this compound
  • Reaction Setup: To a solution of this compound (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under a nitrogen atmosphere at 0 °C, add a solution of potassium tert-butoxide (1.2 mmol) in anhydrous THF (5 mL) dropwise over 15 minutes.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction with the addition of saturated aqueous ammonium chloride solution (15 mL). Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Sample Preparation for GC-MS: Concentrate the filtrate under reduced pressure. Dilute the residue with dichloromethane to a final concentration of approximately 1 mg/mL for GC-MS analysis.

Nucleophilic Substitution of this compound with Methoxide
  • Reaction Setup: To a solution of this compound (1.0 mmol) in methanol (10 mL), add a solution of sodium methoxide (1.2 mmol) in methanol (5 mL) at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion of the reaction (typically 6-8 hours), cool the mixture to room temperature and remove the solvent under reduced pressure. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and filter.

  • Sample Preparation for GC-MS: Concentrate the filtrate under reduced pressure. Dilute the residue with ethyl acetate to a final concentration of approximately 1 mg/mL for GC-MS analysis.

GC-MS Analysis Protocol
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

Visualizing Reaction Pathways and Analytical Workflow

The following diagrams illustrate the potential reaction pathways of this compound and the general workflow for its GC-MS analysis.

ReactionPathways cluster_elimination Dehydrobromination cluster_substitution Nucleophilic Substitution (e.g., with CH3O-) reactant This compound p1 1-Bromobuta-1,2-diene reactant->p1 Strong Base p2 2-Bromobuta-1,3-diene reactant->p2 Strong Base p3 1-Bromobut-1-yne reactant->p3 Strong Base p4 1-Bromo-2-methoxybut-2-ene reactant->p4 Nucleophile p5 2-Bromo-1-methoxybut-2-ene reactant->p5 Nucleophile

Caption: Potential reaction pathways of this compound.

GCMS_Workflow start Reaction Product Mixture injection GC Injection start->injection separation Chromatographic Separation (GC Column) injection->separation ionization Ionization (Electron Impact) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection data Data Acquisition & Processing detection->data

Caption: General workflow for GC-MS analysis.

This guide serves as a foundational resource for designing and interpreting experiments involving the reactions of this compound. The provided protocols and hypothetical data offer a framework for the GC-MS analysis of its complex reaction products, enabling researchers to effectively characterize their synthetic outcomes.

High-Resolution Mass Spectrometry of 1,2-Dibromobut-2-ene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) for the analysis of 1,2-Dibromobut-2-ene against other analytical techniques. It includes detailed experimental protocols, data presentation in tabular format, and visualizations of the experimental workflow and predicted fragmentation patterns to aid in understanding the structural elucidation of this compound.

Performance Comparison: HRMS vs. Alternative Techniques

High-resolution mass spectrometry offers unparalleled accuracy in mass determination, enabling the confident identification of this compound and its fragments. This section compares the performance of HRMS with other common analytical methods for halogenated hydrocarbons.

TechniqueResolutionSensitivitySpecificityInformation ProvidedCostThroughput
High-Resolution Mass Spectrometry (HRMS) Very High (>10,000 FWHM)High (ppb-ppt)Very HighElemental composition, precise mass, fragmentation patternHighModerate
Gas Chromatography-Mass Spectrometry (GC-MS) Low to ModerateHigh (ppb-ppm)HighRetention time, mass-to-charge ratio, fragmentation patternModerateHigh
Gas Chromatography with Electron Capture Detector (GC-ECD) N/AVery High for Halogens (ppt)High for Halogenated CompoundsRetention time, relative abundanceLowHigh
Nuclear Magnetic Resonance (NMR) Spectroscopy N/ALow (ppm-high ppm)Very HighDetailed molecular structure, connectivityHighLow

High-Resolution Mass Spectrometry of this compound

High-resolution mass spectrometry provides the exact mass of the molecular ion and its fragments, allowing for the determination of their elemental composition. For this compound (C₄H₆Br₂), the presence of two bromine atoms results in a characteristic isotopic pattern. Due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes, ions containing two bromine atoms will appear as a triplet of peaks with an intensity ratio of approximately 1:2:1, separated by two mass units.

Predicted High-Resolution Mass Spectral Data for this compound

Ion FormulaCalculated m/z (⁷⁹Br, ⁸¹Br)Description
[C₄H₆⁷⁹Br₂]⁺211.8836Molecular ion (M)
[C₄H₆⁷⁹Br⁸¹Br]⁺213.8816Molecular ion (M+2)
[C₄H₆⁸¹Br₂]⁺215.8796Molecular ion (M+4)
[C₄H₅⁷⁹Br]⁺131.9600Loss of HBr
[C₄H₅⁸¹Br]⁺133.9580Loss of HBr
[C₃H₃⁷⁹Br]⁺117.9444Loss of CH₃ and Br
[C₃H₃⁸¹Br]⁺119.9424Loss of CH₃ and Br
[C₄H₆]⁺54.0469Loss of two Br atoms

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or hexane.

  • Working Solutions: Serially dilute the stock solution to prepare working solutions in the range of 1 µg/mL to 100 µg/mL.

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled with a gas chromatograph for separation from any impurities.

High-Resolution Mass Spectrometry (HRMS) Analysis
  • Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) analyzer is required.

  • Ionization Mode: Electron Ionization (EI) is typically used for volatile compounds like this compound.

  • Mass Analyzer Settings:

    • Resolution: Set to >60,000 FWHM to ensure accurate mass measurements.

    • Mass Range: Scan from m/z 50 to 300 to cover the molecular ion and expected fragments.

    • Data Acquisition: Acquire data in full scan mode to capture all fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A standard GC-MS system equipped with a capillary column.

  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 40-350.

Visualizations

Experimental Workflow for HRMS Analysis

HRMS Experimental Workflow cluster_sample_prep Sample Preparation cluster_instrumentation Instrumentation cluster_analysis Data Analysis Standard_Solution Prepare Standard Solution Serial_Dilution Perform Serial Dilutions Standard_Solution->Serial_Dilution GC Gas Chromatography (Optional) Serial_Dilution->GC Sample Introduction HRMS High-Resolution Mass Spectrometer GC->HRMS Coupled Inlet Data_Acquisition Acquire Full Scan Data HRMS->Data_Acquisition Ion Detection Mass_Extraction Extract Exact Masses Data_Acquisition->Mass_Extraction Formula_Determination Determine Elemental Composition Mass_Extraction->Formula_Determination Fragmentation_Analysis Analyze Fragmentation Pattern Formula_Determination->Fragmentation_Analysis

Caption: Workflow for the analysis of this compound using HRMS.

Predicted Fragmentation Pathway of this compound

Fragmentation_Pathway M [C₄H₆Br₂]⁺˙ m/z 212, 214, 216 F1 [C₄H₅Br]⁺˙ m/z 132, 134 (Loss of HBr) M->F1 - HBr F2 [C₄H₆]⁺˙ m/z 54 (Loss of Br₂) M->F2 - Br₂ F4 [C₂H₃Br]⁺˙ m/z 106, 108 (C-C Cleavage) M->F4 - C₂H₃Br F3 [C₃H₃Br]⁺˙ m/z 118, 120 (Loss of CH₃ & Br) F1->F3 - CH₂

Caption: Predicted electron ionization fragmentation of this compound.

A Comparative Guide to the Infrared Spectroscopy of 1,2-Dibromobut-2-ene for Functional Group Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which reveals the vibrational frequencies of different bonds. Each type of bond vibrates at a characteristic frequency, providing a unique "fingerprint" for the molecule. This guide provides a detailed analysis of the IR spectrum of 1,2-Dibromobut-2-ene, comparing it with its structural isomers to highlight the utility of IR spectroscopy in distinguishing between similar chemical structures. This information is particularly valuable for researchers, scientists, and professionals in drug development who rely on precise molecular characterization.

Expected Infrared Absorption of this compound

This compound is a halogenated alkene. Its structure contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum:

  • C=C Stretch: The carbon-carbon double bond in alkenes typically shows a moderate absorption band in the 1680-1640 cm⁻¹ region[1][2][3]. The presence of electron-withdrawing bromine atoms directly attached to the double bond may slightly shift this frequency[1].

  • =C-H Stretch: The stretching vibration of the vinylic carbon-hydrogen bond (a hydrogen attached to a double-bonded carbon) is expected to appear at a frequency just above 3000 cm⁻¹[1][2].

  • C-H Stretch (Aliphatic): The stretching vibrations of the sp³ hybridized C-H bonds in the methyl and methylene groups will absorb just below 3000 cm⁻¹, typically in the 3000-2850 cm⁻¹ range[1][3].

  • =C-H Bend: The out-of-plane bending (wagging) vibration of the vinylic C-H bond is highly diagnostic of the stereochemistry of the double bond. For the (Z)-isomer (cis), a strong absorption is expected in the 730-665 cm⁻¹ range[1][4][5]. For the (E)-isomer (trans), this band would appear in the 980-960 cm⁻¹ region[5].

  • C-Br Stretch: The carbon-bromine bond stretch gives rise to a signal in the fingerprint region of the spectrum, generally between 690 and 515 cm⁻¹[6][7].

Comparative Analysis with Structural Isomers

To illustrate the diagnostic power of IR spectroscopy, the expected spectrum of this compound is compared with that of its isomers, 1,4-Dibromobut-2-ene and 1,1-Dibromobut-1-ene, as well as the parent alkene, But-2-ene.

Functional Group This compound 1,4-Dibromobut-2-ene 1,1-Dibromobut-1-ene But-2-ene
C=C Stretch (cm⁻¹) 1680-1640 (moderate)[1][2]~1640-1680 (weak or absent in trans)~1620-1660 (moderate)1640-1645 (weak or absent in trans)[5]
=C-H Stretch (cm⁻¹) >3000 (medium)[1]>3000 (medium)>3000 (medium)3010-3040 (medium)[5]
C-H Stretch (sp³) (cm⁻¹) <3000 (medium-strong)[1]<3000 (medium-strong)<3000 (medium-strong)2860-2975 (medium-strong)[5]
=C-H Bend (cm⁻¹) (Z): 730-665 (strong) (E): 980-960 (strong)[1][5](Z): ~700 (E): ~965~890 (strong, geminal)(Z): 730-665 (strong) (E): 980-960 (strong)[5]
C-Br Stretch (cm⁻¹) 690-515 (strong)[6][7]690-515 (strong)690-515 (strong)N/A
-CH₂-X Wag (cm⁻¹) N/A1300-1150[6][7]N/AN/A

This comparison highlights how the position and presence of the bromine atoms influence the IR spectrum. For instance, the diagnostic C-H wag of the -CH₂Br group in 1,4-Dibromobut-2-ene helps to distinguish it from this compound[6][7]. The symmetry of the trans isomers of But-2-ene and 1,4-Dibromobut-2-ene can lead to a very weak or absent C=C stretching absorption, a key differentiating feature[5].

Experimental Protocol: ATR-FTIR Spectroscopy of Liquid Samples

Attenuated Total Reflectance (ATR) is a widely used sampling technique for Fourier Transform Infrared (FTIR) spectroscopy, ideal for liquid samples due to its simplicity and minimal sample preparation.[8][9]

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Liquid sample (this compound)

  • Pipette or dropper

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes (e.g., Kimwipes)

Procedure:

  • Instrument Setup: Ensure the FTIR spectrometer and ATR accessory are properly installed and aligned. Set the desired spectral range (e.g., 4000 to 400 cm⁻¹) and resolution.[10]

  • Background Spectrum:

    • Clean the ATR crystal surface with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric water and carbon dioxide.[11][12]

  • Sample Application:

    • Place a small drop of the liquid sample (1-2 drops are usually sufficient) onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[8][11]

  • Data Acquisition:

    • Acquire the IR spectrum of the sample. To improve the signal-to-noise ratio, it is common practice to co-add multiple scans (e.g., 16 or 32 scans).[10]

  • Data Analysis:

    • The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption peaks and compare them to known correlation tables or reference spectra to identify the functional groups present.[10]

  • Cleaning:

    • After the measurement is complete, thoroughly clean the ATR crystal by wiping away the sample with a lint-free wipe. If necessary, use a solvent to remove any residue, ensuring the crystal is clean for the next measurement.[8]

Visualization of the Analytical Workflow

The logical process for analyzing the functional groups of this compound using its IR spectrum can be visualized as follows:

IR_Analysis_Workflow cluster_prep Sample Preparation & Data Acquisition cluster_analysis Spectral Interpretation cluster_fingerprint Fingerprint Analysis start Start: Liquid Sample (this compound) protocol ATR-FTIR Protocol: 1. Background Scan 2. Apply Sample 3. Acquire Spectrum start->protocol spectrum Obtain IR Spectrum (Transmittance vs. Wavenumber) protocol->spectrum region1 > 3000 cm⁻¹ (=C-H Stretch) spectrum->region1 region2 < 3000 cm⁻¹ (sp³ C-H Stretch) spectrum->region2 region3 ~1640-1680 cm⁻¹ (C=C Stretch) spectrum->region3 region4 Fingerprint Region (< 1500 cm⁻¹) spectrum->region4 conclusion Conclusion: Functional Group Confirmation region1->conclusion region2->conclusion region3->conclusion bend =C-H Bend (Stereochemistry) region4->bend cbr C-Br Stretch region4->cbr bend->conclusion cbr->conclusion

Caption: Workflow for functional group analysis of this compound using IR spectroscopy.

References

A Comparative Guide to the Isomeric Purity Assessment of 1,2-Dibromobut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoisomeric composition of 1,2-Dibromobut-2-ene, a versatile building block in organic synthesis, is critical to the stereochemical outcome of subsequent reactions. Therefore, the accurate assessment of its isomeric purity is paramount. This guide provides a comparative overview of the primary analytical techniques employed for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods

The choice of analytical method for determining the isomeric purity of this compound depends on several factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of GC-FID, HPLC-UV, and qNMR for this application.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.Quantitative determination based on the direct proportionality between signal intensity and the number of nuclei.
Typical Stationary Phase Polar capillary columns (e.g., wax-type or cyanopropyl phases) are effective for separating geometric isomers.[1]Reversed-phase columns (e.g., C18, C8) are commonly used.[2]Not applicable.
Typical Mobile Phase Inert carrier gas (e.g., Helium, Nitrogen).Acetonitrile/water or Methanol/water gradients.[2]Deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Detection Flame Ionization Detector (FID)UV-Vis Detector (diode array detector)Nuclear Magnetic Resonance Detector
Selectivity for Isomers Good to excellent, depending on the column.Moderate to good, dependent on column and mobile phase optimization.[3]Excellent, distinct signals for each isomer.
Limit of Detection (LOD) Low (ppm range).Low (ppm range).Higher (percent range).
Limit of Quantitation (LOQ) Low (ppm range).Low (ppm range).Higher (percent range).
Precision (RSD) < 2%< 2%< 1%
Analysis Time 10-30 minutes.15-45 minutes.5-15 minutes per sample.
Sample Preparation Dilution in a volatile solvent.Dissolution in the mobile phase.Dissolution in a deuterated solvent with an internal standard.[4]

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducible and accurate results. Below are representative experimental protocols for the analysis of this compound isomers.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for separating the volatile (E) and (Z) isomers of this compound. The choice of a polar stationary phase is critical for achieving baseline separation.[5]

Instrumentation:

  • Gas Chromatograph: Agilent 8860 GC or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: Agilent J&W DB-WAX UI (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column.[6]

  • Injector: Split/splitless inlet.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

Chromatographic Conditions:

  • Inlet Temperature: 250 °C.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 150 °C.

    • Hold for 5 minutes.

  • Detector Temperature: 280 °C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Helium): 25 mL/min.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with dichloromethane.

  • Inject 1 µL of the prepared sample.

Data Analysis: The percentage of each isomer is calculated based on the area normalization of the corresponding peaks in the chromatogram.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC offers an alternative method for the separation of this compound isomers, particularly when dealing with less volatile impurities. A reversed-phase method is typically employed.[2][3]

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Autosampler: Capable of injecting 10 µL.

Chromatographic Conditions:

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-15 min: 40% B to 90% B.

    • 15-20 min: Hold at 90% B.

    • 20-21 min: 90% B to 40% B.

    • 21-25 min: Hold at 40% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter before injection.

  • Inject 10 µL of the filtered solution.

Data Analysis: The isomeric purity is determined by calculating the area percentage of the (E) and (Z) isomer peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that provides a direct measurement of the molar concentration of the isomers without the need for identical reference standards for each isomer.[7]

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • NMR Tube: 5 mm high-precision NMR tubes.

Experimental Parameters:

  • Solvent: Chloroform-d (CDCl₃) with 0.05% v/v Tetramethylsilane (TMS).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid or 1,4-bis(trimethylsilyl)benzene-d4.[8]

  • Pulse Program: A calibrated 90° pulse.

  • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

  • Number of Scans: 16-64 (to achieve an adequate signal-to-noise ratio).

Sample Preparation:

  • Accurately weigh about 20 mg of the this compound sample and 10 mg of the internal standard into a vial.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Analysis: The molar ratio of the isomers is determined by integrating the distinct and well-resolved signals corresponding to each isomer in the ¹H NMR spectrum. The purity of the sample can then be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound isomer

  • IS = Internal Standard

Visualizing the Workflow and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical relationships between the different analytical techniques for assessing the isomeric purity of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Sample This compound Sample GC_Prep Dilute in Dichloromethane Sample->GC_Prep HPLC_Prep Dissolve in Acetonitrile & Filter Sample->HPLC_Prep NMR_Prep Dissolve in CDCl3 with Internal Standard Sample->NMR_Prep GC GC-FID Analysis GC_Prep->GC HPLC HPLC-UV Analysis HPLC_Prep->HPLC NMR qNMR Analysis NMR_Prep->NMR GC_Data Chromatogram (Peak Area) GC->GC_Data HPLC_Data Chromatogram (Peak Area) HPLC->HPLC_Data NMR_Data NMR Spectrum (Signal Integration) NMR->NMR_Data Purity_Calc Isomeric Purity Calculation GC_Data->Purity_Calc HPLC_Data->Purity_Calc NMR_Data->Purity_Calc

Caption: Experimental workflow for isomeric purity assessment.

Method_Comparison cluster_criteria Evaluation Criteria cluster_methods Analytical Methods Selectivity Selectivity Sensitivity Sensitivity (LOD/LOQ) Precision Precision (RSD) Time Analysis Time Quantitation Quantitation Principle GC GC-FID GC->Selectivity High GC->Sensitivity High (ppm) GC->Precision Good (<2%) GC->Time Fast GC->Quantitation Relative (Area %) HPLC HPLC-UV HPLC->Selectivity Moderate-High HPLC->Sensitivity High (ppm) HPLC->Precision Good (<2%) HPLC->Time Moderate HPLC->Quantitation Relative (Area %) NMR qNMR NMR->Selectivity Excellent NMR->Sensitivity Lower (%) NMR->Precision Excellent (<1%) NMR->Time Fast NMR->Quantitation Absolute (Molar Ratio)

Caption: Comparison of analytical methods.

Conclusion

The assessment of the isomeric purity of this compound can be effectively achieved using GC, HPLC, and qNMR.

  • GC-FID is a robust and sensitive method, particularly well-suited for routine quality control due to its speed and high resolving power for volatile isomers.

  • HPLC-UV provides a reliable alternative, especially when non-volatile impurities are also of concern.

  • qNMR stands out as a primary method for its high precision and ability to provide absolute quantification without the need for isomer-specific reference standards, making it invaluable for the certification of reference materials and in-depth structural confirmation.

The selection of the most appropriate technique will be guided by the specific requirements of the analysis, balancing the need for sensitivity, accuracy, and sample throughput. For comprehensive characterization, a combination of these techniques is often employed.

References

A Comparative Guide to the Reactivity of 1,2-Dibromobut-2-ene and 1,4-Dibromobut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of two isomeric compounds: 1,2-dibromobut-2-ene and 1,4-dibromobut-2-ene. Understanding the distinct reaction pathways and kinetics of these isomers is crucial for their effective utilization as intermediates in organic synthesis, particularly in the development of novel pharmaceutical agents. This document outlines their differing behavior in nucleophilic substitution and elimination reactions, supported by established principles of organic chemistry.

Introduction: Structural Isomers with Distinct Reactivities

This compound and 1,4-dibromobut-2-ene are structural isomers with the molecular formula C₄H₆Br₂. Despite sharing the same molecular formula, the arrangement of the bromine atoms relative to the carbon-carbon double bond results in significantly different chemical properties.

  • 1,4-Dibromobut-2-ene is a symmetrical molecule where both bromine atoms are in allylic positions. This configuration allows for the stabilization of carbocation intermediates through resonance, rendering it highly susceptible to nucleophilic substitution reactions.[1][2]

  • This compound , in contrast, possesses one allylic bromine atom and one vinylic bromine atom. Vinylic halides are notoriously unreactive towards nucleophilic substitution due to the increased strength of the C-Br bond (partial double bond character) and the instability of the resulting vinylic carbocation.[3] This structural difference is the primary determinant of their distinct reactivity profiles.

Comparative Reactivity Data

While direct, side-by-side quantitative kinetic studies for these specific isomers are not extensively available in the reviewed literature, a qualitative and semi-quantitative comparison can be constructed based on well-established principles of organic chemistry and data from analogous systems.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of organic synthesis, allowing for the introduction of a wide range of functional groups. The reactivity of the two dibromobutene isomers in these reactions is markedly different.

Table 1: Comparison of Reactivity in Nucleophilic Substitution Reactions

FeatureThis compound1,4-Dibromobut-2-ene
Relative Rate of Sₙ2 Reaction Slow (only at the allylic position)Fast
Propensity for Sₙ1 Reaction Very Low (unstable vinylic carbocation)High (resonance-stabilized allylic carbocation)
Typical Nucleophiles Strong, unhindered nucleophiles (e.g., I⁻, CN⁻)Wide range of nucleophiles (e.g., ROH, H₂O, RNH₂)
Expected Major Product (with NaI in Acetone) 1-Bromo-2-iodobut-2-ene1,4-Diiodobut-2-ene
Elimination Reactions

When treated with a strong base, both isomers can undergo elimination reactions to form dienes or alkynes. The regioselectivity and stereoselectivity of these reactions are influenced by the structure of the substrate and the nature of the base.

Table 2: Comparison of Reactivity in Elimination Reactions

FeatureThis compound1,4-Dibromobut-2-ene
Relative Rate of E2 Reaction ModerateFast
Major Product (with excess strong, non-bulky base) But-1-en-3-yne (via dehydrobromination of the vinylic bromide followed by elimination)1,3-Butadiene
Major Product (with excess bulky base, e.g., t-BuOK) 1-Bromo-1,3-butadiene1,3-Butadiene
Propensity for E1 Reaction Very LowModerate (competes with Sₙ1)

Experimental Protocols

The following are representative experimental protocols for investigating the reactivity of this compound and 1,4-dibromobut-2-ene.

Nucleophilic Substitution: Reaction with Sodium Iodide in Acetone

This experiment is designed to compare the relative rates of Sₙ2 reaction of the two isomers. The formation of a sodium bromide precipitate, which is insoluble in acetone, provides a visual indication of the reaction progress.[4][5]

Materials:

  • This compound

  • 1,4-Dibromobut-2-ene

  • Sodium iodide

  • Acetone (anhydrous)

  • Test tubes

  • Constant temperature water bath

Procedure:

  • Prepare 0.1 M solutions of this compound and 1,4-dibromobut-2-ene in anhydrous acetone.

  • Prepare a 1 M solution of sodium iodide in anhydrous acetone.

  • In separate, clean, and dry test tubes, place 2 mL of each of the dibromobutene solutions.

  • Place the test tubes in a constant temperature water bath set at 25°C and allow them to equilibrate for 5 minutes.

  • Simultaneously, add 2 mL of the sodium iodide solution to each test tube and start a timer.

  • Observe the test tubes for the formation of a white precipitate (NaBr).

  • Record the time taken for the first appearance of turbidity and the time for the completion of the reaction (indicated by a dense precipitate).

  • The relative rates can be compared by observing the time taken for the precipitate to form. A faster reaction rate is expected for 1,4-dibromobut-2-ene.

Elimination Reaction: Reaction with Potassium tert-Butoxide in DMSO

This protocol is designed to investigate the E2 elimination products of the two isomers using a strong, bulky base.[6][7][8]

Materials:

  • This compound

  • 1,4-Dibromobut-2-ene

  • Potassium tert-butoxide

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Round-bottom flasks equipped with reflux condensers and magnetic stirrers

  • Inert atmosphere (e.g., nitrogen or argon)

  • Heating mantles

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • In a dry, inert atmosphere-flushed round-bottom flask, dissolve 1.0 g of 1,4-dibromobut-2-ene in 20 mL of anhydrous DMSO.

  • In a separate, identical setup, dissolve 1.0 g of this compound in 20 mL of anhydrous DMSO.

  • To each flask, add 2.5 equivalents of potassium tert-butoxide in portions while stirring.

  • Heat the reaction mixtures to 50°C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete (typically 1-3 hours), cool the mixtures to room temperature and quench by the slow addition of 50 mL of water.

  • Extract the aqueous mixtures with diethyl ether (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and carefully concentrate under reduced pressure.

  • Analyze the resulting product mixtures by GC-MS to identify and quantify the elimination products.

Reaction Pathways and Mechanisms

The differential reactivity of this compound and 1,4-dibromobut-2-ene can be visualized through their respective reaction pathways.

Nucleophilic Substitution Pathways

The following diagrams illustrate the Sₙ1 and Sₙ2 reaction pathways for 1,4-dibromobut-2-ene.

SN_Reactions cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway 1,4-DBB 1,4-Dibromobut-2-ene Carbocation Allylic Carbocation (Resonance Stabilized) 1,4-DBB->Carbocation Slow -Br⁻ Product_SN1 Substitution Product Carbocation->Product_SN1 Fast +Nu⁻ 1,4-DBB_SN2 1,4-Dibromobut-2-ene TS_SN2 Transition State 1,4-DBB_SN2->TS_SN2 Nu⁻ Product_SN2 Substitution Product (Inversion of stereochemistry) TS_SN2->Product_SN2 -Br⁻

Figure 1: Sₙ1 and Sₙ2 reaction pathways for 1,4-dibromobut-2-ene.

Elimination Pathways

The following diagrams depict the E2 elimination pathways for both isomers.

E2_Reactions cluster_14DBB 1,4-Dibromobut-2-ene cluster_12DBB This compound 1,4-DBB_E2 1,4-Dibromobut-2-ene Product_14DBB 1,3-Butadiene 1,4-DBB_E2->Product_14DBB Strong Base -2HBr 1,2-DBB_E2 This compound Intermediate_12DBB 1-Bromo-1,3-butadiene 1,2-DBB_E2->Intermediate_12DBB Bulky Base -HBr (allylic) Product_12DBB But-1-en-3-yne Intermediate_12DBB->Product_12DBB Strong Base -HBr (vinylic)

Figure 2: E2 elimination pathways for 1,4- and this compound.

Experimental Workflow

The general workflow for comparing the reactivity of the two isomers is outlined below.

Experimental_Workflow Start Select Isomers: 1,2-DBB and 1,4-DBB Reaction_Setup Set up parallel reactions (Substitution and Elimination) Start->Reaction_Setup Reaction_Conditions Define and control reaction parameters: - Temperature - Concentration - Solvent - Reagent Reaction_Setup->Reaction_Conditions Monitoring Monitor reaction progress (TLC, GC) Reaction_Conditions->Monitoring Workup Reaction workup and product isolation Monitoring->Workup Analysis Product characterization and quantification (GC-MS, NMR) Workup->Analysis Comparison Compare reaction rates, yields, and product distributions Analysis->Comparison

Figure 3: General experimental workflow for reactivity comparison.

Conclusion

The reactivity of this compound and 1,4-dibromobut-2-ene is fundamentally dictated by the location of the bromine atoms. 1,4-Dibromobut-2-ene, with two allylic bromides, is a versatile substrate for both Sₙ1 and Sₙ2 reactions. In contrast, this compound's reactivity is dominated by its single allylic bromide, with the vinylic bromide being largely unreactive towards substitution. In elimination reactions, both isomers can yield conjugated systems, but the specific products depend on the reaction conditions and the structure of the starting material. A thorough understanding of these differences is essential for medicinal chemists and process development scientists to effectively design and optimize synthetic routes to complex target molecules.

References

A Spectroscopic Showdown: Distinguishing (E)- and (Z)-1,2-Dibromobut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic comparison of the (E) and (Z) isomers of 1,2-Dibromobut-2-ene reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectra, providing clear methods for their differentiation. These differences arise from the distinct spatial arrangement of the bromine atoms and alkyl groups around the carbon-carbon double bond.

This guide provides a comparative analysis of the spectroscopic data for (E)- and (Z)-1,2-Dibromobut-2-ene, offering valuable insights for researchers in synthetic chemistry and drug development. While specific experimental data for these exact compounds is not widely available in public databases, this guide compiles expected values based on known spectroscopic trends for similar halogenated alkenes and provides generalized experimental protocols for their synthesis and analysis.

Spectroscopic Data Comparison

The key to distinguishing between the (E) and (Z) isomers lies in the subtle yet significant differences in their spectroscopic signatures.

Spectroscopic Technique(E)-1,2-Dibromobut-2-ene(Z)-1,2-Dibromobut-2-ene
¹H NMR
Chemical Shift (ppm) of Vinyl HExpected further downfieldExpected further upfield
Chemical Shift (ppm) of CH₂BrExpected further upfieldExpected further downfield
Chemical Shift (ppm) of CH₃Expected further upfieldExpected further downfield
¹³C NMR
Chemical Shift (ppm) of C=CObservable differences due to stereochemistryObservable differences due to stereochemistry
IR Spectroscopy
C=C Stretch (cm⁻¹)~1650-1670 (weaker intensity)~1650-1670 (stronger intensity)
C-H Out-of-plane bend (cm⁻¹)~965 (strong)~675-730 (strong)
Mass Spectrometry
Molecular Ion (m/z)[M]⁺, [M+2]⁺, [M+4]⁺ in ~1:2:1 ratio[M]⁺, [M+2]⁺, [M+4]⁺ in ~1:2:1 ratio
Fragmentation PatternSimilar to Z-isomer, with potential minor differences in fragment ion intensities.Key fragments include [M-Br]⁺ and [M-Br₂]⁺.

Note: The exact chemical shifts and peak intensities can vary depending on the solvent and concentration used during analysis. The values presented here are estimations based on analogous compounds.

Distinguishing Features Explained

The primary differentiating features between the two isomers are found in their ¹H NMR and IR spectra. In ¹H NMR, the spatial relationship between the vinyl proton and the neighboring bromine and methyl groups leads to different shielding effects, resulting in distinct chemical shifts. The "through-space" interaction in the (Z)-isomer, where the vinyl proton and the methyl group are on the same side of the double bond, is a key factor.

In IR spectroscopy, the most reliable distinction comes from the out-of-plane C-H bending vibration. The (E)-isomer exhibits a strong band around 965 cm⁻¹, characteristic of a trans-disubstituted alkene, while the (Z)-isomer shows a strong band in the 675-730 cm⁻¹ region, typical for a cis-disubstituted alkene.

Mass spectrometry is less effective for distinguishing between these stereoisomers as they often exhibit very similar fragmentation patterns. Both isomers will show a characteristic isotopic cluster for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

Experimental Protocols

General Synthesis of (E)- and (Z)-1,2-Dihaloalkenes

The stereoselective synthesis of (E)- and (Z)-1,2-dihaloalkenes can be achieved through various methods.

For (Z)-1,2-Dihaloalkenes: A common method involves the palladium-catalyzed hydrohalogenation of alkynyl halides.

  • Reaction Setup: In a nitrogen-flushed flask, the alkynyl halide is dissolved in an appropriate solvent (e.g., THF).

  • Catalyst Addition: A palladium catalyst, such as [(allyl)PdCl]₂, and a ligand, like cis,cis-1,5-cyclooctadiene, are added.

  • Reaction Conditions: The reaction is typically stirred at room temperature until completion, monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: The reaction mixture is then quenched, extracted with an organic solvent, dried, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

For (E)-1,2-Dihaloalkenes: Stereoselective synthesis can be more challenging. One approach involves the halogenation of an alkyne with a halogenating agent that favors anti-addition.

  • Reaction Setup: The starting alkyne is dissolved in a suitable solvent in a reaction vessel.

  • Reagent Addition: A halogenating agent is added, often at low temperatures to control selectivity.

  • Reaction Conditions: The reaction is stirred for a specific period, with the progress monitored by analytical techniques.

  • Workup: Similar to the (Z)-isomer synthesis, the reaction is worked up by quenching, extraction, drying, and solvent evaporation, followed by purification.

Spectroscopic Analysis Protocols

NMR Spectroscopy (for volatile halogenated compounds):

  • Sample Preparation: Due to the volatile nature of these compounds, samples for NMR should be prepared in a well-ventilated fume hood. A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. The tube should be securely capped to prevent evaporation.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz). Standard acquisition parameters are generally sufficient.

IR Spectroscopy (for volatile liquids):

  • Sample Preparation: A thin film of the liquid sample is prepared between two salt plates (e.g., NaCl or KBr). A drop of the liquid is placed on one plate, and the second plate is carefully placed on top to create a thin, uniform film.

  • Data Acquisition: The salt plates are mounted in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS). GC-MS is often preferred as it can also separate any minor impurities.

  • Ionization: Electron ionization (EI) is a common method for these types of compounds.

  • Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and the fragmentation pattern.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the relationship between the isomers and the analytical techniques used for their comparison, as well as a general experimental workflow.

Spectroscopic_Comparison cluster_isomers Isomers cluster_techniques Spectroscopic Techniques E_isomer (E)-1,2-Dibromobut-2-ene NMR NMR Spectroscopy E_isomer->NMR Analysis IR IR Spectroscopy E_isomer->IR Analysis MS Mass Spectrometry E_isomer->MS Analysis Z_isomer (Z)-1,2-Dibromobut-2-ene Z_isomer->NMR Analysis Z_isomer->IR Analysis Z_isomer->MS Analysis Comparison Comparison NMR->Comparison IR->Comparison MS->Comparison

Caption: Spectroscopic analysis of (E) and (Z) isomers.

Experimental_Workflow Start Start Synthesis Stereoselective Synthesis of (E) and (Z) Isomers Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR_Analysis ¹H and ¹³C NMR Analysis Purification->NMR_Analysis IR_Analysis IR Spectroscopy Analysis Purification->IR_Analysis MS_Analysis Mass Spectrometry Analysis Purification->MS_Analysis Data_Comparison Comparative Data Analysis NMR_Analysis->Data_Comparison IR_Analysis->Data_Comparison MS_Analysis->Data_Comparison Conclusion Conclusion Data_Comparison->Conclusion

Illuminating Molecular Architecture: A Comparative Guide to the Analysis of 1,2-Dibromobut-2-ene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

At a Glance: Comparing Analytical Techniques

The structural characterization of 1,2-dibromobut-2-ene derivatives and other halogenated alkenes relies on a combination of analytical techniques. X-ray crystallography provides unparalleled detail on the solid-state conformation, while spectroscopic methods offer valuable insights into the molecule's structure and bonding in solution.

Analytical TechniqueInformation ProvidedSample PhaseThroughputKey AdvantagesKey Limitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information.Solid (single crystal)LowUnambiguous determination of absolute and relative stereochemistry.Requires a suitable single crystal, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H-¹H, ¹H-¹³C correlations), chemical environment of nuclei, relative stereochemistry.Liquid (solution)HighNon-destructive, provides detailed information about the molecule's structure in solution.Can be difficult to interpret complex spectra; may not provide absolute stereochemistry.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of specific functional groups based on their vibrational frequencies.Solid, Liquid, GasHighFast, non-destructive, and requires minimal sample preparation.Provides limited information on the overall molecular architecture and stereochemistry.

X-ray Crystallographic Analysis: A Detailed Look

Single-crystal X-ray diffraction stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] The resulting electron density map allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing definitive proof of a molecule's stereochemistry.

Representative Crystallographic Data for (Z)-1-bromo-1-nitro-2-phenylethene

To illustrate the type of quantitative data obtained from an X-ray crystallographic analysis, the following table summarizes key geometric parameters for (Z)-1-bromo-1-nitro-2-phenylethene. This compound, while not a this compound derivative, serves as a relevant example of a brominated alkene.

ParameterBond/AtomsValue
Bond Lengths (Å) C1-C21.332(5)
C1-Br11.883(3)
C1-N11.467(4)
C2-C31.468(4)
Bond Angles (°) C2-C1-Br1121.5(2)
C2-C1-N1119.2(3)
Br1-C1-N1119.3(2)
C1-C2-C3129.8(3)
Torsion Angles (°) Br1-C1-C2-C3179.7(3)
N1-C1-C2-C3-1.1(5)

Data obtained from the crystallographic study of (Z)-1-bromo-1-nitro-2-phenylethene.

Experimental Protocols

Single-Crystal X-ray Diffraction

A suitable single crystal of the this compound derivative is selected and mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. Monochromatic X-rays are directed at the crystal, and the diffraction pattern is collected on a detector. The collected data is then processed to determine the unit cell dimensions and the electron density map, from which the atomic positions are determined and the structure is refined.

G Experimental Workflow for Single-Crystal X-ray Diffraction crystal Crystal Selection & Mounting data_collection X-ray Data Collection crystal->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement analysis Data Analysis & Visualization refinement->analysis

Experimental Workflow for Single-Crystal X-ray Diffraction

Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 5-10 mg of the this compound derivative is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The tube is then inserted into the NMR spectrometer. For ¹H NMR, a radiofrequency pulse is applied, and the resulting free induction decay (FID) is recorded and Fourier transformed to obtain the spectrum. For ¹³C NMR, similar principles apply but with a different frequency range and often with proton decoupling to simplify the spectrum. 2D NMR experiments, such as COSY and HSQC, can be performed to establish correlations between protons and carbons.

G NMR Spectroscopy Experimental Workflow sample_prep Sample Preparation (in Deuterated Solvent) data_acq Data Acquisition (1D & 2D NMR) sample_prep->data_acq processing Data Processing (Fourier Transform) data_acq->processing analysis Spectral Analysis & Interpretation processing->analysis

NMR Spectroscopy Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

A small amount of the liquid or solid this compound derivative is placed directly on the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer. For solids, a spectrum can also be obtained by grinding the sample with KBr and pressing it into a pellet. The sample is then irradiated with infrared light, and the detector measures the amount of light that is absorbed at each frequency. The resulting interferogram is then Fourier transformed to produce an infrared spectrum.

G FTIR Spectroscopy Logical Flow sample Sample Placement (ATR or KBr pellet) ir_radiation Infrared Irradiation sample->ir_radiation absorption Vibrational Absorption ir_radiation->absorption detection Detection of Transmitted Light absorption->detection fourier_transform Fourier Transform detection->fourier_transform spectrum Infrared Spectrum fourier_transform->spectrum

FTIR Spectroscopy Logical Flow

Conclusion

The structural elucidation of this compound derivatives is best achieved through a synergistic approach. While X-ray crystallography offers the definitive solid-state structure, NMR spectroscopy provides crucial information about the molecule's conformation and connectivity in solution, and FTIR spectroscopy serves as a rapid method for functional group identification. For researchers in drug development, where precise knowledge of molecular geometry is critical for understanding biological activity, the combination of these techniques provides the most comprehensive and reliable structural characterization. The pursuit of single crystals for X-ray analysis, though potentially challenging, is a worthwhile endeavor for the unparalleled structural insights it provides.

References

Safety Operating Guide

Personal protective equipment for handling 1,2-Dibromobut-2-ene

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1,2-Dibromobut-2-ene

This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is designed to ensure safe operational handling and disposal, mitigating the risks associated with this chemical.

Chemical Hazards and Profile

This compound and its isomers are classified as hazardous materials. The compound is toxic if swallowed, causes severe skin burns and eye damage, and is suspected of causing genetic defects.[1][2][3] It is also a lachrymator (an irritant that causes tearing) and a vesicant (can cause blistering).[3] Exposure can lead to irritation of the respiratory tract. In case of fire, it can produce toxic and obnoxious fumes, including carbon monoxide, carbon dioxide, and hydrogen halides.[4]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to prevent any direct contact with the chemical. All PPE should be inspected for integrity before each use.[5][6]

Area of Protection Recommended PPE Standard/Specification
Eye/Face Chemical safety goggles and a face shield.Goggles should conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][4][5]
Skin/Body Chemical-resistant, impervious clothing or a complete protective suit. Disposable Tyvek sleeves are a minimum requirement.[5][6][7]Select equipment based on the concentration and amount of the substance at the specific workplace.[5]
Hands Chemical-resistant gloves (e.g., Butyl rubber, Viton®).Must satisfy Regulation (EU) 2016/425 and standard EN 374. Consult manufacturer data for breakthrough times.[5]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or irritation is present.[4]For higher-risk scenarios, a full-face respirator with multi-purpose ABEK (EN 14387) cartridges or a full-face supplied-air respirator should be used.[5][6]

Operational Plan: Handling and Storage

A. Engineering Controls and Preparation

  • Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are in close proximity to the workstation.[4]

  • Incompatible Materials: Keep the chemical away from strong oxidizing agents and strong bases.[4]

B. Safe Handling Protocol

  • Avoid Contact: Prevent all contact with skin, eyes, and clothing.[3][9]

  • Avoid Inhalation: Do not breathe dust, mists, or vapors.[1][4]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][4] Do not eat, drink, or smoke in the work area.[1][4]

  • Storage: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] The recommended storage temperature is between 2-8°C.[1] The area should be secure and locked.[4][5] The substance may be sensitive to light.[4]

Emergency and Disposal Plan

A. First Aid Measures

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present. Seek immediate medical attention.[3][4]

  • Skin Contact: Take off immediately all contaminated clothing. Wash skin with soap and plenty of water. Seek immediate medical attention.[3][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][4]

B. Accidental Release Measures

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation while wearing full protective gear.

  • Contain Spill: For solid spills, dampen the material with 60-70% ethanol to minimize dust.[7][10]

  • Clean-up: Carefully sweep or shovel the contained material into a suitable, closed container for disposal.[1][4] Do not allow the chemical to enter drains.[1]

  • Decontaminate: Wash the spill area with 60-70% ethanol followed by a soap and water solution.[7]

C. Disposal Plan

  • Chemical Waste: Dispose of this compound and any resulting waste mixtures at an approved waste disposal facility, following all local, state, and federal regulations.[4]

  • Contaminated Materials: Dispose of contaminated gloves, clothing, and other materials as hazardous waste in the same manner as the chemical itself.[1] Do not reuse contaminated clothing.

Safe Handling Workflow

The following diagram outlines the critical steps for safely handling this compound from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling & Emergency cluster_cleanup Post-Handling start Start: Assess Risks & Review SDS ppe Select & Don Required PPE start->ppe Proceed workspace Prepare Work Area (Fume Hood) ppe->workspace handle Handle this compound workspace->handle spill_check Spill Occurs? handle->spill_check spill_protocol Follow Spill Cleanup Protocol spill_check->spill_protocol Yes decontaminate Decontaminate Work Area & Equipment spill_check->decontaminate No spill_protocol->handle Re-evaluate & Proceed doff_ppe Safely Doff PPE decontaminate->doff_ppe dispose Dispose of Waste per Protocol doff_ppe->dispose end End dispose->end

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.